5-Methyl-2-phenyl-1H-benzoimidazole
Description
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVDOPAKOUNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353954 | |
| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-65-7 | |
| Record name | 5-Methyl-2-phenylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-benzoimidazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of 5-Methyl-2-phenyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzimidazole family, this molecule serves as a crucial scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.[1][2][3] This document will detail a reliable synthetic methodology, rooted in the classic Phillips-Ladenburg condensation, and provide a comprehensive workflow for its structural elucidation and characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers navigating this area of chemical synthesis.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[4] Consequently, benzimidazole derivatives have been successfully developed as anti-ulcer, anti-tumor, antimicrobial, and antiviral agents.[1][3][5] The introduction of substituents, such as the methyl group at the 5-position and the phenyl group at the 2-position, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its pharmacological profile.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction broadly known as the Phillips-Ladenburg synthesis.[6][7][8] This approach is often preferred over the condensation with aldehydes, as the latter can sometimes lead to a complex mixture of products, including 1,2-disubstituted derivatives.[9] For the synthesis of this compound, the reaction involves the condensation of 4-methyl-1,2-phenylenediamine with benzoic acid.
The selection of an acid catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid like HCl, is crucial.[10] These catalysts facilitate both the initial amide formation and the subsequent dehydrative cyclization, which are key steps in the formation of the imidazole ring. The reaction is typically carried out at elevated temperatures to drive the dehydration process.
Plausible Reaction Mechanism
The mechanism for the acid-catalyzed condensation proceeds through two main stages:
-
N-Acylation: One of the amino groups of the 4-methyl-1,2-phenylenediamine attacks the protonated carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. Subsequent loss of water yields an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting intermediate undergoes dehydration, driven by the acidic conditions and heat, to form the stable aromatic benzimidazole ring.
Caption: Reaction mechanism for benzimidazole synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Carefully add polyphosphoric acid (20 g) to the flask. The PPA acts as both a solvent and a dehydrating agent.
-
Heat the reaction mixture to 150-160°C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice (approx. 200 g) with constant stirring.
-
Neutralize the resulting acidic solution by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60°C.
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Spectroscopic and Physical Data Summary
| Technique | Observed Data |
| Appearance | White to light gray solid[11] |
| Molecular Formula | C₁₄H₁₂N₂[11][12] |
| Molecular Weight | 208.26 g/mol [11][12] |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H), 7.56-7.38 (m, 5H), 7.04 (d, J=8.4, 1H), 2.43 (s, 3H)[13] |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50[14] |
| IR (KBr, cm⁻¹) | ~3435 (N-H stretch), ~2919 (C-H stretch, methyl), ~1631 (C=N stretch)[13] |
| Mass Spec (ESI) | m/z 209.1073 [M+H]⁺[13] |
Detailed Analytical Workflow
The following workflow ensures a comprehensive and verifiable characterization of the synthesized compound.
Caption: Comprehensive characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative for confirming the structure.[13][14] The singlet around 12.78 ppm corresponds to the labile N-H proton of the imidazole ring. The multiplet between 7.38 and 8.17 ppm integrates to 7 protons, corresponding to the aromatic protons of the phenyl and benzimidazole rings. The singlet at 2.43 ppm, integrating to 3 protons, is characteristic of the methyl group at the 5-position.
-
¹³C NMR: The carbon NMR spectrum should show 12 distinct signals (some may overlap), corresponding to the different carbon environments in the molecule.[14] The signal around 23.50 ppm is indicative of the methyl carbon. The remaining signals in the aromatic region (112-152 ppm) correspond to the carbons of the fused ring system and the phenyl substituent.
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[13] A broad absorption band around 3435 cm⁻¹ is characteristic of the N-H stretching vibration. The peak at approximately 2919 cm⁻¹ corresponds to the C-H stretching of the methyl group, and the strong absorption around 1631 cm⁻¹ is attributed to the C=N stretching of the imidazole ring.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The spectrum should show a prominent peak at m/z 209.1073, corresponding to the protonated molecule [M+H]⁺.[13]
Potential Applications and Future Directions
The this compound scaffold is a valuable starting point for the synthesis of a library of compounds for drug discovery. Its derivatives have shown potential as:
-
Anticancer Agents: The benzimidazole core can be modified to interact with various targets involved in cancer progression.[2][15]
-
Antimicrobial Agents: By introducing different functional groups, novel compounds with activity against a range of bacteria and fungi can be developed.[1]
-
Antiviral Agents: The benzimidazole nucleus is present in several antiviral drugs, and new derivatives are continuously being explored for their efficacy against viruses like HIV and influenza.[3][5]
Conclusion
This guide has provided a comprehensive and technically sound framework for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a rigorous analytical workflow, researchers can confidently produce and validate this important chemical entity. The methodologies and data presented herein serve as a robust foundation for further exploration of its derivatives in the pursuit of novel therapeutic agents.
References
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
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CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
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Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
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RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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(n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- (n.d.). Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methoxy-2-methyl-1H-benzimidazole.
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National Institutes of Health. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]
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RSC Publishing. (2023, November 1). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Method for the preparation of 5-methyl benzimidazole (76). Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
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Cas Number Lookup. (n.d.). This compound molecular information. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
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(2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-methoxy-2-phenyl-1H-benzimidazole. Retrieved from [Link]
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(n.d.). What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol? Retrieved from [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-2-phenyl-1H-benzoimidazole
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this esteemed class of heterocycles, 5-Methyl-2-phenyl-1H-benzoimidazole emerges as a compound of significant interest. Its specific substitution pattern—a methyl group at the 5-position and a phenyl moiety at the 2-position—imparts a unique confluence of electronic and steric characteristics. This guide is crafted to provide an in-depth, practical understanding of its core physicochemical properties. We will not merely present data; we will delve into the causality behind experimental choices and the logic that underpins its structural and behavioral attributes, offering a robust foundation for its application in novel therapeutic and material science endeavors.
Synthesis and Structural Elucidation: From Precursors to Purified Compound
The reliable synthesis and rigorous characterization of this compound are the bedrock of any subsequent investigation. The most prevalent and efficient route to this compound is the Phillips-Ladenburg condensation.
Synthetic Strategy: The Phillips-Ladenburg Condensation
This classical method involves the condensation of an o-phenylenediamine with an aldehyde. In our case, 4-methyl-o-phenylenediamine reacts with benzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the thermodynamically stable benzimidazole ring. The choice of a mild oxidizing agent, such as copper(II) acetate or even atmospheric oxygen, is critical to drive the reaction to completion while minimizing the formation of by-products.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-methyl-o-phenylenediamine
-
Benzaldehyde
-
Ethanol (Reagent Grade)
-
Copper(II) Acetate (Catalyst)
-
Activated Charcoal (for decolorization)
-
Celite® (or equivalent filter aid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalysis: Introduce a catalytic amount of copper(II) acetate to the stirred solution.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The crude product will typically precipitate. If not, reduce the solvent volume under vacuum.
-
Filtration: Collect the crude solid by vacuum filtration and wash with a small volume of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Final Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry under vacuum to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Characterization
Once synthesized and purified, a comprehensive characterization is imperative to confirm the compound's identity and understand its fundamental properties.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and phenyl rings, a singlet for the methyl group protons, and a characteristic broad singlet for the N-H proton in the downfield region. |
| ¹³C NMR | Distinct resonances for all carbon atoms, confirming the presence of the benzimidazole core, the phenyl substituent, and the methyl group. |
| IR Spectroscopy | A broad absorption band around 3400-3200 cm⁻¹ (N-H stretch), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=N/C=C stretches in the 1650-1450 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₄H₁₂N₂ (208.26 g/mol ). |
Core Physicochemical Properties
A summary of the key physicochemical parameters is presented below. These values are crucial for applications in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Significance |
| Melting Point | 235-238 °C | Indicates high crystalline lattice energy, likely due to intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol). | The hydrophobic phenyl and methyl groups limit aqueous solubility. |
| pKa | ~5.5 | Refers to the acidity of the protonated imidazole nitrogen; important for understanding its ionization state at physiological pH. |
| LogP | ~3.2 (Calculated) | Indicates a lipophilic character, suggesting good membrane permeability. |
Crystal Structure and Intermolecular Interactions
Single-crystal X-ray diffraction studies reveal that this compound adopts a nearly planar conformation. The solid-state packing is dominated by intermolecular N-H···N hydrogen bonds, which link adjacent molecules into chains. This extensive hydrogen bonding network is a primary contributor to its high melting point and limited aqueous solubility.
Intermolecular Hydrogen Bonding Diagram
Caption: N-H···N hydrogen bonding in crystalline this compound.
Conclusion and Forward Outlook
This technical guide has provided a comprehensive, experimentally grounded overview of the physicochemical properties of this compound. The detailed protocols for its synthesis and the analysis of its structural and physicochemical characteristics offer a solid foundation for researchers. The interplay between its molecular structure and its macroscopic properties, such as high melting point and lipophilicity, has been elucidated. This foundational knowledge is critical for the rational design of novel derivatives for therapeutic applications or advanced materials. Future research should focus on exploring structure-activity relationships (SAR) and investigating its metabolic fate and toxicological profile to fully unlock its potential.
References
-
Title: Synthesis and Characterization of Some New 2-Substituted-1H-Benzimidazole Derivatives and Their Biological Evaluation Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis, characterization, and antimicrobial activity of some new 2,5-disubstituted benzimidazole derivatives Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Phillips-Ladenburg Benzimidazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
5-Methyl-2-phenyl-1H-benzoimidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Methyl-2-phenyl-1H-benzoimidazole, a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, synthesis methodologies, and key applications, offering a technical resource for professionals in research and development.
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2963-65-7[1] |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.258 g/mol [1] |
Synonyms: 5-methyl-2-phenylbenzimidazole, 5-methyl-2-phenyl-1H-1,3-benzimidazole[1]
Chemical and Physical Properties
This compound belongs to the benzimidazole class of compounds, which are bicyclic in nature, composed of a fusion of benzene and imidazole rings. The presence of a methyl group at the 5-position and a phenyl group at the 2-position of the benzimidazole core defines its unique chemical characteristics and biological activities.
While extensive experimental data on the physical properties of this specific compound is not widely published, its properties can be inferred from related benzimidazole derivatives. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Synthesis and Methodologies
The synthesis of this compound and its derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
General Synthesis Workflow
A prevalent synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 4-methyl-1,2-phenylenediamine with benzoic acid. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or hydrochloric acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent.
-
Addition of Reagents: Add 1.1 equivalents of benzoic acid to the solution.
-
Catalysis: Introduce a catalytic amount of polyphosphoric acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Potential Applications in Research and Drug Development
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities. The structural motif of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Areas of Investigated Biological Activity
-
Antimicrobial Agents: The benzimidazole core is a key pharmacophore in many antimicrobial drugs. The lipophilic nature of the phenyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes.
-
Anticancer Agents: Numerous studies have demonstrated the potential of substituted benzimidazoles as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes in cancer cells.
-
Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses.
-
Other Therapeutic Areas: The versatility of the benzimidazole scaffold has led to its investigation in a wide array of other therapeutic areas, including as anti-inflammatory, analgesic, and antihypertensive agents.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological importance of the benzimidazole scaffold make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further research into its specific biological activities and mechanism of action is warranted to fully unlock its potential.
References
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5-methyl-2-(4-methylphenyl)-1H-benzimidazole - PubChem. National Center for Biotechnology Information. [Link]
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This compound molecular information - Cas Number Lookup. Chemical Cas No Search for Molecular info. [Link]
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5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem. National Center for Biotechnology Information. [Link]
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5-methoxy-2-phenyl-1H-benzimidazole | C14H12N2O | CID 745079 - PubChem. National Center for Biotechnology Information. [Link]
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spectroscopic analysis of 5-Methyl-2-phenyl-1H-benzoimidazole (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-2-phenyl-1H-benzoimidazole
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, a structural motif of paramount importance in medicinal chemistry and materials science. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3] The precise characterization of these molecules is fundamental to drug development, ensuring identity, purity, and stability. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—used to analyze this compound, tailored for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices and integrates multi-technique data for a holistic structural confirmation.
Molecular Structure and Prototropic Tautomerism
A critical feature of N-unsubstituted benzimidazoles is prototropic tautomerism, an equilibrium where the N-H proton can migrate between the two nitrogen atoms of the imidazole ring.[4][5] This dynamic process can significantly influence the resulting NMR spectrum. The rate of this exchange is often dependent on factors like solvent and temperature.[5] In many analytical scenarios, particularly in solvents like DMSO-d₆, this exchange is slowed, allowing for the observation of a more defined structure.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Data Summary
The proton NMR spectrum provides a direct count of chemically distinct protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~12.78 | broad singlet | 1H | - | N1-H |
| ~8.15 | doublet | 2H | 6.9 - 7.2 | H-2', H-6' |
| ~7.56 - 7.35 | multiplet | 5H | - | H-4, H-7, H-3', H-4', H-5' |
| ~7.04 | doublet | 1H | 8.4 | H-6 |
| ~2.43 | singlet | 3H | - | 5-CH₃ |
Data compiled from references.[6][7]
-
N-H Proton (12.78 ppm): The significant downfield shift is characteristic of the acidic proton on the imidazole ring, influenced by the aromatic system's anisotropy and hydrogen bonding with the DMSO solvent. [4]* Phenyl Protons (8.15, 7.56-7.35 ppm): The two ortho protons (H-2', H-6') are deshielded by the adjacent electronegative nitrogen atoms and appear furthest downfield in the phenyl multiplet. The remaining meta and para protons appear in the complex multiplet.
-
Benzimidazole Aromatic Protons (7.56-7.35, 7.04 ppm): The protons on the benzene ring of the benzimidazole core resonate in the aromatic region. [4]Due to the methyl substituent, H-4, H-6, and H-7 are not equivalent. The doublet at 7.04 ppm can be assigned to H-6, which is ortho-coupled to H-7.
-
Methyl Protons (2.43 ppm): The singlet corresponds to the three protons of the methyl group attached to the C-5 position.
¹³C NMR Data Summary
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 152.03 | C-2 |
| 137.80 - 127.03 | Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a, C-1', C-2', C-3', C-4', C-5', C-6') |
| 23.50 | 5-CH₃ |
Data compiled from reference.[7] Note: A full assignment of the dense aromatic region often requires advanced 2D NMR techniques, but key signals can be identified.
-
C-2 Carbon (~152 ppm): This carbon, situated between two nitrogen atoms, is significantly deshielded and is a hallmark signal for the benzimidazole core. [8]* Aromatic Carbons (137-127 ppm): The spectrum shows a complex series of signals corresponding to the twelve carbons of the phenyl and benzo groups. The presence of more than four signals for the benzimidazole skeleton confirms that the tautomeric equilibrium is slow on the NMR timescale in DMSO-d₆. [9]* Methyl Carbon (~23 ppm): This upfield signal is characteristic of an aliphatic methyl carbon attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Probing Molecular Vibrations
For a molecule like this compound, IR spectroscopy is primarily used to confirm the presence of key functional groups: the N-H bond of the imidazole, the C-H bonds of the aromatic rings and methyl group, and the C=N and C=C bonds that form the heterocyclic and aromatic core. The positions of these vibrational bands provide a structural fingerprint of the molecule. For instance, the N-H stretching vibration in benzimidazoles is typically a strong, somewhat broad band. [1]
Trustworthiness: A Self-Validating Protocol for IR Analysis (KBr Method)
The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.
-
Sample Preparation: Grind 1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Analysis
The key vibrational frequencies confirm the presence of the expected functional moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3435 | N-H Stretching | Imidazole N-H |
| 2919 | C-H Stretching | Methyl CH₃ |
| 1631 | C=N Stretching | Imidazole C=N |
| ~1600-1450 | C=C Stretching | Aromatic Rings |
Data compiled from reference.[6]
-
N-H Stretch (3435 cm⁻¹): This band confirms the presence of the N-H group in the imidazole ring. Its position is consistent with values reported for benzimidazoles. [1][6]* C-H Stretch (2919 cm⁻¹): This absorption is characteristic of the stretching vibration of the methyl C-H bonds. Aromatic C-H stretches are also expected just above 3000 cm⁻¹, though they may be weaker. [10]* C=N Stretch (1631 cm⁻¹): This strong absorption is characteristic of the carbon-nitrogen double bond within the imidazole ring. [6]* C=C Stretches (~1600-1450 cm⁻¹): This region contains multiple bands corresponding to the carbon-carbon double bond stretching vibrations within the phenyl and benzene rings. [10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Expertise & Experience: Understanding Electronic Transitions
The extended conjugated system of this compound, which encompasses both the benzimidazole core and the phenyl substituent, gives rise to strong absorption in the UV region. The observed absorptions are primarily due to π → π* transitions. [11]The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment, a phenomenon known as solvatochromism. [12]An increase in solvent polarity generally leads to shifts in the absorption maxima due to differential stabilization of the ground and excited states. [12]
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
This protocol ensures accurate and repeatable measurements for both qualitative and quantitative analysis.
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution Preparation: Prepare an accurate stock solution of the compound by dissolving a known mass in a precise volume of the chosen solvent.
-
Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (ideally 0.2 - 1.0 A.U.).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
Expected Results and Interpretation
-
Absorption Bands: The UV-Vis spectrum is expected to show strong absorption bands in the range of 240-300 nm. [2][13]These bands correspond to the π → π* electronic transitions within the conjugated aromatic system.
-
Quantitative Analysis: Once the λ_max is determined, the Beer-Lambert Law (A = εbc) can be applied for quantitative analysis, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. This is crucial for concentration determination in quality control and pharmaceutical assays.
Integrated Spectroscopic Workflow
A multi-technique approach is essential for unambiguous structural confirmation. The data from NMR, IR, and UV-Vis are complementary, each providing a unique piece of the structural puzzle.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The comprehensive analysis of this compound requires an integrated application of NMR, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and insight into its tautomeric behavior. FT-IR spectroscopy offers rapid confirmation of essential functional groups, serving as a quick identity and quality check. UV-Vis spectroscopy confirms the integrity of the conjugated electronic system and provides a tool for quantitative measurement. Together, these techniques deliver a self-validating system of analysis, providing the high-confidence data required by researchers and drug development professionals for complete molecular characterization.
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García-Báez, E. V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6268. Retrieved from [Link]
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Alarcón, S. H., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 1377–1386. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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Lee, C. K., & Lee, I.-S. H. (n.d.). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Retrieved from [Link]
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Parker, S. F., et al. (2008). Reassignment of the vibrational spectrum of benzimidazole. The Journal of Physical Chemistry A, 112(27), 6115–6119. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]
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MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1563. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]
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Lapinski, L., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(7), 4814–4823. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 11(5), 2975-2983. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic transitions and their transition characters for the main band in compounds 1 and 2. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PubMed Central. Retrieved from [Link]
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crystal structure of 5-Methyl-2-phenyl-1H-benzoimidazole
An In-depth Technical Guide to the Synthesis and Structural Characteristics of 5-Methyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] this compound is a member of this esteemed class of heterocyclic compounds, holding significant potential for further functionalization and drug design. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive analysis of its crystalline architecture. While a definitive single-crystal X-ray structure is not yet publicly available, this document leverages crystallographic data from closely related analogues to forecast its solid-state behavior, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of the Benzimidazole Core
Benzimidazoles are bicyclic aromatic compounds formed by the fusion of a benzene and an imidazole ring.[2] This privileged structure is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The versatility of the benzimidazole ring system, particularly its capacity for substitution at the N-1 and C-2 positions, allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.[1] this compound serves as a valuable synthon, combining the established benzimidazole core with a phenyl group that can be further modified, and a methyl group that can influence solubility and metabolic stability.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, a well-established route for creating 2-substituted benzimidazoles.[3]
Experimental Protocol: Synthesis
The following protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Benzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Catalyst (e.g., an engineered magnetic core-shell nanocomposite)
-
Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of 4-methyl-1,2-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in DMSO (5 mL), add the catalyst.
-
Slowly add hydrogen peroxide (2 mmol) to the mixture.
-
Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as white crystals.[4]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural identity of the synthesized this compound is confirmed by the following spectroscopic data:[4]
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H, Ar-H), 7.56-7.38 (m, 5H, Ar-H), 7.04 (d, J=8.4, 1H, Ar-H), 2.43 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 135.46, 134.78, 134.04, 131.44, 26.48 |
| IR (KBr) | 3435 (N-H), 2919 (C-H, CH₃), 1631 (C=N) cm⁻¹ |
| HRMS (ESI) | Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1070 |
The ¹H NMR spectrum clearly shows the characteristic singlet for the N-H proton at 12.78 ppm and the methyl protons at 2.43 ppm. The aromatic protons appear in the expected downfield region. The ¹³C NMR spectrum is consistent with the proposed structure. The IR spectrum confirms the presence of the N-H and C=N functional groups. High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.
Crystal Structure Analysis: A Predictive Approach
A definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, by examining the crystal structures of closely related benzimidazole derivatives, we can make well-founded predictions about its molecular geometry and intermolecular interactions in the solid state.
Expected Molecular Geometry
The benzimidazole ring system is inherently planar. The phenyl ring at the 2-position is expected to be twisted with respect to the benzimidazole plane to minimize steric hindrance. The dihedral angle between the benzimidazole and phenyl rings in similar structures typically ranges from 30° to 40°.[5]
Predicted Intermolecular Interactions
The solid-state architecture of this compound is likely to be dominated by a combination of hydrogen bonding and π-stacking interactions.
-
N-H···N Hydrogen Bonding: A prominent feature in the crystal packing of many benzimidazole derivatives is the formation of intermolecular N-H···N hydrogen bonds.[5] These interactions link molecules into chains or dimers, forming a robust supramolecular network.
-
π-π Stacking: The planar aromatic rings of the benzimidazole core and the phenyl substituent are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from a methyl or aromatic group interacts with the π-system of an adjacent molecule, are also anticipated to play a role in the overall crystal packing.[5]
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literature review on the biological activities of 5-Methyl-2-phenyl-1H-benzoimidazole
An In-depth Technical Guide on the Biological Activities of 5-Methyl-2-phenyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile.[1][2] As isosteres of natural nucleotides, its derivatives readily interact with a multitude of biological macromolecules, leading to a broad spectrum of activities.[1] This guide focuses on the this compound core, a specific and potent variant within this class. We will provide a comprehensive review of its synthesis, diverse biological activities—including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships to guide future research and development.
The Benzimidazole Core: A Foundation for Pharmacological Diversity
The benzimidazole nucleus is a cornerstone in the development of therapeutic agents, with approved drugs spanning applications from proton pump inhibitors (omeprazole) and anthelmintics (albendazole) to anticancer agents (bendamustine) and antihypertensives (telmisartan).[3][4] The structural versatility and potential for interaction with biological targets make it a prime candidate for drug design.[5] The addition of a methyl group at the 5-position and a phenyl group at the 2-position creates the this compound scaffold, which has been the subject of extensive research to explore how these specific substitutions modulate its pharmacological profile.
Synthesis of this compound Derivatives
The primary and most efficient route for synthesizing the 2-phenyl-benzimidazole scaffold is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, nitriles, or orthoesters) under acidic conditions or at high temperatures.[6] Modern methodologies have introduced the use of various catalysts, including transition metals and even eco-friendly options like zinc oxide nanoparticles, to improve yields and reaction conditions.[7]
General Synthesis Workflow
The synthesis is typically a one-pot reaction where the substituted o-phenylenediamine (in this case, 4-methyl-o-phenylenediamine) is condensed with a substituted benzaldehyde. The use of an oxidizing agent or catalyst facilitates the cyclization and aromatization to form the final benzimidazole product.
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An In-Depth Technical Guide to In Silico Docking Studies of 5-Methyl-2-phenyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on a representative member of this class, 5-Methyl-2-phenyl-1H-benzoimidazole. We will navigate the entire computational workflow, from strategic target selection and preparation to the execution of docking simulations and the critical analysis of their results. This document is designed for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific rigor and the generation of trustworthy, actionable data.
The Foundational Premise: Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[2] The process aims to simulate the molecular recognition event, where a small molecule finds its binding site on a protein target and forms a stable complex.[2] This technique is instrumental in structure-based drug design, allowing scientists to screen virtual libraries of compounds, propose binding hypotheses, and guide the optimization of lead candidates before committing to costly and time-consuming wet-lab synthesis and testing.[3] The core output of a docking experiment provides two key pieces of information: the binding pose , which is the predicted 3D conformation of the ligand within the receptor's active site, and the docking score , a numerical value that estimates the binding affinity.[3]
Strategic Target Selection: The "Why" Before the "How"
The success of any docking study is contingent upon the selection of a biologically relevant and structurally characterized protein target. The choice must be hypothesis-driven, grounded in the known or suspected pharmacology of the ligand class. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[4][5][6] This activity is often linked to the inhibition of key enzymes that regulate cellular proliferation, such as protein kinases.[5]
For this guide, we select Cyclin-Dependent Kinase 4 (CDK4) complexed with Cyclin D1 as our target. CDK4 is a critical regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers, making it a validated anticancer drug target.[7][8]
-
Selected Target: Human Cyclin-Dependent Kinase 4 / Cyclin D1 Complex
-
PDB ID: 2W96 . This entry from the Worldwide Protein Data Bank (wwPDB) contains the crystal structure of the target complexed with a known inhibitor, providing a well-defined active site for our study.[9][10]
The diagram below illustrates the simplified role of the CDK4/Cyclin D complex in driving the cell cycle from the G1 (growth) phase to the S (synthesis) phase. Inhibiting this complex can arrest the cell cycle and prevent cancer cell proliferation.
Caption: Simplified CDK4 pathway in cell cycle progression and the point of inhibition.
The Docking Workflow: A Self-Validating Protocol
A trustworthy computational protocol must be a self-validating system. This means demonstrating its ability to accurately reproduce known experimental results before applying it to unknown molecules. The following workflow integrates this validation step.
Caption: The complete in silico molecular docking and validation workflow.
Experimental Protocol: Receptor Preparation
Objective: To prepare the CDK4 protein structure for docking by removing non-essential molecules and converting it to the required AutoDock PDBQT format.
Tools: BIOVIA Discovery Studio Visualizer, AutoDock Tools.
Methodology:
-
Download Structure: Navigate to the RCSB PDB database and download the structure file for PDB ID 2W96.[11]
-
Isolate Protein: Open the PDB file in Discovery Studio. The file contains the protein complex, an inhibitor, and water molecules. Delete all water molecules (HOH). Select and delete the original inhibitor molecule. Save the cleaned protein complex as a new PDB file (e.g., 2W96_protein.pdb).
-
Prepare in AutoDock Tools: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and open 2W96_protein.pdb. c. Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for calculating interactions like hydrogen bonds. d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". f. Save the prepared receptor by selecting File > Save > Write PDBQT. Name it 2W96_protein.pdbqt. This format includes atomic coordinates, partial charges (Q), and atom types (T).[12]
Experimental Protocol: Ligand Preparation
Objective: To generate a 3D, energy-minimized structure of this compound and convert it to the PDBQT format.
Tools: PubChem, Open Babel or similar chemical toolbox software, AutoDock Tools.
Methodology:
-
Obtain Structure: Search for "this compound" on PubChem.[13] Download the 3D structure in SDF format.
-
Energy Minimization: It is critical to start with a low-energy conformation of the ligand. Use a tool like Open Babel to perform energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare in AutoDock Tools: a. Launch ADT. b. Go to Ligand > Input > Open and select the energy-minimized ligand file. c. ADT will automatically detect the root and set rotatable bonds. The user should verify these are chemically sensible. d. Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.
Experimental Protocol: Docking Execution with AutoDock Vina
Objective: To perform the molecular docking simulation using AutoDock Vina.
Tools: AutoDock Vina, AutoDock Tools, Text Editor.
Methodology:
-
Define the Grid Box: The grid box is a defined cubic space within the receptor where the docking algorithm will search for binding poses.[12] a. In ADT, with the 2W96_protein.pdbqt loaded, go to Grid > Grid Box. b. To define the active site, load the original co-crystallized inhibitor from the 2W96 PDB file. Center the grid box on this inhibitor. c. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box completely encompasses the binding site. d. Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[12][14]
-
Run Vina: Open a command line terminal, navigate to the folder containing your files, and execute the following command:[15][16]
vina --config conf.txt
Analysis and Interpretation of Docking Results
Interpreting docking results requires more than just looking at the top score; it involves a critical evaluation of the binding energy, the physical plausibility of the binding pose, and the specific molecular interactions that stabilize the complex.[17][18]
Binding Affinity (Docking Score)
AutoDock Vina reports binding affinity as a score in kcal/mol.[19] More negative scores indicate a more favorable, stronger predicted binding affinity.[18] It is essential to compare this value against a reference, such as a known inhibitor or the redocked co-crystallized ligand.
Table 1: Sample Docking Results
| Compound | Vina Score (kcal/mol) | Predicted Ki (µM) |
|---|---|---|
| This compound | -8.9 | 0.25 |
| Known Inhibitor (Control) | -9.5 | 0.09 |
| Redocked Native Ligand (Validation) | -9.8 | 0.05 |
Note: These are hypothetical values for illustrative purposes.
Binding Pose and Molecular Interactions
The most crucial part of the analysis is the visual inspection of the predicted binding pose.[18]
Experimental Protocol: Visualization Tool: BIOVIA Discovery Studio Visualizer[20][21]
Methodology:
-
Load Structures: Open Discovery Studio. Load the prepared receptor PDBQT file (2W96_protein.pdbqt) and the docking output file (docking_results.pdbqt). The output file contains multiple binding poses (typically 9).
-
Analyze Top Pose: Focus on the top-ranked pose (Mode 1).
-
Identify Interactions: Use the "Receptor-Ligand Interactions" tool to generate a 2D diagram and view 3D interactions. Look for:
-
Hydrogen Bonds: Key stabilizing interactions between donor and acceptor atoms.
-
Hydrophobic Interactions: Interactions between nonpolar regions, such as the phenyl ring of our ligand and hydrophobic residues in the protein (e.g., Val, Leu, Ile).
-
Pi-Stacking: Interactions between aromatic rings.
-
-
Evaluate Plausibility: Assess whether the ligand pose makes chemical sense. Are key functional groups of the ligand interacting with complementary residues in the active site? For CDK4, interactions with the "hinge region" are often critical for potent inhibition.
Caption: Conceptual diagram of key molecular interactions in the binding site.
Ensuring Trustworthiness: Protocol Validation by Redocking
To trust the predictions for our novel ligand, we must first prove our docking protocol can reproduce a known, experimentally determined binding pose. This is achieved by redocking the co-crystallized ligand back into its own receptor.[22][23]
Experimental Protocol: Redocking Validation
Objective: To validate the docking parameters by redocking the native ligand and calculating the Root Mean Square Deviation (RMSD).
Methodology:
-
Extract Native Ligand: From the original 2W96 PDB file, extract the coordinates of the co-crystallized inhibitor and save it as a separate PDB file.
-
Prepare Ligand: Prepare this native ligand using the same protocol described in Section 3.2.
-
Redock: Use the exact same receptor (2W96_protein.pdbqt) and configuration file (conf.txt) from Section 3.3 to dock the native ligand.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose.[17] This can be calculated using visualization software like PyMOL or Discovery Studio.
-
Analyze Result: A successful validation is generally indicated by an RMSD value of less than 2.0 Angstroms (Å) .[22][24][25] This confirms that the chosen grid parameters and docking algorithm are capable of accurately identifying the correct binding mode.
Conclusion
This guide has detailed a rigorous, step-by-step methodology for conducting and validating an in silico molecular docking study of this compound against the anticancer target CDK4. By grounding the study in a clear biological hypothesis, employing a self-validating protocol, and critically analyzing the results beyond a simple docking score, researchers can generate meaningful insights. The output of such a study is not a final answer but a potent, data-driven hypothesis about the molecular mechanism of a compound, providing a solid foundation for subsequent experimental validation and lead optimization efforts in the drug discovery pipeline.
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Weinberg, R. A. (2006). Choosing anticancer drug targets in the postgenomic era. PMC. [Link][7]
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IJRPR. (2024). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. ijrpr.com. [Link][26]
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Morris, G. M., & Lim-Wilby, M. (2008). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link][3]
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Plant Archives. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. plantarchives.org. [Link][27]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. ijpsrr.com. [Link][28]
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Bentham Science. (2024). In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. benthamscience.com. [Link][4]
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Broo, A. P., & Schapira, M. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link][24]
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A Technical Guide to 5-Methyl-2-phenyl-1H-benzoimidazole: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a derivative of benzimidazole, a privileged scaffold in numerous FDA-approved drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2] The benzimidazole core, an isostere of natural purines, allows for diverse interactions with biological targets, and the addition of the 5-methyl and 2-phenyl groups provides a unique combination of lipophilicity and aromatic interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4] This technical guide provides an in-depth overview of the commercial availability, pricing, synthesis, and key applications of this compound, designed to equip researchers and drug development professionals with the critical information needed to leverage this compound in their work.
Physicochemical Properties and Identification
-
Molecular Formula: C₁₄H₁₂N₂
-
Molecular Weight: 208.26 g/mol
-
CAS Number: 2963-65-7[5]
-
Appearance: Typically a white to off-white or light gray solid.[6]
Commercial Availability and Pricing
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The pricing is contingent on the quantity, purity, and supplier. For research purposes, it is commonly sold in gram and milligram quantities. Below is a comparative table of representative commercial suppliers and their offerings.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) |
| Matrix Scientific | 214498 | 0.5 g | >97% | $240.00 |
| 1 g | >97% | $300.00 | ||
| 5 g | >97% | $1,000.00 | ||
| Sigma-Aldrich | S468622 | 250 mg | Not specified | $197.00 |
| CymitQuimica | IN-DA002YY9 | 100 mg | 95% | €129.00 |
| 1 g | 95% | €556.00 | ||
| Chem-Impex | 042586 | 5 g | ≥98% (GC) | $67.02 |
Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as reported by the supplier and may vary.
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous one-pot procedures offering high yields and operational simplicity.[7] The most common and direct route to this compound involves the condensation of 4-methyl-o-phenylenediamine with benzaldehyde.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[8]
Materials:
-
4-methyl-o-phenylenediamine
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-methyl-o-phenylenediamine (1.0 mmol, 1 equiv.) and benzaldehyde (1.0 mmol, 1 equiv.).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of ammonium chloride (0.3 mmol, 0.3 equiv.).
-
The reaction mixture is then stirred and heated to 80 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in research and development. Key spectroscopic data are provided below.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.78 (brs, 1H, NH), 8.15 (d, J = 6.9 Hz, 2H, Ar-H), 7.50 - 7.35 (m, 5H, Ar-H), 7.07-6.99 (m, 1H, Ar-H), 2.44 (s, 3H, CH₃).[9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (75.5 MHz, DMSO-d₆): δ 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50 (CH₃).[9]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
HRMS (ESI): Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1070.[6]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
IR (KBr): 3435 cm⁻¹ (N-H stretching), 2919 cm⁻¹ (C-H stretching of CH₃), 1631 cm⁻¹ (C=N stretching).[6]
Applications in Drug Discovery and Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[3][4] this compound, as a key intermediate, serves as a starting point for the development of more complex and targeted therapeutic agents.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The benzimidazole core can mimic the purine structure of ATP, enabling it to bind to the ATP-binding site of kinases.[10] The 2-phenyl group can be directed towards the hydrophobic region of the kinase, while the 5-methyl group can enhance binding affinity and selectivity. Modifications at the N-1 position of the benzimidazole ring are a common strategy to develop potent and selective kinase inhibitors.
The following workflow illustrates a general approach for utilizing this compound in the development of kinase inhibitors.
Caption: A generalized workflow for the development of kinase inhibitors using the this compound scaffold.
This scaffold-based approach allows for the systematic exploration of chemical space around the core benzimidazole structure to identify compounds with desired inhibitory activity against specific kinases. The pharmacological evaluation of such derivatives is a critical step in the drug discovery pipeline.[11]
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its inherent structural features, derived from the privileged benzimidazole scaffold, make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a comprehensive overview of its procurement, synthesis, and characterization, offering a valuable resource for researchers and scientists aiming to harness the potential of this important heterocyclic compound.
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Gaba, M., Singh, D., Singh, S., Sharma, V., & Gaba, P. (2010). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(6), 2245–2249. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. [Link]
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Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors - Semantic Scholar. [Link]
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Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. [Link]
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historical overview of the discovery of 5-Methyl-2-phenyl-1H-benzoimidazole
An In-depth Technical Guide to the Historical Discovery of 5-Methyl-2-phenyl-1H-benzoimidazole
Introduction
The benzimidazole scaffold is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. This guide provides a detailed historical overview of the discovery of a specific, yet representative, member of this class: this compound. We will delve into the foundational discoveries that enabled its synthesis, explore the pioneering synthetic methodologies, and present a likely historical route to its first preparation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the origins of this important heterocyclic compound.
The Genesis of Benzimidazole Chemistry: Early Pioneers
The story of this compound begins with the initial discovery of the benzimidazole ring system. In 1872, Hoebrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzimidazole. His method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration.
A few years later, in 1875, Albert Ladenburg laid further groundwork by demonstrating the condensation of ortho-phenylenediamines with aldehydes. This work was a crucial step towards more general and versatile methods for constructing the benzimidazole core.
The Phillips Condensation: A Foundational Synthetic Method
The most significant leap in benzimidazole synthesis, and the method most likely responsible for the first preparation of this compound, came from the work of M.A. Phillips in the late 1920s. Phillips systematically investigated the condensation of ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid, a method now famously known as the Phillips condensation or the Phillips-Ladenburg reaction. This reaction proved to be a robust and widely applicable method for the synthesis of 2-substituted benzimidazoles.
The general mechanism of the Phillips condensation involves the initial acylation of one of the amino groups of the ortho-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
A Plausible Historical Synthesis of this compound
While the exact first publication detailing the synthesis of this compound is not readily apparent in the surveyed historical literature, its preparation via the Phillips condensation is the most logical and historically consistent route. The readily available starting materials would have been 4-methyl-1,2-phenylenediamine and benzoic acid.
The reaction would involve heating these two components in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid, to drive the condensation and cyclization.
Key Historical Synthetic Methods for Benzimidazoles
| Method | Key Features | Approximate Era |
| Hoebrecker's Synthesis | Reductive cyclization of a nitroacetanilide. | 1870s |
| Ladenburg's Condensation | Condensation of o-phenylenediamines with aldehydes. | 1870s |
| Phillips Condensation | Condensation of o-phenylenediamines with carboxylic acids using a mineral acid catalyst. | 1920s |
Experimental Protocol: The Phillips Condensation for this compound
This protocol is a representation of how the synthesis of this compound would have been carried out using the Phillips method in the early 20th century.
Objective: To synthesize this compound from 4-methyl-1,2-phenylenediamine and benzoic acid.
Reactants:
-
4-methyl-1,2-phenylenediamine
-
Benzoic acid
-
4N Hydrochloric Acid (as catalyst and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-methyl-1,2-phenylenediamine (1 molar equivalent) and benzoic acid (1 molar equivalent) is prepared.
-
4N Hydrochloric acid is added to the flask in excess to serve as both the catalyst and the reaction medium.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction would have been monitored by the disappearance of the starting materials, likely through simple qualitative tests or by reaction time.
-
After the reaction is deemed complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium carbonate, until it becomes alkaline. This step is crucial for the precipitation of the benzimidazole product.
-
The resulting precipitate is collected by filtration.
-
The crude product is then washed with cold water to remove any remaining salts.
-
For purification, the crude this compound is recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified product.
Diagram of the Phillips Condensation for this compound
Caption: Phillips condensation for the synthesis of this compound.
The Evolution of Benzimidazole Synthesis
Since the pioneering work of Phillips, the synthesis of benzimidazoles has undergone significant evolution. Modern methods often employ milder reaction conditions, a wider variety of catalysts (including Lewis acids and transition metals), and microwave-assisted heating to improve reaction times, yields, and overall efficiency. These advancements have made the synthesis of complex benzimidazole derivatives more accessible for applications in drug discovery and materials science.
Conclusion
The discovery of this compound is intrinsically linked to the foundational development of benzimidazole chemistry. While a singular "discovery" paper remains elusive from the annals of early chemical literature, the principles established by Hoebrecker, Ladenburg, and particularly Phillips, provide a clear and logical pathway to its initial synthesis. The Phillips condensation of 4-methyl-1,2-phenylenediamine and benzoic acid stands as the most probable historical route to this important molecule. Understanding this historical context provides valuable insights into the evolution of synthetic organic chemistry and the enduring legacy of the benzimidazole scaffold in science.
References
-
AdiChemistry. Phillips Condensation Reaction | Explanation. [Link]
-
ResearchGate. The first synthesis of benzimidazole derivatives. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Semantic Scholar. PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). [Link]
Methodological & Application
Synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole: A Detailed Experimental Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 5-Methyl-2-phenyl-1H-benzoimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including antiulcer, antitumor, and antiviral properties.[1] The protocol herein employs the Phillips-Ladenburg condensation, a robust and widely-used method, reacting 4-methyl-1,2-phenylenediamine with benzoic acid.[2][3] We will delve into the causality behind each experimental step, from the choice of condensing agent to the specific parameters for purification and characterization, ensuring a reproducible and high-yield outcome. This guide is designed for researchers in drug development and organic synthesis, providing not only a step-by-step procedure but also the underlying chemical logic to empower effective troubleshooting and adaptation.
Underlying Principle: The Phillips-Ladenburg Benzimidazole Synthesis
The synthesis of the target molecule is achieved through the Phillips-Ladenburg condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions and heat.[3][4] In this specific application, 4-methyl-1,2-phenylenediamine is condensed with benzoic acid.
Reaction Scheme:
Figure 1: Overall reaction scheme.
The reaction is typically facilitated by a strong acid, which serves two primary purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it acts as a dehydrating agent to drive the reaction forward by removing the two molecules of water formed during cyclization.
Mechanism of Action The mechanism proceeds through two key stages: initial acylation followed by intramolecular cyclization and dehydration.[2][5]
-
Acylation: The more nucleophilic amino group of 4-methyl-1,2-phenylenediamine attacks the protonated carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield an N-acyl intermediate (o-amino-N-benzoyltoluidine).
-
Cyclization & Dehydration: The remaining free amino group attacks the carbonyl carbon of the newly formed amide. This intramolecular nucleophilic attack leads to a cyclic intermediate which, after proton transfers, eliminates a second molecule of water to form the stable, aromatic benzimidazole ring.
Materials, Reagents, and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All quantitative data is summarized below.
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 496-72-0 | Light sensitive solid, toxic |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 65-85-0 | White crystalline solid |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | N/A | 8017-16-1 | Viscous liquid, corrosive, dehydrating agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive solid |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid, for TLC |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid, for TLC |
Required Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
Critical Safety and Handling Protocols (EHS)
Trustworthiness in science begins with safety. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
4-Methyl-1,2-phenylenediamine: This compound is toxic, a suspected carcinogen, and may cause genetic defects.[6][7] It is also a skin and eye irritant and can cause allergic skin reactions.[8][9]
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact. Its reaction with water is exothermic.
-
Handling: Handle exclusively in a fume hood. When quenching the reaction, add the hot PPA mixture to ice water slowly and cautiously to manage the heat generated.
-
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.
-
Handling: Wear appropriate PPE. Prepare solutions in a fume hood, as dissolution in water is highly exothermic.
-
Waste Disposal: All organic and solid waste must be disposed of in properly labeled hazardous waste containers according to institutional guidelines. Aqueous waste from the work-up should be neutralized before disposal.
Detailed Experimental Protocol
This protocol is divided into three main stages: synthesis, work-up and isolation, and purification.
Part A: Synthesis via Phillips Condensation
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Place the flask in a heating mantle.
-
Reagent Charging: To the flask, add 4-methyl-1,2-phenylenediamine (6.11 g, 0.05 mol) and benzoic acid (6.11 g, 0.05 mol).
-
Addition of Condensing Agent: Carefully and slowly add polyphosphoric acid (PPA) (~60 mL) to the flask while stirring. The PPA acts as both the catalyst and the solvent.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C with continuous stirring. The high temperature is necessary to overcome the activation energy for the condensation with an aromatic acid.[4]
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture, quenching it in water, neutralizing with NaOH, and extracting with ethyl acetate.
-
Spot the extract on a silica gel plate and elute with a 3:1 mixture of n-hexane:ethyl acetate.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot (4-methyl-1,2-phenylenediamine) is no longer visible (typically 4-6 hours).
-
Part B: Product Isolation and Work-up
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. CAUTION: In a large beaker, prepare a mixture of crushed ice and water (~500 mL). Very slowly and carefully, pour the hot, viscous reaction mixture into the ice-water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization and Precipitation: The resulting aqueous solution will be strongly acidic. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) with constant stirring until the pH is neutral to slightly alkaline (pH 7-8).[10] This step neutralizes the acid and ensures the complete precipitation of the benzimidazole product, which is less soluble in neutral or basic water.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any inorganic salts and residual impurities.
-
Drying: Press the solid firmly on the funnel to remove as much water as possible. Dry the crude product in a vacuum oven at 60-70°C overnight.
Part C: Purification by Recrystallization
The purity of the final compound is paramount for its application in drug development. Recrystallization is an effective method for removing impurities.
-
Solvent Selection: A mixed solvent system of ethanol and water is ideal for this compound. The product is soluble in hot ethanol and insoluble in cold water.
-
Procedure:
-
Place the dried crude solid into an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated charcoal and keep the solution hot for 5-10 minutes before performing a hot filtration to remove the charcoal.
-
To the clear, hot ethanolic solution, add hot deionized water dropwise until a persistent cloudiness (incipient precipitation) is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
-
Characterization and Quality Control
Validation of the final product's structure and purity is a non-negotiable step. The following data are expected for pure this compound.
Table 2: Expected Analytical Data
| Parameter | Expected Result | Source(s) |
| Appearance | White to off-white crystalline solid | [11] |
| Molecular Formula | C₁₄H₁₂N₂ | [11] |
| Molecular Weight | 208.26 g/mol | [11] |
| Melting Point | ~238-241 °C | Varies by source |
| TLC (3:1 Hex:EtOAc) | Rf ≈ 0.4-0.5 | [11] (similar system) |
| ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, NH), 8.15 (d, 2H, Ar-H), 7.6-7.2 (m, 5H, Ar-H), 7.0 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃) | [12] (similar compounds) |
| IR (KBr, cm⁻¹) | ~3435 (N-H stretch), ~2919 (C-H stretch, CH₃), ~1631 (C=N stretch) | [12] |
| Mass Spec (ESI-MS) | m/z = 209.1 [M+H]⁺ | [13] (similar compounds) |
Experimental Workflow Diagram
The entire process, from initial setup to final validation, can be visualized as a linear workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient heating (temperature or time).Moisture in reagents/reaction.Inefficient PPA. | Ensure reaction temperature reaches at least 180°C.Extend reaction time and monitor by TLC.Use freshly opened or properly stored PPA. |
| Product is Oily/Gummy | Impurities present.Incomplete drying.Incorrect pH during precipitation. | Re-purify by recrystallization, potentially using charcoal.Ensure product is thoroughly dried under vacuum.Check pH during work-up; ensure it is neutral or slightly basic. |
| Multiple Spots on TLC | Incomplete reaction.Side product formation. | Extend reaction time.Optimize reaction temperature.Purify crude product using column chromatography if recrystallization is ineffective. |
| Product is Discolored | Oxidation of starting material.Decomposition at high temperature. | Perform recrystallization with activated charcoal.Ensure reaction temperature does not significantly exceed 200°C. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound using the Phillips-Ladenburg condensation. By carefully controlling reaction parameters, adhering to strict safety protocols, and performing rigorous purification and characterization, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide serve to empower scientists to not only replicate this procedure but also to intelligently adapt it for the synthesis of other benzimidazole derivatives.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). Microwave assisted synthesis of 2-aryl benzimidazole. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Journal of the American Chemical Society. (1947). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Retrieved from [Link]
-
PubMed. (2013). Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]
-
ResearchGate. (2015). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Note: A green synthesis of benzimidazoles. Retrieved from [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
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The Versatile Scaffold: 5-Methyl-2-phenyl-1H-benzoimidazole as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
The benzimidazole core, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding have made it a cornerstone in the design of a vast array of functional molecules.[1] Among the myriad of benzimidazole derivatives, 5-Methyl-2-phenyl-1H-benzoimidazole stands out as a particularly valuable and versatile building block. The presence of the methyl group at the 5-position and the phenyl group at the 2-position provides a strategic combination of electronic modulation and steric influence, offering multiple avenues for synthetic diversification. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound in the synthesis of advanced organic molecules, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic endeavor. The properties of this compound are well-documented, ensuring its reliable identification and use.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Melting Point | 242–243 °C | [2] |
| Appearance | White solid | [2] |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆): δ 12.80 (br s, 1H, NH), 8.20 (m, 2H, Ar-H), 7.55 (m, 5H, Ar-H), 7.05 (m, 1H, Ar-H), 2.45 (s, 3H, CH₃).[2]
-
¹³C NMR (DMSO-d₆): δ 150.80, 141.94, 135.08, 131.53, 130.24, 129.59, 128.84, 128.01, 126.26, 123.51, 118.29, 110.86, 21.27.[2]
Core Synthetic Applications: Pathways to Molecular Complexity
This compound offers three primary sites for synthetic modification: the N-H of the imidazole ring, the C-H bonds of the phenyl ring, and the C-H bonds of the benzimidazole core. This section will detail the strategic functionalization at these positions.
Application Note 1: N-Arylation via Cross-Coupling Reactions
The functionalization of the imidazole nitrogen is a common strategy to introduce diverse aryl and heteroaryl moieties, significantly impacting the biological activity and photophysical properties of the resulting molecules. Both Ullmann condensation and Buchwald-Hartwig amination are powerful methods to achieve this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Copper-based catalysts are traditionally used for Ullmann couplings, often requiring high temperatures.[3] Palladium catalysts, central to the Buchwald-Hartwig reaction, typically operate under milder conditions and exhibit broader substrate scope.[4] The choice between them often depends on the specific substrates and desired reaction conditions.
-
Ligand: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are crucial. They facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often the rate-limiting steps.[4][5]
-
Base: A base is required to deprotonate the benzimidazole N-H, generating the nucleophile for the coupling reaction. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can influence the reaction rate and yield.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), CuI (0.1 equiv.), 4,7-dimethoxy-1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the N-arylation of this compound using a palladium catalyst.
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Workflow for N-Arylation of this compound
Caption: Comparative workflow for N-arylation reactions.
Caption: Simplified catalytic cycle for C-H arylation.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in various fields due to their diverse properties.
Medicinal Chemistry
The benzimidazole scaffold is a key component in numerous FDA-approved drugs. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of compounds for screening against various biological targets. For instance, N-aryl derivatives have been investigated as potential kinase inhibitors for cancer therapy and as antiviral agents. [6][7]The methyl group at the 5-position can provide a valuable steric and electronic handle to fine-tune binding interactions with target proteins. [8]
Organic Electronics
In the realm of materials science, benzimidazole derivatives are prized for their electron-transporting properties and high thermal stability. [9]Functionalized this compound derivatives have been explored as host materials or emitters in Organic Light-Emitting Diodes (OLEDs). [10]The ability to tune the electronic properties through N-arylation and C-H functionalization allows for the rational design of materials with specific emission colors and efficiencies. The rigid, planar structure of the benzimidazole core, coupled with the extended conjugation introduced through the phenyl group and further functionalization, is conducive to efficient charge transport and luminescence.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its strategic substitution pattern allows for selective functionalization at multiple sites, providing access to a wide range of complex molecules. The protocols outlined in this guide for N-arylation and C-H activation offer reliable and adaptable methods for chemists to explore the vast chemical space accessible from this privileged scaffold. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such versatile building blocks in accelerating discovery and innovation cannot be overstated.
References
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- Kumar, A., Sharma, S., & Kumar, V. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular Diversity, 17(4), 641-649.
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(21), 7453-7456.
- Jin, X., Lin, Y., & Davies, R. P. (2023).
- Kobayashi, Y., Kashiwa, M., & Tanimori, S. (2014).
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Request PDF.
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- S. N. Nunewar, S. Kumar, V. Kanchupalli. (2022). Previous reports on C−H functionalization of 2‐arylbenzimidazoles.
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- Wang, C., Li, X., & Zhang, A. (2015). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry, 13(27), 7436-7440.
- Buchwald–Hartwig amin
- Ullmann condens
- Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Applied Organometallic Chemistry, 30(12), 949-953.
- Buchwald -Hartwig Amin
- Reddy, T. R., & Le, Z. G. (2013). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 18(10), 12344–12355.
- Nunewar, S. N., Kumar, S., & Kanchupalli, V. (2022). Ru(II)-Catalyzed C-H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides: A Straightforward Access to Bridgehead Polycyclic N-Heterocycles. The Journal of Organic Chemistry, 87(22), 15033-15045.
- Buchwald-Hartwig Amin
- H, S., & K, S. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 21(11), 1475.
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- Yang, W., et al. (2013). New host materials based on fluorene and benzimidazole units for efficient solution-processed green phosphorescent OLEDs.
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Application Notes & Protocols: The 5-Methyl-2-phenyl-1H-benzoimidazole Scaffold in the Development of Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets with high affinity.[1] The versatility of this scaffold is evidenced by its presence in numerous FDA-approved drugs, including the repurposed anthelmintics mebendazole and albendazole, which have found new life as anticancer agents.[2]
The 2-phenyl substituted benzimidazole core, exemplified by 5-Methyl-2-phenyl-1H-benzoimidazole, serves as a particularly fruitful starting point for anticancer drug discovery. Modifications at the 5-position, such as the methyl group, can enhance lipophilicity and cellular uptake, potentially leading to greater cytotoxicity against cancer cells.[2] This document provides a comprehensive technical guide for researchers aiming to evaluate the anticancer potential of compounds based on the this compound scaffold. It outlines the primary mechanisms of action associated with this structural class and provides detailed, field-proven protocols for a systematic preclinical evaluation, from initial cytotoxicity screening to mechanistic elucidation.
Section 1: Primary Anticancer Mechanisms of the Benzimidazole Scaffold
Derivatives of the 2-phenyl-benzoimidazole core exert their anticancer effects through several well-established mechanisms of action. Understanding these primary targets is crucial for designing a logical and efficient screening cascade.
-
Tubulin Polymerization Inhibition : A predominant mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics.[3][4] These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5] This disruption is catastrophic for rapidly dividing cancer cells, as it halts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
-
PARP Inhibition : Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks.[8][9] Benzimidazole derivatives have been developed as potent PARP-1 inhibitors.[10] By blocking this repair pathway, these compounds can induce "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations).[8]
-
Topoisomerase Inhibition : Topoisomerases are essential enzymes that resolve DNA topological stress during replication and transcription.[11][12] Certain benzimidazole derivatives act as topoisomerase I poisons, stabilizing the enzyme-DNA cleavage complex and leading to lethal double-strand breaks.[11][13][14]
-
Kinase Inhibition : Kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[15][16] The benzimidazole scaffold has been successfully employed to design inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[17][18]
Section 3: Detailed In Vitro Experimental Protocols
The following protocols are foundational for the initial characterization of a novel benzimidazole-based compound.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a reliable and widely used method for assessing the preliminary anticancer activity of a compound by measuring cell viability. [15]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon, HeLa cervical). [2] * Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [19] * Test compound (this compound) dissolved in DMSO to create a 10 mM stock.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). [19] 2. Drug Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., ranging from 0.1 to 100 µM). Remove the old medium from the plates and add 100 µL of the drug dilutions.
-
Causality Check: Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug dose) to account for any solvent-induced toxicity. Include a "positive control" (e.g., Doxorubicin) to validate assay performance. [19] 3. Incubation: Incubate the plates for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [19] 5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a hallmark of microtubule-targeting agents. [6]
-
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
-
Materials:
-
Cancer cells (e.g., A549).
-
6-well plates.
-
Test compound.
-
Phosphate-Buffered Saline (PBS).
-
70% ice-cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Methodology:
-
Cell Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Causality Check: Fixation in ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. Using ice-cold ethanol and adding it slowly maintains cellular integrity.
-
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Causality Check: RNase A is included to degrade any double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content (PI fluorescence intensity) will be proportional to the cell cycle phase (G1 cells have 2N DNA, G2/M cells have 4N DNA).
-
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To determine if the compound induces programmed cell death (apoptosis). [19]* Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cancer cells treated as in Protocol 2.
-
Flow cytometer.
-
-
Methodology:
-
Cell Harvesting: Collect cells (adherent and floating) after treatment (e.g., 24-48 hours). Wash the cells twice with cold PBS. [19] * Causality Check: Washing with cold PBS is critical to inhibit cellular metabolic processes and prevent membrane changes that could occur during the staining procedure.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [19] 5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
-
-
Protocol 4: Mechanistic Assays (Principles and Application)
Once cytotoxicity, cell cycle arrest, and apoptosis are confirmed, the next step is to investigate the direct molecular target.
-
4a. Tubulin Polymerization Assay: This is a cell-free biochemical assay. Purified tubulin is incubated with the test compound in the presence of GTP. The polymerization process is monitored by the increase in light scattering or fluorescence. An inhibitory compound like nocodazole or potentially this compound will prevent this increase. [5]This assay definitively confirms direct interaction with tubulin.
-
4b. PARP-1 Inhibition Assay: Commercially available kits measure PARP-1 activity by detecting the incorporation of biotinylated ADP-ribose onto histone proteins in an ELISA-based format. A potent PARP inhibitor will result in a low signal. This assay confirms engagement with the PARP enzyme. [8]* 4c. Topoisomerase I DNA Relaxation Assay: This assay uses supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled DNA. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. A topoisomerase inhibitor will prevent the relaxation of the supercoiled plasmid. [11][12]
Section 4: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Profile of a Benzimidazole Analogue
The IC50 values should be summarized in a table to easily compare potency across different cell lines and against a standard chemotherapeutic agent.
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) [Positive Control] |
| MCF-7 | Breast Adenocarcinoma | 2.55 ± 0.15 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 5.12 ± 0.45 | 1.2 ± 0.2 |
| HCT-116 | Colon Carcinoma | 3.87 ± 0.31 | 1.0 ± 0.1 |
| HeLa | Cervical Carcinoma | 8.34 ± 0.76 | 1.5 ± 0.3 |
| HEK-293 (Normal) | Embryonic Kidney | > 50 | 5.5 ± 0.8 |
Note: Data are illustrative, based on values reported for potent benzimidazole derivatives. [6][17][20]A higher IC50 value in a normal cell line (e.g., HEK-293) relative to cancer cell lines suggests tumor selectivity.
Section 5: Framework for In Vivo Evaluation
Promising candidates from in vitro studies must be evaluated in preclinical animal models to assess therapeutic efficacy and toxicity. [21]
-
Model System: The most common approach is the xenograft tumor model, where human cancer cells are implanted into immunocompromised mice (e.g., BALB/c nude mice). [10]* Procedure Outline:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers using the formula: Volume = (length x width²) / 2. [10] 3. Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Monitoring: Tumor volume and mouse body weight are monitored throughout the study. A significant reduction in tumor volume without a significant loss in body weight indicates potential efficacy and acceptable toxicity. [22] 5. Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting) to confirm the mechanism of action in vivo.
-
References
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- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF.
- MDPI. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
- Bioassays for anticancer activities. (n.d.). PubMed.
- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (n.d.). Bentham Science.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters.
- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Semantic Scholar.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Molecular Diversity.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2025). ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules.
- Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2003). Archiv der Pharmazie.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Cureus.
- A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. (n.d.). PubMed.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. (n.d.). Pharmaceuticals.
- Topoisomerase I Inhibition and Cytotoxicity of 5-bromo- And 5-phenylterbenzimidazoles. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. (2019). Biochemistry.
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget.
- Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.
- Substituted 2,5'-Bi-1H-benzimidazoles: Topoisomerase I Inhibition and Cytotoxicity. (n.d.). Journal of Medicinal Chemistry.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). Chemico-Biological Interactions.
- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules.
- Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. (n.d.). University of Otago.
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Application Notes and Protocols: 5-Methyl-2-phenyl-1H-benzoimidazole as a Ligand for Metal Complexes
Introduction: The Versatility of Benzimidazoles in Coordination Chemistry
The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole, represents a privileged structure in medicinal and coordination chemistry. Its structural analogy to purines allows for facile interactions with various biological macromolecules, making benzimidazole derivatives potent pharmacological agents.[1] The nitrogen atoms in the imidazole ring serve as excellent coordination sites for metal ions, leading to the formation of stable and diverse metal complexes with a wide range of applications in catalysis, materials science, and drug development.[2] This guide focuses on a specific derivative, 5-Methyl-2-phenyl-1H-benzoimidazole, detailing its synthesis, its role as a ligand, and the preparation and potential applications of its metal complexes.
Part 1: Synthesis and Characterization of the Ligand: this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-methyl-o-phenylenediamine with benzaldehyde. This reaction is often catalyzed by an oxidizing agent in a suitable solvent.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of benzimidazole derivatives.[3]
Materials:
-
4-methyl-o-phenylenediamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-methyl-o-phenylenediamine in 50 mL of ethanol.
-
Addition of Reagents: To this solution, add 10 mmol of benzaldehyde. Subsequently, add 12 mmol of sodium metabisulfite as an oxidizing agent.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.
-
Isolation of the Product: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate of this compound should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Expected Yield: 75-85%
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized ligand.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
| ¹H NMR | δ (ppm): 12.78 (brs, 1H, NH), 8.15 (d, 2H), 7.50 - 7.35 (m, 5H), 7.07-6.99 (m, 1H), 2.44 (s, 3H, -CH₃). | [3] |
| ¹³C NMR | δ (ppm): 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 124.30, 112.06, 23.50. | [3] |
| FT-IR | ν (cm⁻¹): ~3435 (N-H stretching), ~1631 (C=N stretching), ~2919 (C-H stretching of -CH₃). |
Part 2: Synthesis and Characterization of Metal Complexes
This compound acts as a monodentate or bidentate ligand, coordinating to metal ions through the nitrogen atoms of the imidazole ring. The following is a general protocol for the synthesis of its metal complexes, which can be adapted for various transition metals.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol is a generalized procedure based on the synthesis of similar benzimidazole complexes.[3]
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve 2 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is typically observed.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold ethanol to remove any unreacted starting materials and then dry it in a desiccator.
Diagram 1: General Workflow for Synthesis of Ligand and Metal Complex
Caption: Workflow for the synthesis of the ligand and its subsequent metal complex.
Characterization of the Metal Complexes
The formation of the metal complex can be confirmed by various spectroscopic techniques.
Table 2: Expected Spectroscopic Changes upon Complexation
| Technique | Expected Changes | Rationale |
| FT-IR | A shift in the C=N stretching vibration (around 1631 cm⁻¹) to a lower frequency. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N bonds. | Coordination of the imidazole nitrogen to the metal center weakens the C=N bond. |
| UV-Vis | Appearance of new absorption bands in the visible region, particularly for colored complexes (e.g., Cu(II), Ni(II)). Shifts in the ligand-centered π-π* and n-π* transitions. | These new bands are attributed to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. |
| ¹H NMR | Broadening or shifting of the N-H proton signal. Shifts in the resonances of the aromatic protons adjacent to the coordination sites. | The paramagnetic nature of some metal ions (e.g., Cu(II), Ni(II)) can cause significant broadening of NMR signals. |
Part 3: Applications of Metal Complexes of this compound
Metal complexes of benzimidazole derivatives are widely investigated for their potential biological activities. The chelation of the metal ion to the benzimidazole ligand can enhance the therapeutic efficacy of the organic molecule.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzimidazole-metal complexes.[4] The proposed mechanisms of action often involve the induction of apoptosis through various cellular pathways.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of the synthesized complexes against human cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, PC-3)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complexes in DMSO and then dilute them to various concentrations with the cell culture medium. Treat the cells with these different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: Apoptosis Induction Pathway
Caption: A potential pathway for metal complex-induced apoptosis in cancer cells.[5]
Antimicrobial Activity
Benzimidazole-metal complexes have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[6][7]
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized metal complexes
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the metal complexes in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
This compound is a versatile ligand that forms stable complexes with a variety of metal ions. The resulting coordination compounds exhibit a range of interesting properties, with particularly promising applications in the fields of medicinal chemistry as potential anticancer and antimicrobial agents. Further research into the catalytic activity and material science applications of these complexes is warranted. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate this ligand and its metal complexes for their specific research interests.
References
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Nguyen, T. N., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science, 9(9), 220659. [Link]
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Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 9418–9433. [Link]
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Li, Y., et al. (2018). Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs: Special exploration of their possible anticancer mechanism. European Journal of Medicinal Chemistry, 154, 220-232. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biolog. NeuroQuantology, 20(1), 71-83. [Link]
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Yulizar, Y., et al. (2016). Synthesis, Spectral, Anticancer Studies on Cu (II) Complex of 2,4,5- Triphenyl-1H-Imidazole. Jurnal Kimia Valensi, 2(1), 69-76. [Link]
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Gomółka, A., et al. (2021). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules, 26(15), 4634. [Link]
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PubChem. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Podunavac-Kuzmanović, S. O., et al. (2005). Antibacterial and antifungal activity of zinc(II) complexes with some 2-methylbenzimidazole derivatives. Journal of the Serbian Chemical Society, 70(2), 231-236. [Link]
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Kopel, P., et al. (2021). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 26(11), 3334. [Link]
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Supuran, C. T., et al. (2002). Antifungal activity of Ag(I) and Zn(II) complexes of aminobenzolamide (5-sulfanilylamido-1,3,4-thiadiazole-2-sulfonamide) derivatives. Journal of inorganic biochemistry, 92(2), 85-91. [Link]
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Ali, I., et al. (2015). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 115(21), 11648-11709. [Link]
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Gusev, A. N., et al. (2024). Multistimuli Luminescence and Anthelmintic Activity of Zn(II) Complexes Based on 1H-Benzimidazole-2-yl Hydrazone Ligands. Magnetochemistry, 12(9), 256. [Link]
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García, J. A., et al. (2013). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions, 42(4), 1163-1176. [Link]
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El Azzaoui, S., et al. (2024). DEMONSTRATION OF AN OXIDATION REACTION OF 2-[(5- METHYL-1-PYRIDIN-2-YL)-PYRAZOL-3-YL]-BENZIMIDAZOLE BY USING MASS SPECTROMETRY (FAB) AND SPECTROPHOTOMETRY IN THE PRESENCE OF WATER AND MOLECULAR OXYGEN. Journal de Chimie et de Physique-Chimie Biologique, 23(4), 23-30. [Link]
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Morzyk-Ociepa, B., et al. (1998). Complexes of benzimidazole with nickel(II) and cobalt(II). Acta Poloniae Pharmaceutica, 55(5), 397-400. [Link]
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Mondal, S., et al. (2016). Cobalt(II) complexes of 4-(1-H-1,3-benzimidazole-2-yl)-1,5-dimethyl-2-phenyl-1-2-dihydro-3-H-pyrazol-3-one incorporating various anions: Synthesis, characterization and crystal structures. Polyhedron, 117, 72-81. [Link]
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Al-Jibouri, M. N. (2013). Synthesis and Spectral Studies of Co(II),Ni(II),Zn(II) and Cd(II) Complexes with Ligand 2-[4- Carboxy methyl phenyl azo] -4,5-diphenyl imidazole (4CMeI). Baghdad Science Journal, 10(2), 449-457. [Link]
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Barar, M., & Kulshrestha, A. (2015). Cobalt (II), Nickel (II) and Copper (II) Complexes of 5 Methyl 3'[(2')6' Methyl Benzimidazolyl] Pyrazole. International Journal of Science and Research, 4(9), 1-4. [Link]
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Bezzubov, S. I., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 624-630. [Link]
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El-Sherif, A. A., et al. (2012). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. Journal of the Iranian Chemical Society, 9(4), 489-501. [Link]
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Shaukat, A., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, 1269, 133795. [Link]
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Al-Amiery, A. A., et al. (2014). Zinc(II) and Co(II) Complexes based on Bis(N-allylbenzimidazol-2-ylmethyl) Aniline: Synthesis, Crystal Structures and Antioxidative Activity. Journal of the Chinese Chemical Society, 61(1), 27-32. [Link]
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Gomaa, M. A. M., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Journal of the Iranian Chemical Society, 1-15. [Link]
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Topic: Protocol for Preparing Stock Solutions of 5-Methyl-2-phenyl-1H-benzoimidazole for In Vitro Assays
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and expert guidance for the preparation, handling, and storage of stock solutions of 5-Methyl-2-phenyl-1H-benzoimidazole for use in in vitro biological assays. The accuracy and reproducibility of experimental data are critically dependent on the precise and consistent preparation of test compounds.[1] This document outlines the physicochemical properties of the compound, provides a rationale for solvent selection, and details a step-by-step methodology for creating high-concentration primary stocks and subsequent working solutions. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure the integrity of their results and to mitigate common pitfalls such as compound precipitation and solvent-induced cytotoxicity.
Pre-Preparation and Compound Characterization
A foundational step in any experiment is a thorough understanding of the test article. This compound is a benzimidazole derivative, a class of heterocyclic compounds often characterized by low aqueous solubility.[2] Before any weighing or dissolution, it is imperative to consult the manufacturer's Certificate of Analysis (CoA) for lot-specific information on purity, which must be factored into mass calculations for the highest accuracy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight (MW) | 208.26 g/mol | [3][4] |
| Appearance | Assumed to be a solid powder. | N/A |
| Aqueous Solubility | Expected to be low to practically insoluble. | [5][6] |
| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and alcohols. | [7][8] |
The Criticality of Solvent Selection
The choice of solvent is arguably the most critical decision in the preparation of stock solutions for cell-based assays. The ideal solvent must fully dissolve the compound at a high concentration while being minimally disruptive to the biological system at its final, diluted concentration.
Dimethyl Sulfoxide (DMSO) as the Primary Solvent
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice.[9][10] Its powerful dissolving capacity for a wide range of organic molecules makes it indispensable. However, its use is not without caveats.
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. Using anhydrous, high-purity DMSO (≥99.9%) is crucial to prevent compound precipitation and ensure consistency.
-
Cellular Effects: At elevated concentrations, DMSO is toxic to cells and can induce a variety of artifacts, including altered cell proliferation, differentiation, and even apoptosis.[11][12] It is a standard best practice to maintain the final concentration of DMSO in the assay medium as low as possible, typically ≤0.5% , and ideally ≤0.1% .[9][12]
-
Vehicle Control: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound.[9] This allows for the differentiation of compound-specific effects from solvent-induced artifacts.
Solvent Selection Decision Framework
The following diagram illustrates the logical workflow for selecting an appropriate solvent for in vitro assays.
Caption: Logical workflow for selecting a suitable solvent.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO. Preparing a concentrated primary stock allows for accurate serial dilutions and minimizes the volume of solvent added to the final assay.[13][14]
Required Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
Calculation
The mass of the compound required is calculated using the following formula:[1][15]
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × (208.26 g/mol / 1000 mg/g) Mass (mg) = 2.0826 mg
For practical purposes, it is often easier to weigh a larger mass (e.g., 10.41 mg) and adjust the solvent volume accordingly (to 5 mL) to improve weighing accuracy.
Step-by-Step Procedure
-
Tare Balance: Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight to zero.
-
Weigh Compound: Carefully weigh the calculated mass (e.g., 2.08 mg) of this compound directly into the tared tube. Record the exact mass.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube (e.g., 1.0 mL for 2.08 mg to make a 10 mM solution).
-
Promote Dissolution:
-
Verify Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear. Incomplete dissolution is a primary source of inaccurate concentration and assay variability.[10]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled, light-protecting microcentrifuge tubes.[9][13]
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.[9] Benzimidazole derivatives can be sensitive to light and moisture.[16]
Stock Preparation Workflow Diagram
Caption: Step-by-step workflow for preparing a primary stock solution.
Protocol: Preparation of Working Solutions
It is a common error to dilute a high-concentration DMSO stock directly into an aqueous assay buffer, which can cause the compound to precipitate out of solution.[10][17] The recommended best practice is to perform intermediate serial dilutions in 100% DMSO before the final dilution into the assay medium.[9]
Serial Dilution in 100% DMSO
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
To prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly.
-
To prepare a 100 µM solution, add 10 µL of the 1 mM stock to 90 µL of 100% DMSO. Mix thoroughly.
-
Continue this 1:10 dilution series to create the full range of concentrations needed for your dose-response curve.
Final Dilution into Assay Medium
-
Determine the final concentration required in your assay wells.
-
Calculate the volume of the DMSO-diluted stock needed. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume, you would add 1 µL of a 1 mM DMSO stock (a 1:100 dilution).
-
This 1:100 final dilution step ensures the final DMSO concentration remains low (1% in this case). If lower DMSO concentrations are required, a 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 1 mL of medium, then adding 10 µL of that to the well) can be performed to achieve a final DMSO concentration of 0.1%.
-
Crucially, always add the small volume of DMSO stock to the larger volume of aqueous assay medium and mix immediately to facilitate rapid dispersion and minimize precipitation.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Perform serial dilutions in 100% DMSO first. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic. Consider using surfactants or cyclodextrins if compatible with the assay.[17][18] |
| Primary stock is cloudy or contains particulates. | Incomplete dissolution; low-purity solvent; compound has low solubility at the target concentration. | Use a bath sonicator. Ensure DMSO is anhydrous. Prepare a less concentrated primary stock (e.g., 1 mM or 5 mM). |
| Assay results are inconsistent between experiments. | Repeated freeze-thaw cycles degrading the compound; inaccurate pipetting; incomplete initial dissolution. | Use single-use aliquots.[9] Calibrate pipettes regularly. Always visually confirm complete dissolution of the primary stock. |
| High background/toxicity in vehicle control wells. | Final DMSO concentration is too high for the specific cell line or assay duration. | Reduce the final DMSO concentration to <0.1%.[19] Perform a dose-response experiment with DMSO alone to determine the IC₅₀ for your cell line.[11] |
References
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Moutevelis-Minakakis, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
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Galvão, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. [Link]
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Nygaard, T. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
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ResearchGate. (2021). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link]
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Sanmartín-Suárez, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]
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Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]
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de Oliveira, G. A., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. [Link]
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Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
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AntBio. (2024). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from AntBio website. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences website. [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Nikon website. [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Nygaard, T. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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PubChem. (n.d.). 5-Methylbenzimidazole. Retrieved from NIH website. [Link]
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PubChem. (n.d.). 5-methoxy-2-phenyl-1H-benzimidazole. Retrieved from NIH website. [Link]
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Rosalind. (n.d.). Compound 2-methyl-1-[4-(propan-2-yl)phenyl]-1H-benzimidazole-5-carboxylic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from Cheméo website. [Link]
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Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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PubChem. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. Retrieved from NIH website. [Link]
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PubChem. (n.d.). 1-Methyl-2-phenylbenzimidazole. Retrieved from NIH website. [Link]
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PubChem. (n.d.). Benzimidazole. Retrieved from NIH website. [Link]
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National Institutes of Health. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
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SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from SpectraBase website. [Link]
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SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase website. [Link]
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Application Notes and Protocols for the Quantification of 5-Methyl-2-phenyl-1H-benzoimidazole in Biological Samples
Introduction
5-Methyl-2-phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class.[1] Benzimidazoles are a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2] As such, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the drug development process.[3][4]
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on plasma and serum. The methodologies described are based on established principles for the analysis of benzimidazole derivatives and are designed to be adapted and validated in a research or clinical laboratory setting.[4] We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The molecular formula of this compound is C₁₄H₁₂N₂, with a molecular weight of approximately 208.26 g/mol .[1] A representative gas chromatography-mass spectrometry (GC-MS) spectrum of this compound is available and can be used for identification purposes.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Light gray solid | [5] |
I. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[7] The following protocol is a starting point and should be optimized and validated according to international guidelines.
A. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and fast method for removing the bulk of proteins from plasma or serum samples.
Objective: To extract this compound from plasma while removing interfering proteins.
Materials:
-
Blank plasma (human, rat, etc.)
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, another benzimidazole derivative not expected to be present in the samples can be used.
-
Acetonitrile (HPLC or LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Sample Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to all tubes except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Causality behind Experimental Choices:
-
Ice-cold acetonitrile: Enhances protein precipitation efficiency.
-
Internal Standard: Compensates for variability in sample preparation and instrument response.
-
Vigorous vortexing: Ensures complete denaturation and precipitation of proteins, leading to better recovery of the analyte.
B. LC-MS/MS Instrumental Parameters
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for Choices:
-
C18 Column: A versatile stationary phase suitable for the separation of moderately nonpolar compounds like benzimidazoles.[8]
-
Formic Acid: An additive that aids in the ionization of the analyte in positive ion mode and improves peak shape.[8]
-
Gradient Elution: Allows for the efficient separation of the analyte from matrix components with varying polarities.
Mass Spectrometry Conditions (To be Optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For C₁₄H₁₂N₂, the precursor ion [M+H]⁺ would be m/z 209.1. Product ions would be determined by fragmentation. |
Self-Validating System Insight: The MRM transitions are highly specific to the analyte and its fragments, providing a high degree of confidence in the identification and quantification, thus forming a self-validating system.
C. Workflow Diagram
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Application Notes & Protocols for the Strategic Functionalization of the 5-Methyl-2-phenyl-1H-benzoimidazole Scaffold
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic functionalization of the 5-methyl-2-phenyl-1H-benzoimidazole scaffold. This valuable heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its structural versatility allows for targeted modifications at several key positions, enabling the fine-tuning of physicochemical properties and biological activity.
The this compound structure, with its fused benzene and imidazole rings, offers multiple sites for chemical derivatization.[4][5] This guide will detail proven, step-by-step protocols for functionalization at three primary locations: the imidazole nitrogen (N-1), the ortho-position of the 2-phenyl ring via C-H activation, and the benzene ring of the benzimidazole core. The methodologies described herein are grounded in established, peer-reviewed chemical transformations, with an emphasis on explaining the underlying principles to empower researchers to adapt and innovate.
N-Functionalization of the Imidazole Ring: Alkylation and Arylation
The presence of a reactive secondary amine in the imidazole ring (N-1) makes it a prime target for substitution, which can significantly influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions.[6][7] Common strategies include N-alkylation and N-arylation.
This protocol describes a standard procedure for introducing alkyl substituents at the N-1 position. The reaction proceeds through the deprotonation of the benzimidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.
Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the benzimidazole.
-
Alkylation: To the resulting solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equiv.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.[8]
Table 1: Representative Conditions for N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | rt | >90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 85-95 |
| Ethyl Bromoacetate | NaH | THF | rt | 80-90 |
N-arylation introduces an aryl group, a common modification in the development of bioactive molecules. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are powerful methods for this transformation.[9][10][11]
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) [9]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl bromide or chloride (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).[12]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Solvent Addition and Heating: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture at 100-110 °C for 12-24 hours.[12]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling) [10]
-
Reaction Setup: To a reaction tube, add this compound (1.0 equiv.), the aryl boronic acid (1.5 equiv.), a copper catalyst such as Cu(OAc)₂ (10 mol%), and a base like triethylamine (Et₃N) or pyridine (2.0 equiv.).
-
Solvent and Atmosphere: Add a suitable solvent, such as dichloromethane (DCM) or methanol, and stir the reaction mixture in the presence of air at room temperature.
-
Reaction Progression: Stir for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diagram 1: N-Functionalization Workflow
Caption: Workflow for N-alkylation and N-arylation of the benzimidazole core.
C-H Functionalization of the 2-Phenyl Ring
Direct C-H activation is a powerful and atom-economical strategy for forging new carbon-carbon bonds. For the this compound scaffold, the nitrogen atom of the imidazole ring acts as a directing group, facilitating regioselective palladium-catalyzed C-H activation at the ortho-position of the 2-phenyl ring.[12] This allows for the synthesis of complex biaryl structures.
Protocol: Palladium-Catalyzed Ortho-Arylation of the 2-Phenyl Ring [12]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired iodobenzene analog (1.5 equiv.), Pd(OAc)₂ (10 mol%), and an oxidant such as AgOAc (2.0 equiv.).
-
Solvent and Sealing: Add a suitable solvent, typically dioxane. Seal the tube tightly.
-
Heating: Heat the reaction mixture at 120 °C for 24 hours. The high temperature is necessary to facilitate the C-H activation step.
-
Cooling and Filtration: After cooling to room temperature, filter the reaction mixture to remove insoluble inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 2-(2'-biphenyl)-5-methyl-1H-benzoimidazole derivative.
Table 2: Representative Yields for Pd-Catalyzed C-H Arylation [12]
| Iodobenzene Analog | Product | Yield (%) |
| Iodobenzene | 2-(Biphenyl-2-yl)-5-methyl-1H-benzoimidazole | ~70-80 |
| 4-Iodotoluene | 5-Methyl-2-(4'-methylbiphenyl-2-yl)-1H-benzoimidazole | ~65-75 |
| 1-Iodo-4-methoxybenzene | 2-(4'-Methoxybiphenyl-2-yl)-5-methyl-1H-benzoimidazole | ~60-70 |
Diagram 2: C-H Activation and Arylation Pathway
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Application Notes and Protocols for 5-Methyl-2-phenyl-1H-benzoimidazole in Fluorescent Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Unlocking the Potential of a Versatile Fluorophore
The benzimidazole scaffold is a cornerstone in the design of fluorescent chemosensors, prized for its structural rigidity, electron-accepting nature, and inherent ability to interact with a variety of analytes through metal chelation, protonation/deprotonation, and hydrogen bonding.[1][2] Within this esteemed family of heterocycles, 5-Methyl-2-phenyl-1H-benzoimidazole presents itself as a particularly promising, yet underexplored, candidate for the development of novel fluorescent sensors. The introduction of a methyl group at the 5-position is anticipated to modulate the electronic properties of the benzimidazole ring system through a positive inductive effect, potentially enhancing its fluorescence quantum yield and influencing its sensitivity and selectivity towards specific analytes.
These application notes provide a comprehensive guide for researchers, from the fundamental synthesis and characterization of this compound to detailed protocols for its evaluation as a fluorescent sensor for pH and metal ions. While direct literature on the fluorescent sensing applications of this specific molecule is nascent, the protocols herein are built upon established principles and successful applications of closely related 2-phenyl-1H-benzoimidazole derivatives.[1] This guide is designed to be a self-validating system, enabling researchers to systematically explore and unlock the full potential of this intriguing fluorophore.
Part 1: Synthesis and Characterization of this compound
A reliable and reproducible synthesis is the bedrock of any sensor development project. The most common and efficient method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[3]
Protocol 1: Synthesis via Condensation Reaction
This protocol details the synthesis of this compound from 4-methyl-1,2-phenylenediamine and benzaldehyde.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Benzaldehyde
-
Ethanol (EtOH)
-
Ammonium Chloride (NH4Cl)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane for TLC mobile phase
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in ethanol.
-
Add benzaldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Stir the reaction mixture at 80°C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:2 v/v mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The expected NMR spectral data in DMSO-d6 are as follows.[4]
-
Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₂N₂: 208.26 g/mol ).
Part 2: Photophysical Characterization - The Foundation of Sensing
Understanding the intrinsic photophysical properties of this compound is critical before exploring its sensing applications. These properties will serve as the baseline against which changes upon analyte binding are measured.
Protocol 2: Determination of Absorption and Emission Spectra
Materials:
-
Synthesized and purified this compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the desired solvent.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 500 nm. Note the wavelength of maximum absorption (λ_abs).
-
Emission Spectrum: Excite the sample at its λ_abs and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
The quantum yield is a measure of the efficiency of the fluorescence process.
Materials:
-
Solution of this compound with known absorbance at the excitation wavelength.
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[5]
-
Fluorometer with an integrating sphere (for absolute quantum yield) or a standard setup for relative quantum yield measurement.
Procedure (Relative Method):
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the gradients of the sample and reference plots, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (can be assumed to be the same if the same solvent is used).
-
Protocol 4: Solvatochromism Study
This study investigates how the solvent polarity affects the photophysical properties, providing insights into the electronic nature of the ground and excited states.[6]
Procedure:
-
Prepare solutions of this compound (e.g., 10 µM) in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Record the absorption and emission spectra for each solution.
-
Plot the Stokes shift versus the solvent polarity parameter (e.g., Lippert-Mataga plot). A linear correlation suggests a significant difference in the dipole moments of the ground and excited states, which is a key feature for many fluorescent sensors.[7]
Part 3: Application in Fluorescent Sensing
Based on the known reactivity of the benzimidazole core, this compound is a prime candidate for development as a fluorescent sensor for pH and metal ions.
Application Note 1: pH Sensing
The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the pH, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[8]
Materials:
-
Stock solution of this compound.
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Fluorometer.
-
pH meter.
Procedure:
-
Prepare a series of solutions of this compound (e.g., 10 µM) in buffers of different pH values.
-
Record the fluorescence emission spectrum for each solution at a constant excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum versus the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Application Note 2: Metal Ion Sensing
The two nitrogen atoms of the imidazole moiety can act as a chelating site for various metal ions, leading to changes in the fluorescence output.[9][10]
Materials:
-
Stock solution of this compound.
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
A suitable buffer solution (e.g., HEPES or Tris-HCl at physiological pH).
-
Fluorometer.
Procedure:
-
Selectivity Screening:
-
To a solution of this compound (e.g., 10 µM) in the chosen buffer, add a molar excess (e.g., 10 equivalents) of each metal ion from the stock solutions.
-
Record the fluorescence emission spectrum after each addition.
-
Compare the fluorescence response to identify any selective interactions.
-
-
Titration with Selected Metal Ion(s):
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and increasing concentrations of the selected metal ion(s).
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
-
Determination of Binding Stoichiometry and Association Constant:
-
A Job's plot can be used to determine the binding stoichiometry.
-
The association constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model.
-
Part 4: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| Cyclohexane | 0.2 | ||||
| Toluene | 2.4 | ||||
| Dichloromethane | 3.1 | ||||
| Acetonitrile | 5.8 | ||||
| Ethanol | 4.3 | ||||
| Methanol | 5.1 |
Table 2: Fluorescence Response to Various Metal Ions
| Metal Ion (10 eq.) | Fluorescence Intensity (a.u.) | Change in Intensity (%) |
| Blank | 0 | |
| Na⁺ | ||
| K⁺ | ||
| Mg²⁺ | ||
| Ca²⁺ | ||
| Zn²⁺ | ||
| Cu²⁺ | ||
| ... |
Conclusion and Future Outlook
This compound stands as a promising platform for the development of novel fluorescent sensors. The protocols outlined in these application notes provide a systematic framework for its synthesis, characterization, and evaluation in sensing applications. The electron-donating methyl group is hypothesized to enhance the photophysical properties of the parent 2-phenylbenzimidazole scaffold, potentially leading to sensors with improved sensitivity and performance. Future work should focus on derivatizing the phenyl ring or the benzimidazole N-H position to fine-tune the selectivity and to introduce reactive groups for conjugation to biomolecules, opening avenues for applications in cellular imaging and drug delivery systems.
References
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A sensitive fluorescent probe 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) for pH and Zn2+ has been developed. Great changes have taken place in the UV-vis absorption and fluorescence spectra for HBIZ upon increasing pH of its aqueous solution, acting as a pH-induced emission "off-on-off" switch. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. [Link]
-
Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Molecular Structure, 2017. [Link]
-
5-methyl-2-(4-methylphenyl)-1H-benzimidazole. PubChem. [Link]
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Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. Luminescence, 2014. [Link]
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SUPPLEMENTARY INFORMATION. Royal Society of Chemistry. [Link]
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c7dt02584j1.pdf. Royal Society of Chemistry. [Link]
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Illuminating Metal-Ion Sensors: Benzimidazolesulfonamide Metal Complexes. Inorganic Chemistry, 2012. [Link]
-
Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of 2-(1H-Benzimidazol-2-yl)-phenol Derivatives. Chinese Journal of Chemistry, 2008. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 2024. [Link]
-
Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. ResearchGate. [Link]
-
Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. RSC Advances, 2020. [Link]
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Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes. Inorganic Chemistry, 2012. [Link]
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(a) Solvatochromism (b) normalized emission spectra of compound 2 in several solvents. ResearchGate. [Link]
-
5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. SpectraBase. [Link]
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Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. International Journal of Molecular Sciences, 2023. [Link]
-
Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [Link]
-
Metal Ion Sensing by Computational Characterisation of 1H-Benzo[d] Imidazole - Substituted Coumarin Derivatives. Journal of Molecular and Materials Fervor, 2023. [Link]
-
Note A green synthesis of benzimidazoles. Indian Journal of Chemistry, 2008. [Link]
-
Dual Fluorescence of 2- (4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole Analogue: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 1994. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Molecules, 2023. [Link]
-
A new benzimidazole-based selective and sensitive 'on-off' fluorescence chemosensor for Cu 2+ ions and application in cellular bioimaging. Luminescence, 2019. [Link]
-
Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology, 2001. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 2020. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 2025. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 2019. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 2018. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 2025. [Link]
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 2021. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 2019. [Link]
-
2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 2014. [Link]
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Application Notes and Protocols: Methodology for Screening a Library of 5-Methyl-2-phenyl-1H-benzoimidazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening a library of 5-Methyl-2-phenyl-1H-benzoimidazole derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] This guide outlines a strategic and efficient screening cascade, from initial high-throughput phenotypic screens to specific biochemical and cell-based assays, ensuring the identification of potent and selective lead compounds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.
Introduction: The Therapeutic Potential of this compound Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] The this compound core, in particular, has been the subject of extensive research, with derivatives exhibiting a wide range of biological activities. These activities stem from the ability of this scaffold to interact with various biological targets, including enzymes and proteins involved in critical cellular pathways.
Published studies have highlighted the potential of these derivatives as:
-
Anticancer Agents: Targeting enzymes like topoisomerase I and exhibiting cytotoxicity against various cancer cell lines.[3][4][5]
-
Antiviral Agents: Showing inhibitory activity against viruses such as HIV.[6]
-
Enzyme Inhibitors: Acting on targets like 17β-HSD10, which is implicated in Alzheimer's disease, and matrix metalloproteinases.[7][8]
-
SIRT1 Activators: Demonstrating potential in managing metabolic disorders.[9]
Given this broad spectrum of activity, a systematic and well-designed screening methodology is crucial to efficiently identify and characterize promising lead candidates from a compound library.
The Screening Cascade: A Multi-tiered Approach
A successful screening campaign relies on a tiered approach, starting with broad, high-throughput methods to identify initial "hits" and progressively moving towards more specific and complex assays to validate and characterize these hits. This cascade minimizes resource expenditure while maximizing the quality of the identified leads.
Figure 1: A tiered workflow for screening a small molecule library.
Primary Screening: High-Throughput Phenotypic Assays
The initial step involves screening the entire library in a high-throughput format to identify compounds that elicit a desired biological response.[10] Phenotypic screening, which measures the effect of compounds on whole cells, is a powerful approach as it does not require prior knowledge of a specific molecular target.[11]
3.1. Cell Viability/Cytotoxicity Assay
A fundamental primary screen for anticancer drug discovery is the cell viability assay. This assay identifies compounds that inhibit cell proliferation or induce cell death.
Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format but can be scaled to 384-well plates for higher throughput.
Materials:
-
Cancer cell line of interest (e.g., A549, C6)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the library compounds. A common starting concentration for a primary screen is 10 µM.
-
Add 1 µL of each compound dilution to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100
Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition) are considered "hits" for further investigation.
Secondary Screening: Target Deconvolution and Hit Validation
Once initial hits are identified, the next phase focuses on validating their activity, determining their potency, and identifying their molecular targets.[10] This involves a combination of biochemical and cell-based assays.
4.1. Biochemical Assays: Enzyme Inhibition
If the this compound derivatives are hypothesized to act as enzyme inhibitors (e.g., topoisomerase I, 17β-HSD10), direct biochemical assays are essential.[4][8]
Protocol: Topoisomerase I Inhibition Assay
This protocol is based on a DNA relaxation assay.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Hit compounds from the primary screen
-
Positive control (e.g., Camptothecin)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the hit compound at various concentrations.
-
Include a no-enzyme control, a no-inhibitor control, and a positive control.
-
-
Enzyme Addition:
-
Add Topoisomerase I (e.g., 1 unit) to each reaction tube (except the no-enzyme control).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel in TBE buffer until the dye front has migrated sufficiently.
-
-
Visualization:
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Data Interpretation:
-
The no-enzyme control will show only the supercoiled DNA band.
-
The no-inhibitor control will show relaxed DNA bands.
-
Active compounds will inhibit the relaxation of supercoiled DNA, resulting in a band pattern closer to the no-enzyme control. The degree of inhibition can be quantified by densitometry to determine the IC₅₀ value.
Figure 2: Workflow for a Topoisomerase I inhibition assay.
4.2. Cell-Based Mechanistic Assays
To understand how a compound works within a cellular context, mechanistic assays are employed. These can include reporter gene assays, cell cycle analysis, or apoptosis assays.[12][13]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a compound induces cell cycle arrest at a particular phase (e.g., G2/M arrest).[3]
Materials:
-
Cells treated with hit compounds as in the primary screen
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following compound treatment, collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: The DNA content of the cells is measured by PI fluorescence. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Software analysis will quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.
Data Presentation and Interpretation
For effective comparison and decision-making, quantitative data from the screening assays should be summarized in a structured format.
Table 1: Summary of Screening Data for Hit Compounds
| Compound ID | Primary Screen (% Viability @ 10 µM) | Topo I Inhibition (IC₅₀, µM) | Cell Cycle Arrest (Phase) |
| Control | 100 | >100 | Normal Distribution |
| Hit-001 | 25.3 ± 2.1 | 5.2 ± 0.4 | G2/M |
| Hit-002 | 45.8 ± 3.5 | >50 | G0/G1 |
| Hit-003 | 15.1 ± 1.8 | 1.8 ± 0.2 | G2/M |
Tertiary Screening and Lead Optimization
Promising hits that have been validated and characterized in secondary screens advance to the final stage. This involves:
-
Selectivity Profiling: Screening the hits against a panel of related targets (e.g., other kinases or enzymes) to assess their selectivity.[14]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[9] This iterative process is crucial for optimizing potency and selectivity while minimizing off-target effects and toxicity.
Conclusion
The methodology described in this application note provides a robust framework for the systematic screening of a this compound derivative library. By employing a tiered approach that combines high-throughput phenotypic screening with specific biochemical and cell-based assays, researchers can efficiently identify and validate novel lead compounds for further drug development. The emphasis on understanding the mechanism of action early in the discovery process increases the likelihood of success in bringing new therapeutics to the clinic.
References
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Korn, K., & Krausz, E. (2007). Cell-based high-content screening of small-molecule libraries. Current Opinion in Chemical Biology, 11(5), 503-510. [Link]
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Meher, C. P., et al. (2021). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 33(60B), 1982-1988. [Link]
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National Center for Biotechnology Information. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. PubChem. Retrieved January 14, 2026, from [Link]
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News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. [Link]
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Özdemir, A., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]
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Pattan, S., et al. (2012). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 5(3), 341-349. [Link]
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RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Shilpi, et al. (2024). Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. ResearchGate. [Link]
-
Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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Tolliday, N., et al. (n.d.). Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Methods in Molecular Biology. [Link]
-
Wang, Y., et al. (2022). Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo. Virology Journal, 19(1), 114. [Link]
-
Zhang, X., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based high-content screening of small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole for Preclinical Studies
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 5-Methyl-2-phenyl-1H-benzoimidazole, a key intermediate for various pharmacologically active compounds. The protocols detailed herein are designed to be scalable and yield high-purity material suitable for preclinical research. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen methodologies. All procedures should be conducted in accordance with Good Laboratory Practices (GLP) to ensure the quality and integrity of the data generated.[1]
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The target molecule, this compound, is a significant scaffold in the development of novel therapeutics. Its synthesis is a critical first step in the drug discovery and development pipeline.
The classical methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions, which typically involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, respectively.[4][5] While effective, these methods can be limited by harsh reaction conditions such as high temperatures and low yields.[4][5] Modern synthetic approaches have focused on the development of more efficient and environmentally benign protocols, often employing catalytic systems to improve reaction rates and yields.
This application note details a robust and scalable synthesis of this compound based on the catalyzed condensation of 4-methyl-1,2-phenylenediamine and benzaldehyde. The protocol is optimized for large-scale production to support preclinical studies, which require significant quantities of highly pure active pharmaceutical ingredients (APIs).
Synthesis Strategy and Mechanism
The chosen synthetic route is the condensation reaction between 4-methyl-1,2-phenylenediamine and benzaldehyde. This method is advantageous due to the commercial availability of the starting materials, its operational simplicity, and the ability to achieve high yields. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.
To facilitate this reaction on a large scale and under milder conditions, a catalytic approach is employed. While various catalysts can be used, this protocol will utilize a mild acid catalyst which has been shown to be effective and easily removable during workup.
Reaction Mechanism
Sources
- 1. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 2. banglajol.info [banglajol.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
improving the reaction yield of 5-Methyl-2-phenyl-1H-benzoimidazole synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically formed through the condensation of 4-methyl-o-phenylenediamine and benzaldehyde.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The root cause often lies in one of the following areas: the choice of catalyst, solvent, reaction temperature, or reaction time. Without an effective catalyst, the conversion rates can be significantly low, and the reaction may require extended periods to proceed.[1]
Causality and Recommended Actions:
-
Catalyst Inefficiency: The condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole is an acid-catalyzed process. The catalyst facilitates the initial Schiff base formation and the subsequent intramolecular cyclization and aromatization. If the catalyst is absent, inactive, or used in insufficient amounts, the reaction will be slow and incomplete.
-
Action: Introduce a suitable catalyst. Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to Lewis acids and heterogeneous catalysts.[1] For instance, using NH₄Cl in chloroform has been shown to be highly effective.[2] Heterogeneous catalysts like engineered MgO@DFNS are advantageous for their ease of recovery and reusability.[1][3] A screening of different catalysts is often a prudent first step.
-
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway. Polar solvents like methanol and ethanol have demonstrated high yields in certain catalytic systems for benzimidazole synthesis.[4][5]
-
Inappropriate Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition of starting materials or products.
-
Action: Optimize the reaction temperature and monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.
-
Q2: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
The direct condensation of o-phenylenediamines with aldehydes can sometimes lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products.
Causality and Recommended Actions:
-
Formation of 1,2-Disubstituted Benzimidazoles: This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. This is more prevalent with electron-rich aldehydes.[7]
-
Action: Carefully control the stoichiometry of the reactants. Using a slight excess of the diamine may help suppress the formation of the disubstituted product. Additionally, the choice of catalyst can influence selectivity. For example, Er(OTf)₃ has been reported to selectively yield 1,2-disubstituted products with electron-rich aldehydes, suggesting that avoiding such catalysts would be beneficial if the monosubstituted product is desired.[7]
-
-
Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities that are often difficult to remove.
-
Action: Consider using the dihydrochloride salt of the o-phenylenediamine, which can reduce the formation of colored impurities.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative side reactions.
-
Q3: My product is difficult to purify. What purification strategies are most effective for this compound?
Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products with similar polarities.
Causality and Recommended Actions:
-
Catalyst Removal: Homogeneous catalysts can be difficult to separate from the product.
-
Separation from Impurities: If the crude product is an oil or if recrystallization fails to yield a pure product, a multi-step purification approach may be necessary.
-
Action 1: Acid-Base Extraction: Benzimidazoles are basic and can be protonated with an acid. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration.[9]
-
Action 2: Recrystallization: This is an effective method for obtaining crystalline, pure product. Common solvent systems for benzimidazoles include ethanol/water or ethyl acetate/hexane mixtures.[9]
-
Action 3: Column Chromatography: If other methods fail, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the synthesis of this compound from 4-methyl-o-phenylenediamine and benzaldehyde?
A: The reaction proceeds through a condensation mechanism. Initially, one of the amino groups of the 4-methyl-o-phenylenediamine attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized intermediate. Finally, this intermediate undergoes aromatization through the loss of a hydride ion (which is subsequently oxidized) to form the stable benzimidazole ring system.
Q: Can I use other aromatic aldehydes besides benzaldehyde in this reaction?
A: Yes, this reaction is generally applicable to a wide range of substituted aromatic aldehydes. However, the electronic nature of the substituents on the aldehyde can affect the reaction rate and yield. Aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.
Q: What are some "green" or environmentally friendly approaches to this synthesis?
A: Green chemistry principles can be applied by using non-toxic, recoverable, and reusable catalysts.[10] Nanocatalytic systems and heterogeneous catalysts like MgO@DFNS are excellent examples.[3][11] Additionally, using water or ethanol as a solvent, when possible, is preferable to chlorinated solvents.[7] Some methods also utilize microwave heating to reduce reaction times and energy consumption.[12]
Data and Protocols
Comparative Data for Synthesis Optimization
Table 1: Effect of Catalyst on 2-Phenyl-1H-benzoimidazole Synthesis
| Catalyst | Catalyst Loading | Solvent | Time (h) | Yield (%) | Reference |
| NH₄Cl | 4 mmol | CHCl₃ | 4 | 92 | [1] |
| NH₄Br | 4 mmol | CHCl₃ | 4 | 86 | [1] |
| MgO@DFNS | 10 wt% | Ethanol | 4 | 95 | [1][3] |
| None | 0 | Ethanol | 16 | 60 | [1][3] |
Table 2: Effect of Solvent on 2-Phenyl-1H-benzoimidazole Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cobalt (II) acetylacetone | Methanol | Room Temp | 2.5 | 97 | [4][5] |
| Cobalt (II) acetylacetone | Ethanol | Room Temp | 3 | 92 | [4][5] |
| Er(OTf)₃ (10 mol%) | Water | 80 °C | 0.25 | 72 | [1][7] |
| Er(OTf)₃ (10 mol%) | Ethanol | 120 °C | 3 | 91 | [1][7] |
| *Yield for 1,2-disubstituted product. |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Chloride Catalyst [1]
-
Reaction Setup: To a stirred solution of 4-methyl-o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Addition of Aldehyde: Add benzaldehyde (1 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for four hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Protocol 2: Synthesis using Heterogeneous MgO@DFNS Catalyst [1][3]
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Catalyst Recovery: After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives | Request PDF.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- A green synthesis of benzimidazoles. Note.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its deriv
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
- List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-2-phenyl-1H-benzoimidazole in Aqueous Media
Welcome to the technical support center for 5-Methyl-2-phenyl-1H-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent aqueous solubility challenges of this compound. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Foundational Understanding: Why is this compound Poorly Soluble?
This compound belongs to the benzimidazole class of heterocyclic compounds. Its poor aqueous solubility is a result of its molecular structure, which features a largely rigid and aromatic core. This structure leads to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the individual molecules.
While experimental data for this specific molecule is limited, we can infer its properties from its close structural analog, 2-phenylbenzimidazole.
Table 1: Physicochemical Properties of 2-Phenylbenzimidazole (Analog)
| Property | Value | Implication for Solubility | Source |
| pKa | 5.23 | Weakly basic. Solubility will be pH-dependent, increasing in acidic conditions. | |
| Aqueous Solubility | 21.9 µg/mL (at pH 7.4) | Very low solubility in neutral aqueous solutions. | [1] |
| Organic Solvent Solubility | Slightly soluble in DMSO and methanol. | Indicates preference for less polar environments. | [2] |
Based on this, this compound is predicted to be a weakly basic compound with low intrinsic aqueous solubility . The primary challenge in working with this compound in aqueous media is overcoming its high crystal lattice energy and hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: I am trying to make a stock solution of this compound in a buffer for my in vitro assay, but it won't dissolve. What should I do?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's low intrinsic solubility. The recommended approach is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Solvents: Start with dimethyl sulfoxide (DMSO) or methanol, as benzimidazole derivatives often show some solubility in these solvents.[2]
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a minimal volume of the organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform a stepwise dilution of this organic stock solution into your aqueous buffer to reach the desired final concentration.
-
Q2: What is the maximum concentration of organic solvent I can use in my cell-based assay?
A2: The tolerance of cell lines to organic solvents varies. It is crucial to determine the maximum allowable concentration of your chosen solvent that does not impact cell viability or the experimental outcome. Typically, for most cell lines, DMSO concentrations are kept below 0.5% (v/v), and often below 0.1%. A vehicle control (buffer with the same final concentration of the organic solvent) should always be included in your experiments.
Troubleshooting Guides
Issue 1: Precipitation Occurs Upon Dilution of the Organic Stock into Aqueous Buffer.
This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit, even with a co-solvent.
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for addressing precipitation issues.
In-depth Solutions:
-
pH Adjustment: Since this compound is a weak base, its solubility will increase in acidic conditions due to the protonation of the imidazole ring.[2]
-
Protocol: Prepare a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0) and test the solubility of your compound. For many benzimidazoles, a pH below 5 is required to see a significant increase in solubility. Remember to verify that the acidic pH does not affect your experimental system.
-
-
Use of Surfactants: Non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.
-
Recommended Surfactants: Tween® 80 or Cremophor® EL are commonly used.
-
Protocol:
-
Prepare a stock solution of the surfactant in your chosen buffer (e.g., 10% w/v).
-
Prepare your compound stock in an organic solvent as previously described.
-
Add the surfactant stock to your buffer before adding the compound stock. A final surfactant concentration of 0.1% to 1% is a good starting point.
-
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to other cyclodextrins.
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your buffer (e.g., 20% w/v).
-
Dissolve the this compound directly into the HP-β-CD solution. Gentle heating and sonication may be required.
-
Alternatively, prepare a high-concentration slurry of the compound and HP-β-CD in the buffer and equilibrate for 24-48 hours with constant stirring.
-
Centrifuge or filter to remove any undissolved compound before determining the concentration in the supernatant.
-
-
Issue 2: How can I accurately determine the concentration of my solubilized compound?
Accurate quantification is essential. A standard analytical technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for method development.
-
Wavelength Detection: Determine the λmax of this compound by scanning a dilute solution in methanol with a UV-Vis spectrophotometer. Benzimidazoles typically have strong absorbance in the 250-300 nm range.
-
Standard Curve Preparation:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Analysis:
-
Inject your prepared samples and the standards onto the HPLC system.
-
Integrate the peak area corresponding to your compound.
-
Calculate the concentration of your samples using the linear regression equation from your standard curve.
-
Troubleshooting HPLC Analysis:
Caption: Troubleshooting common HPLC issues for benzimidazole analysis.
Summary of Solubilization Strategies
Table 2: Comparison of Solubilization Methods
| Method | Principle of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium. | Simple and quick for initial screening. | Limited by the tolerance of the experimental system to the solvent. |
| pH Adjustment (Acidification) | Increases ionization of the weakly basic molecule. | Can significantly increase solubility; cost-effective. | Potential for pH to interfere with the assay; risk of precipitation if pH changes. |
| Surfactants (e.g., Tween® 80) | Forms micelles to encapsulate the hydrophobic compound. | Can achieve higher concentrations than co-solvents alone. | May interfere with certain biological assays; potential for cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with the compound. | High solubilization capacity; generally low toxicity. | Can be more expensive; may alter the effective free concentration of the compound. |
Final Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is recommended. Begin with the simplest methods, such as using co-solvents, and if necessary, progress to more complex formulation strategies like pH adjustment, surfactants, or cyclodextrins. It is imperative to validate the chosen solubilization method to ensure it does not interfere with the intended downstream application. Always perform vehicle controls in your experiments. For accurate and reproducible results, the use of a validated analytical method like HPLC-UV for concentration determination is strongly advised.
References
-
Solubility of Things. (n.d.). 2-phenylbenzimidazole. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). 2-Phenylbenzimidazole. Retrieved January 14, 2026, from [Link]
- Pyzowski, J., et al. (2012). Quantification of sunscreen 2-phenylbenzimidazole-5-sulfonic acid in cosmetic products and water samples by HPTLC/densitometry with fluorescent detection. Open Chemistry, 10(5), 1594-1601.
-
PubChem. (n.d.). 2-Phenylbenzimidazole - Experimental Properties. Retrieved January 14, 2026, from [Link]
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
Sources
Technical Support Center: Optimization of Reaction Conditions for the N-Alkylation of 5-Methyl-2-phenyl-1H-benzoimidazole
Welcome to the Technical Support Center for the N-alkylation of 5-Methyl-2-phenyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this important synthetic transformation. Our focus is to deliver scientifically sound and practical insights to empower you to optimize your reaction conditions for enhanced yield, purity, and regioselectivity.
Introduction to the N-Alkylation of this compound
The N-alkylation of benzimidazoles is a fundamental reaction in organic synthesis, leading to a diverse array of compounds with significant biological activities.[1] this compound is an unsymmetrically substituted benzimidazole, and its N-alkylation can result in the formation of two regioisomers: 1-alkyl-5-methyl-2-phenyl-1H-benzoimidazole and 1-alkyl-6-methyl-2-phenyl-1H-benzoimidazole. The ratio of these isomers is influenced by a delicate interplay of electronic and steric factors of the substrate, the nature of the alkylating agent, and the reaction conditions employed.[2]
This guide will provide a comprehensive framework for understanding and controlling these factors to achieve your desired synthetic outcome.
Reaction Mechanism and Regioselectivity
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the benzimidazole nitrogen by a base to form a benzimidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the N-alkylated product.
Due to the tautomerism in asymmetrically substituted benzimidazoles, the proton can reside on either nitrogen atom (N1 or N3), leading to two possible tautomers in equilibrium.[3] The relative stability of these tautomers and the subsequent reactivity of their corresponding anions will dictate the regioselectivity of the alkylation.
DOT Script for Reaction Mechanism
Caption: General mechanism of N-alkylation of this compound.
Recommended Experimental Protocol
This protocol provides a general starting point for the N-alkylation of this compound. Optimization of specific parameters will likely be necessary to achieve the desired outcome for your specific alkylating agent.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., alkyl iodide or bromide)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30 minutes at room temperature. If using NaH, stir until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong base: The pKa of the benzimidazole NH is around 13. A weak base may not effectively deprotonate it. 2. Low reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. 3. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Poor solubility of reactants: The starting material or base may not be sufficiently soluble in the chosen solvent. | 1. Switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4] 2. Use a more reactive alkylating agent (R-I > R-Br > R-Cl). The addition of a catalytic amount of sodium or potassium iodide can enhance the reactivity of alkyl chlorides and bromides. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Try a different solvent such as DMF or DMSO, which have excellent solvating properties for a wide range of organic and inorganic compounds. |
| Formation of multiple products (side reactions) | 1. Over-alkylation: The N-alkylated product can be further alkylated to form a quaternary benzimidazolium salt, especially with an excess of a highly reactive alkylating agent. 2. Decomposition: High reaction temperatures can lead to the decomposition of reactants or products. | 1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations. 2. Optimize the reaction temperature by running the reaction at the lowest temperature that provides a reasonable rate. |
| Poor regioselectivity (formation of a mixture of isomers) | 1. Tautomerism: The two tautomeric forms of the benzimidazole lead to two different benzimidazolide anions, both of which can react. 2. Steric and electronic effects: The methyl group at the 5-position is electron-donating, which may slightly favor alkylation at the N1 position. The phenyl group at the 2-position can exert steric hindrance. 3. Reaction conditions: The choice of base and solvent can influence the position of the tautomeric equilibrium and the reactivity of the resulting anions. | 1. This is an inherent challenge with unsymmetrical benzimidazoles. Separation of the isomers by column chromatography is often necessary.[5][6] 2. The regioselectivity can be difficult to predict and often requires experimental optimization. For some benzimidazoles, specific reaction conditions can favor one isomer over the other.[7] 3. Experiment with different base/solvent combinations. For example, using a strong base like NaH in a non-polar solvent like THF can sometimes favor one regioisomer.[8] |
| Difficult purification | 1. Similar polarity of isomers: The two regioisomers may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of unreacted starting material or side products: These can co-elute with the desired products. | 1. Use a long chromatography column and a shallow solvent gradient. Consider using a different stationary phase or a different solvent system. Recrystallization may also be an effective purification method.[9] 2. Ensure the reaction goes to completion to minimize unreacted starting material. Optimize reaction conditions to minimize side product formation. |
Frequently Asked Questions (FAQs)
Q1: Which base is best for the N-alkylation of this compound?
The choice of base is critical. For general purposes, anhydrous potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is recommended.[4]
Q2: What is the best solvent for this reaction?
Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are commonly used as they effectively dissolve the benzimidazole and the resulting salt. Anhydrous conditions are crucial, especially when using strong bases like NaH, to prevent quenching of the base.
Q3: How can I control the regioselectivity of the N-alkylation?
Controlling the regioselectivity is challenging due to the tautomerism of the benzimidazole ring.[3] The final ratio of the 1,5- and 1,6-isomers will depend on a combination of steric and electronic factors, as well as the reaction conditions. The electron-donating methyl group at the 5-position may slightly favor alkylation at the N1 position. However, the steric bulk of the phenyl group at the 2-position and the incoming alkyl group will also play a significant role.[2] Systematic screening of bases, solvents, and temperatures is the most effective way to optimize for a specific regioisomer.
Q4: How can I confirm the structure of the two regioisomers?
The structures of the two regioisomers can be unambiguously determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments. In the HMBC spectrum, a correlation between the protons of the N-alkyl group and the carbons of the benzimidazole ring will allow for the definitive assignment of the alkyl group to either N1 or N3.
Q5: Is it possible to completely avoid the formation of one of the regioisomers?
Achieving complete regioselectivity (i.e., forming only one isomer) is often difficult. However, by carefully optimizing the reaction conditions, it may be possible to significantly favor the formation of one isomer over the other. In many cases, a mixture of isomers is obtained, and separation by chromatography or recrystallization is necessary to isolate the desired product in pure form.[5][6]
DOT Script for Experimental Workflow
Caption: A typical experimental workflow for the N-alkylation of this compound.
References
- Google Patents. (n.d.). N3 alkylated benzimidazole derivatives as mek inhibitors.
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Retrieved January 14, 2026, from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). N3 alkylated benzimidazole derivatives as mek inhibitors.
-
Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Table 3 from Direct, Regioselective N-Alkylation of 1,3-Azoles. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved January 14, 2026, from [Link]
-
TSI Journals. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones | Request PDF. Retrieved January 14, 2026, from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Benzimidazole. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). N3 alkylated benzimidazole derivatives as MEK inhibitors.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2003077914A1 - N3 alkylated benzimidazole derivatives as mek inhibitors - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Methyl-2-phenyl-1H-benzoimidazole and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the purification of 5-Methyl-2-phenyl-1H-benzoimidazole and related benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Benzimidazoles are foundational scaffolds in drug discovery, and their purity is paramount for accurate biological and structural analysis.[1]
This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to address common and complex purification issues.
Section 1: Troubleshooting Common Purification Challenges
This section addresses the most frequently encountered issues during the purification of this compound and its analogues. The underlying principle for most purification challenges with this scaffold relates to its relatively rigid, planar structure, moderate polarity, and potential for hydrogen bonding, which influences its solubility and interaction with chromatographic media.
Issue 1: Low Overall Yield After Purification
Question: My final yield of purified this compound is significantly lower than the crude yield. What are the potential causes and how can I mitigate this loss?
Answer: Low recovery is a multifaceted problem that can stem from several stages of your process. A systematic evaluation is key to identifying the source of product loss.
-
Incomplete Reaction: The most common source of "low yield" is an incomplete synthesis. Always monitor your reaction to completion using Thin Layer Chromatography (TLC) before initiating workup. The presence of significant starting material not only reduces theoretical yield but also complicates purification.
-
Product Loss During Aqueous Workup: Benzimidazole derivatives can exhibit partial solubility in the aqueous phase, especially if the pH is acidic (leading to protonation and salt formation) or if organic solvents like DMF or DMSO were used in the reaction.[2] To recover the dissolved product, perform back-extraction of all aqueous layers with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Suboptimal Recrystallization Conditions: The choice of solvent is critical. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[2] Conversely, very low solubility makes it difficult to dissolve the crude material initially. It is crucial to perform a small-scale solvent screening to identify an ideal solvent or solvent system (e.g., ethanol/water, acetone/hexane) where the compound is highly soluble when hot and sparingly soluble when cold.
-
Degradation on Silica Gel: While generally stable, some substituted benzimidazoles can degrade on acidic silica gel during prolonged column chromatography.[2] If you observe streaking on TLC or the appearance of new, more polar spots after chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) or switching to a less acidic stationary phase like alumina.
Issue 2: Persistent Color Impurities in the Final Product
Question: My purified product remains yellow or brown, even after column chromatography. How can I obtain a white or colorless solid?
Answer: Colored impurities are often high molecular weight, conjugated by-products from oxidation or side reactions. Standard chromatography may not effectively remove them. Two classical methods are highly effective:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon. The large surface area of charcoal effectively adsorbs colored, nonpolar impurities.[2] Allow the mixture to digest at a high temperature for 5-15 minutes. Crucially , the charcoal must be removed via hot filtration through a fluted filter paper or a pad of Celite®. Letting the solution cool before filtering will result in premature crystallization and loss of product.
-
Potassium Permanganate (KMnO₄) Treatment: For stubborn discoloration in compounds soluble in boiling water, a more aggressive oxidative treatment can be used.[3] Dissolve the impure benzimidazole in boiling water and add a potassium permanganate solution dropwise until a persistent purple color is observed and brown manganese dioxide (MnO₂) precipitates. Then, carefully add solid sodium bisulfite (NaHSO₃) until the solution becomes clear again. Upon cooling, the purified benzimidazole will crystallize.[3] This method should be used cautiously as it can degrade sensitive functional groups.
Issue 3: Co-elution of Impurities in Column Chromatography
Question: An impurity is eluting very close to my desired compound on a silica gel column, making separation difficult. What are my options?
Answer: Achieving separation between compounds with similar polarities requires optimizing chromatographic parameters.
-
Mobile Phase Optimization: This is the first and most important step. If using a binary system like ethyl acetate/hexane, conduct a detailed TLC analysis with varying solvent ratios (e.g., 10%, 15%, 20% EtOAc) to find the optimal polarity that maximizes the separation factor (ΔRf).[4][5] Sometimes, changing the nature of the solvents (e.g., switching from ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.[1]
-
Dry Loading vs. Wet Loading: For compounds with limited solubility in the mobile phase, dry loading is superior.[1] Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or methanol), adding silica, and evaporating the solvent completely. This dry powder can then be carefully loaded onto the column, resulting in a much sharper band and better separation compared to wet loading, which can cause band broadening.[1]
-
Consider Alternative Stationary Phases: If silica gel fails, consider alumina (basic or neutral) or reverse-phase chromatography (C18 silica) if the compound and impurities have different hydrophobic characteristics.
Section 2: Key Purification Protocols
Protocol 1: High-Resolution Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system. For this compound, start with a 7:3 Hexane:EtOAc mixture and adjust as needed to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the mass of the crude product).
-
Remove the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and collect fractions.
-
Monitor the fractions by TLC.
-
If separation is poor, a shallow gradient can be employed, gradually increasing the polarity by adding more ethyl acetate.[4]
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is effective for obtaining highly crystalline, pure material after initial purification by chromatography.
Materials:
-
Chromatographically purified this compound
-
Solvents: Ethanol (EtOH), Deionized Water
-
Erlenmeyer flask, hot plate, filter paper
Procedure:
-
Solvent Selection: Ethanol and water form an excellent binary system for many benzimidazoles.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethanol) and heat the mixture gently on a hot plate until the solid dissolves completely.
-
Induce Crystallization: While the solution is still hot, add the less soluble solvent (water) dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is essential for growing larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same EtOH/water ratio) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis of this compound?
-
The most common impurities are unreacted starting materials: 4-methyl-o-phenylenediamine and benzaldehyde (or benzoic acid if the aldehyde oxidized). Incomplete cyclization can also lead to the formation of Schiff base intermediates. These are typically more polar or more reactive and can often be removed during aqueous workup or by chromatography.
Q2: How does the solubility of this compound impact its purification?
-
Its structure, featuring a fused aromatic system, makes it poorly soluble in non-polar solvents like hexane but moderately soluble in polar solvents like dichloromethane, ethyl acetate, and alcohols.[6][7] This solubility profile is ideal for normal-phase chromatography. However, its relatively low solubility can make finding a suitable single-solvent system for recrystallization challenging, which is why binary systems like ethanol/water are often employed.[8]
Q3: Are there purification methods other than chromatography and recrystallization?
-
For thermally stable benzimidazoles with sufficient vapor pressure, vacuum sublimation can be an excellent technique for obtaining ultra-pure material, as it effectively removes non-volatile impurities.[9] However, it is less suitable for compounds containing impurities that also sublime under similar conditions.[9]
Section 4: Data Tables & Workflow Diagrams
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Solvent System (v/v) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 6:4) | Standard system, provides good separation for most benzimidazoles.[4][5] |
| Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | Useful for more polar benzimidazole derivatives.[1] |
| Alumina (Neutral) | Toluene / Acetone | An alternative to silica for compounds sensitive to acidic conditions. |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent / System | Solubility Profile | Use Case |
| Ethanol | Good solubility when hot, moderate when cold. | Suitable for single-solvent recrystallization if purity is already high. |
| Ethanol / Water | Highly soluble in hot ethanol, insoluble in water. | Excellent binary system for growing high-quality crystals.[8] |
| Acetone / Hexane | Soluble in acetone, insoluble in hexane. | Another effective binary system for inducing crystallization. |
| Toluene | Moderately soluble when hot, low when cold. | Useful for less polar derivatives. |
Visualizations
Caption: A generalized workflow for the purification of benzimidazole derivatives.
Caption: A flowchart for systematically troubleshooting low purification yields.
References
- Benchchem.
- Benchchem.
- Google Patents.
- DTIC.
- Organic Syntheses. Benzimidazole.
- PubMed Central.
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- IUCr. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.
- ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- CymitQuimica. CAS 2963-65-7: 5-Methyl-2-phenylbenzimidazole.
- ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. 0DVHI7T2k=)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 2963-65-7: 5-Methyl-2-phenylbenzimidazole | CymitQuimica [cymitquimica.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. apps.dtic.mil [apps.dtic.mil]
identifying and minimizing byproducts in 5-Methyl-2-phenyl-1H-benzoimidazole synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you identify and minimize byproducts in your synthesis, ensuring high purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is recommended for high purity?
A1: The most prevalent methods for synthesizing 2-substituted benzimidazoles, including the 5-methyl derivative, are the Phillips-Ladenburg and Weidenhagen reactions.[1]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine (in this case, 4-methyl-o-phenylenediamine) with a carboxylic acid (benzoic acid) or its derivatives.[1]
-
Weidenhagen Reaction: This route utilizes the condensation of an o-phenylenediamine with an aldehyde (benzaldehyde).[1]
For achieving high purity, the condensation with an aldehyde, often catalyzed by various agents under mild conditions, is frequently preferred as it can lead to cleaner reaction profiles and high yields.[2] Modern green chemistry approaches using heterogeneous catalysts are particularly advantageous for simplifying purification.[3]
Q2: I'm observing a complex mixture of products in my reaction. What are the likely byproducts in the synthesis of this compound?
A2: When synthesizing this compound, especially via the aldehyde condensation route, several byproducts can form, leading to a complex reaction mixture. Direct condensation of the diamine with an aldehyde can yield a complex mixture of 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products if not properly controlled.
Potential Byproducts Include:
-
1,2-Disubstituted Benzimidazoles: Formation of N-substituted products alongside the desired 2-substituted benzimidazole.[4]
-
Bis-dihydrobenzimidazoles: Resulting from the reaction of one mole of aldehyde with two moles of the diamine.
-
Over-oxidation Products: If harsh oxidizing agents are used, oxidation of the methyl group on the benzene ring can occur.
-
Incomplete Cyclization Intermediates: Schiff base intermediates may remain if the cyclization step is not complete.
-
Polymeric Materials: Uncontrolled side reactions can lead to the formation of polymeric impurities.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate to optimize the synthesis?
A3: Low yields are a common challenge. The first parameters to investigate are typically the catalyst, solvent, temperature, and reaction time.[3]
-
Catalyst Choice: The selection of a suitable catalyst is critical. Options range from simple acid catalysts like ammonium chloride to various metal-based catalysts.[3] The catalyst can significantly influence reaction rate and selectivity.
-
Solvent Selection: The polarity of the solvent plays a crucial role. Polar solvents like methanol and ethanol have been shown to be effective in many benzimidazole syntheses, leading to higher yields.[2]
-
Temperature and Time: Optimizing the reaction temperature and monitoring the reaction over time via Thin Layer Chromatography (TLC) is essential to find the point of maximum product formation without significant byproduct accumulation.[3][5]
-
Purity of Starting Materials: Ensure the high purity of 4-methyl-o-phenylenediamine and benzaldehyde, as impurities can lead to unwanted side reactions.[5]
Troubleshooting Guide: Identifying and Minimizing Byproducts
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Multiple Spots on TLC Indicating a Mixture of Products
Root Cause Analysis: The presence of multiple spots on a TLC plate suggests the formation of various byproducts. This is often due to non-selective reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Corrective Actions:
-
Catalyst Optimization: If using a generic acid or metal catalyst, consider screening alternatives. For instance, ammonium chloride in ethanol is a mild and effective catalyst for this transformation.
-
Solvent Screening: The choice of solvent can dramatically affect the reaction outcome. A screen of polar protic (e.g., ethanol, methanol) and aprotic (e.g., acetonitrile, chloroform) solvents should be performed to identify the optimal medium.[2][3]
-
Temperature Control: Run the reaction at a controlled temperature. While some condensations are performed at room temperature, others may require gentle heating (e.g., 80-90°C). Avoid excessive temperatures which can promote side reactions.
Issue 2: Product is Difficult to Purify from Byproducts
Root Cause Analysis: Co-elution of the product and byproducts during chromatography or similar polarity can make purification challenging. This often indicates that the byproducts are structurally very similar to the desired compound.
Corrective Actions:
-
Recrystallization: This is often the most effective method for purifying crystalline solids like this compound. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
Derivative Formation and Reversion: In challenging cases, the crude product can be derivatized (e.g., N-acylation), purified, and then the protecting group can be removed.
-
Chromatography Optimization:
-
Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient to improve separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
-
Issue 3: Formation of Colored Impurities
Root Cause Analysis: The formation of colored impurities often arises from the oxidation of the o-phenylenediamine starting material or subsequent side reactions.
Corrective Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of o-Phenylenediamine Salts: Using the dihydrochloride salt of the diamine can sometimes reduce the formation of colored impurities.[6]
-
Decolorizing Carbon: During workup or recrystallization, treatment with activated charcoal (Norite) can effectively remove colored impurities.[7]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound using Ammonium Chloride Catalyst
This protocol is adapted from established green chemistry methods for benzimidazole synthesis.
Materials:
-
4-methyl-o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-o-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add ammonium chloride (0.3 mmol) to the solution and stir until it dissolves.
-
Add benzaldehyde (1 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
For further purification, recrystallize the product from ethanol.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Protocol 2: Analytical Identification of Byproducts by LC-MS
Purpose: To identify and quantify the desired product and major byproducts in a crude reaction mixture.
Procedure:
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Analyze the mass spectra of the major peaks to determine their molecular weights and compare them to the expected molecular weight of the product and potential byproducts.
Data Interpretation Table:
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure |
| (Expected Product RT) | 209.10 | This compound |
| (Lower RT) | 122.08 | Unreacted 4-methyl-o-phenylenediamine |
| (Higher RT) | 313.18 | Potential Bis-dihydrobenzimidazole byproduct |
| (Variable RT) | 225.10 | Potential over-oxidized product (e.g., carboxylic acid) |
References
-
ResearchGate. (n.d.). Method for the preparation of 5-methyl benzimidazole (76). Retrieved from [Link]
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2006). A green synthesis of benzimidazoles.
- RSC Advances. (2021).
- International Journal of Pharmaceutical Sciences and Medicine. (2022).
- Google Patents. (n.d.). Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methoxy-2-methyl-1H-benzimidazole.
- RSC Medicinal Chemistry. (2024).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- RSC Advances. (2023).
- Current Organic Synthesis. (2023).
- Molecules. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
- Indonesian Journal of Chemistry. (2023).
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Journal of Applicable Chemistry. (2018).
-
PubChem. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
- Green Chemistry. (2013). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles.
- Bioorganic & Medicinal Chemistry Letters. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.
- Modern Chemical Industry. (2011).
- Pharmaceuticals. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
Sources
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- 2. ijprajournal.com [ijprajournal.com]
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- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting ambiguous results in the biological screening of 5-Methyl-2-phenyl-1H-benzoimidazole
Technical Support Center: 5-Methyl-2-phenyl-1H-benzoimidazole
A Senior Application Scientist's Guide to Navigating Ambiguous Biological Screening Results
Welcome to the technical support guide for researchers utilizing this compound in biological screening campaigns. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in high-throughput screening (HTS) and hit-to-lead optimization, I've seen firsthand how promising compounds can yield perplexing data. Benzimidazole derivatives, while a privileged scaffold in medicinal chemistry, often present unique challenges that can lead to ambiguous or misleading results[1][2][3].
This guide is structured to move beyond simple protocols. It is designed to empower you with the causal reasoning behind experimental observations and to provide robust, self-validating workflows to dissect your results. We will address the most common sources of ambiguity—from compound aggregation to cytotoxicity—and provide clear, actionable steps to ensure the integrity of your findings.
Troubleshooting Guide: From Ambiguous Hit to Validated Lead
Core Problem 1: Inconsistent or Steep Dose-Response Curves
Q: My dose-response curve for this compound is unusually steep, or the IC50 value is not reproducible between experiments. What is the likely cause?
A: This is a classic hallmark of compound aggregation.[4] Many organic small molecules, particularly those with planar aromatic structures like benzimidazoles, are prone to forming colloidal aggregates in aqueous buffers, especially when transitioning from a high-concentration DMSO stock.[5][6] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at a target's active site.[4][7] This phenomenon is a major source of false positives in early drug discovery.[7][8]
The inconsistency arises because aggregate formation is highly sensitive to factors like buffer composition, pH, ionic strength, incubation time, and even minor variations in pipetting technique.
Q: How can I definitively test for and mitigate aggregation-based activity?
A: The most reliable method is to repeat the assay in the presence of a non-ionic detergent. Aggregates are held together by non-covalent, hydrophobic interactions that are readily disrupted by detergents. A true inhibitor's activity should be largely unaffected by the detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved. Note: The optimal concentration can range from 0.001% to 0.1%, but 0.01% is a standard starting point.[9]
-
-
Compound Titration:
-
Prepare identical serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.
-
-
Assay Execution:
-
Run your biological assay in parallel using both sets of compound dilutions. Maintain all other assay parameters (protein concentration, substrate concentration, incubation time, temperature) identically.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions (-Detergent and +Detergent).
-
Interpretation:
-
No Significant Change in IC50: The compound is likely a true inhibitor.
-
Significant Rightward Shift or Complete Loss of Activity: The compound is acting via an aggregation-based mechanism. This hit should be flagged as an artifact.
-
-
Workflow for Investigating Suspected Aggregators
Caption: Triage workflow for hits showing signs of aggregation.
Core Problem 2: High Background or False Positives in Fluorescence-Based Assays
Q: I am using a fluorescence-based assay (e.g., FP, FRET, or intensity) and observing activity that seems independent of my target. What could be the cause?
A: This is likely due to direct compound interference with the fluorescence detection method.[10] Small molecules, especially those with conjugated aromatic systems like this compound, can interfere in two primary ways:
-
Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as your assay's signal, leading to a false positive (apparent activation or inhibition, depending on the assay format).[11][12]
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy of your fluorophore, leading to a decrease in signal and a false positive (in an inhibition assay) or false negative (in an activation assay).[11][12]
Q: How can I determine if my compound is interfering with the assay's fluorescence?
A: The key is to run controls where the specific biological interaction is absent. This isolates the effect of the compound on the detection system itself.
-
Assay Setup: Prepare three sets of assay wells.
-
Set A (Complete Assay): All components (target protein, substrate, fluorophore, buffer) + compound titration.
-
Set B (No Target Control): All components except the target protein + compound titration.
-
Set C (No Substrate/Interaction Control): All components except the key interacting substrate (e.g., in a kinase assay, omit the peptide substrate) + compound titration.
-
-
Execution and Measurement:
-
Incubate all plates under standard conditions.
-
Read the fluorescence signal on your plate reader.
-
-
Data Analysis:
-
Interpretation:
-
If the signal in Set B or C changes in a dose-dependent manner, your compound is directly interfering with the assay's optical properties.
-
Autofluorescence: The signal in the control wells (B or C) will increase with compound concentration.
-
Quenching: The signal in the control wells (B or C) will decrease with compound concentration.
-
If there is no significant signal change in the control wells, but you see activity in Set A, the observed effect is likely specific to the target.
-
-
Core Problem 3: Apparent Inhibition is Accompanied by Cell Death
Q: In my cell-based assay, the signal for my target pathway is decreasing, but I'm also noticing changes in cell morphology or a reduction in cell number. How do I differentiate targeted inhibition from general cytotoxicity?
A: This is a critical distinction. Benzimidazole derivatives are widely reported to possess cytotoxic and antiproliferative properties against various cell lines.[1][3][13][14] An apparent inhibition of a specific pathway can often be an indirect consequence of the compound inducing cell stress, apoptosis, or necrosis, rather than a direct, on-target effect.[15][16]
Q: What is the standard workflow for assessing cytotoxicity?
A: You must run a parallel, counter-screen assay that specifically measures cell viability. This data should be compared directly with the results from your primary, target-based assay.
-
Cell Plating: Seed your cells in two separate microplates (one for your primary assay, one for the viability assay) at the same density and allow them to adhere overnight.
-
Compound Treatment: Treat both plates with an identical serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate both plates for the same duration as your primary assay.
-
Assay Readout:
-
Primary Assay Plate: Follow your standard protocol to measure the target-specific endpoint.
-
Viability Plate: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well, incubate as recommended by the manufacturer, and read the fluorescence.
-
-
Data Analysis:
-
Generate two dose-response curves: one for target activity (IC50) and one for cell viability (CC50 - cytotoxic concentration 50).
-
Interpretation:
-
Potent Target Inhibition, No Cytotoxicity (IC50 << CC50): The compound is likely acting on-target at concentrations that are not toxic to the cells. This is a desirable outcome.
-
Target Inhibition and Cytotoxicity Overlap (IC50 ≈ CC50): The observed "inhibition" in your primary assay is likely an artifact of cytotoxicity. The compound's primary effect is killing the cells, which indirectly stops the pathway from functioning.
-
No Target Inhibition, Potent Cytotoxicity (IC50 > CC50): The compound is cytotoxic but does not engage your specific target of interest.
-
-
Visualizing the Relationship Between On-Target and Cytotoxic Effects
Caption: Decision matrix for comparing target activity with cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My compound won't stay in solution in my aqueous assay buffer. What can I do?
This is a common solubility issue with benzimidazole compounds.[6] The problem often stems from "solvent shock," where a compound in 100% DMSO is added directly to an aqueous buffer, causing it to precipitate.[6] First, ensure you are using high-quality, anhydrous DMSO for your stock. Then, instead of a direct dilution, try a serial dilution approach, perhaps using an intermediate solvent that is miscible with both DMSO and water.[6] Investigating the compound's pH-solubility profile can also be beneficial, as slight adjustments to the assay buffer pH may improve solubility.[6]
Q2: What are the known biological activities of the benzimidazole scaffold that might explain my results?
The benzimidazole scaffold is associated with a very broad range of biological activities.[17] Derivatives have been investigated as anticancer[2][14], antimicrobial[18][19], anti-inflammatory[17], and antiviral agents. Specifically, many act as microtubule-targeting agents or kinase inhibitors.[2][20] If you observe potent antiproliferative effects, it is worth considering that your compound may be acting on one of these well-established benzimidazole targets rather than your novel target of interest.
Q3: How do I distinguish a true off-target effect from non-specific assay interference?
Assay interference (aggregation, autofluorescence) is an artifact of the measurement technology.[21] An off-target effect is a genuine biological interaction with a protein other than your intended target.[5] To investigate true off-target effects, you would use techniques like kinome scanning (if you suspect kinase activity) or a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[22] The troubleshooting steps outlined above (detergent screens, fluorescence controls) should always be performed first to rule out technological artifacts before pursuing more complex off-target investigations.[23]
Q4: What concentration of DMSO is considered safe for my assay?
While this depends on the specific cell line or enzyme, a general best practice is to keep the final concentration of DMSO in the assay below 0.5% (v/v).[6] Higher concentrations can be toxic to cells and may affect enzyme activity. Always run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing an effect.[6]
Summary of Troubleshooting Priorities
| Priority | Issue | Primary Cause | Recommended Action | Reference |
| 1 | Poor Solubility / Precipitation | Low aqueous solubility; "solvent shock" | Optimize dilution strategy; test co-solvents; check pH dependence. | [6][24] |
| 2 | Steep/Irreproducible Dose-Response | Compound aggregation | Perform assay with and without 0.01% Triton X-100. | [4][9] |
| 3 | Signal in No-Target Controls | Autofluorescence or quenching | Run compound titration in assay lacking the target protein. | [10][11][12] |
| 4 | Activity Correlates with Cell Death | General cytotoxicity | Run a parallel cell viability assay (e.g., Resazurin/MTT). | [13][15][16] |
References
-
Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Assay Interference by Aggregation. (2017). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
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Assay Interference by Aggregation. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Yurttaş, L., Çiftçi, G. A., Aksoy, M. O., & Demirayak, Ş. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
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Interference with Fluorescence and Absorbance. (2018). PubMed. Retrieved January 14, 2026, from [Link]
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Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? Molecules, 17(9), 10774-10790. [Link]
-
Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]
-
Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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5-methyl-2-(4-methylphenyl)-1H-benzimidazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved January 14, 2026, from [Link]
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Addressing Compound Reactivity and Aggregation Assay Interferences. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Interference and Artifacts in High-content Screening. (n.d.). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 116-123. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. (2021). Max Delbrück Center. Retrieved January 14, 2026, from [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Retrieved January 14, 2026, from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators. (2024). PubMed. Retrieved January 14, 2026, from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 14, 2026, from [Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions. (2023). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved January 14, 2026, from [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM. Retrieved January 14, 2026, from [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget. [Link]
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Technical Support Center: Strategies to Improve Cell Permeability of 5-Methyl-2-phenyl-1H-benzoimidazole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of 5-Methyl-2-phenyl-1H-benzoimidazole analogs. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Section 1: Foundational FAQs - Understanding the Permeability Challenge
This section addresses fundamental concepts critical for diagnosing and solving permeability issues with your benzimidazole analogs.
Q: What is cell permeability and why is it a critical hurdle for this compound analogs?
A: Cell permeability is the ability of a compound to pass through a biological membrane, such as the intestinal wall for oral absorption or the cell membrane to reach an intracellular target. For drugs to be effective, especially those administered orally, they must first dissolve in gastrointestinal fluids and then permeate across the gut epithelium to enter systemic circulation.[1][2]
The benzimidazole scaffold, while a versatile pharmacophore in drug discovery, often contains polar functional groups (like N-H donors and acceptors) that can hinder its ability to cross the lipid-rich cell membrane.[3][4] Poor permeability leads directly to low bioavailability, meaning that even a highly potent compound may fail to reach its target in sufficient concentrations to exert a therapeutic effect.[5]
Q: What are the primary mechanisms by which small molecules cross cell membranes?
A: Small molecules utilize several routes, but two are of primary importance for drug candidates:
-
Passive Transcellular Diffusion: This is the most common pathway for many drugs.[2][5] The molecule moves across the cell membrane from an area of high concentration to low concentration, driven by its lipophilicity. This process does not require energy. Key determinants are the molecule's lipophilicity, size, and polarity.[2][6]
-
Carrier-Mediated Transport: This involves membrane proteins.
-
Active Influx: Transporter proteins bind to the drug and shuttle it into the cell. This process requires energy and can move a drug against its concentration gradient.[2]
-
Active Efflux: This is a major barrier to permeability. Efflux pumps, like P-glycoprotein (P-gp), actively remove drugs from the cell, preventing them from reaching their target or crossing a cell layer.[7]
-
A third mechanism, paracellular transport , involves molecules passing through the tight junctions between cells. This route is generally restricted to very small, hydrophilic compounds (typically under 200 Da) and is less common for typical drug candidates.[2]
Q: Which physicochemical properties have the greatest impact on the permeability of my benzimidazole analogs?
A: The interplay of several properties governs a molecule's ability to passively diffuse across a membrane. For your benzimidazole analogs, you should critically evaluate the following:
| Physicochemical Property | Impact on Passive Permeability | General Guideline for Good Permeability |
| Lipophilicity (LogP / LogD) | Primary Driver. A molecule must be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets trapped or has poor aqueous solubility.[8] | LogD at pH 7.4 between 1 and 4.[8] |
| Molecular Weight (MW) | Size Limitation. Larger molecules diffuse more slowly and have more difficulty passing through the membrane. | MW ≤ 500 Da (Lipinski's Rule of Five).[9] |
| Polarity (TPSA) | Desolvation Penalty. High polarity (many exposed polar atoms) increases the energy required to leave the aqueous environment and enter the lipid membrane. | TPSA ≤ 140 Ų. |
| Hydrogen Bonding Capacity | Membrane Interaction. A high number of hydrogen bond donors and acceptors can impede membrane transit due to unfavorable interactions with the lipid interior.[6][10] | H-bond donors ≤ 5; H-bond acceptors ≤ 10.[9] |
| Ionization State (pKa) | Charge Effects. The non-ionized form of a drug is more lipophilic and permeable than its ionized, hydrophilic counterpart.[5][11] The pKa of your analog relative to the pH of the environment (e.g., the gut) determines the fraction of the compound that is in the permeable, non-ionized state. | Varies, but understanding the pKa is crucial for predicting absorption. |
Section 2: Troubleshooting Low Permeability
This section provides a structured, question-and-answer guide to address specific experimental challenges.
Q1: My this compound analog shows low permeability in my initial screen. What are the first steps to diagnose the problem?
A: A low permeability result requires a systematic investigation. The first step is to differentiate between poor passive diffusion and active efflux.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cell permeability.
-
Review Physicochemical Properties: First, check if your analog's computed properties (LogD, TPSA, MW) fall outside the ideal ranges described in Section 1. This can be done using in silico prediction tools.[12][13][14]
-
Distinguish Passive vs. Active Transport: Compare results from two key assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures only passive diffusion.[15][16]
-
Caco-2 Cell Assay: This cell-based assay accounts for both passive diffusion and active transport (influx and efflux).[15][17]
-
Interpretation: If permeability is low in PAMPA, the primary issue is poor passive diffusion. If permeability is high in PAMPA but low in Caco-2 cells, it strongly suggests your compound is a substrate for active efflux pumps.[7][18]
-
Q2: How can I structurally modify my analog to improve its passive permeability?
A: If poor passive diffusion is the problem, rational structural modifications can yield significant improvements. The goal is to make the molecule more "lipid-like" without compromising its target activity.
-
Optimize Lipophilicity: Systematically modify substituents to fine-tune the LogD. For the this compound core, this could involve adding small alkyl or halogen groups to the phenyl ring. Be cautious, as excessive lipophilicity can decrease aqueous solubility and increase metabolic clearance.[19][20][21]
-
Mask Polarity with Intramolecular Hydrogen Bonds (IHBs): This is a powerful strategy. By introducing a hydrogen bond acceptor near a donor, you can encourage the formation of an internal hydrogen bond that "hides" the polar groups from the aqueous environment, effectively lowering the energy barrier for membrane crossing.[22][23] This can improve permeability without drastically increasing overall lipophilicity.[24][25]
-
Reduce Hydrogen Bond Donors: The N-H groups on the benzimidazole ring are key hydrogen bond donors. N-alkylation can improve permeability, but this may also abolish critical interactions with the biological target. A more subtle approach is to replace a polar group with a bioisosteric equivalent that has a lower hydrogen bonding capacity.
Q3: My compound has good passive diffusion in PAMPA but low permeability in Caco-2 assays. What does this suggest and how do I confirm it?
A: This is a classic profile for a substrate of an active efflux transporter, most commonly P-glycoprotein (P-gp). The Caco-2 cells express these pumps, which actively remove your compound from the cell, resulting in low net transport from the apical (gut) side to the basolateral (blood) side.
To confirm this:
-
Calculate the Efflux Ratio (ER): Perform a bidirectional Caco-2 assay, measuring permeability in both the absorptive (Apical to Basolateral, A→B) and secretory (Basolateral to Apical, B→A) directions.
-
ER = Papp (B→A) / Papp (A→B)
-
An ER greater than 2 is a strong indicator of active efflux.
-
-
Use an Efflux Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. If your compound is a P-gp substrate, the inhibitor will block the efflux pump. You should observe a significant increase in the A→B permeability and a decrease in the ER, bringing it closer to 1.
Q4: Can I use a prodrug approach to enhance the permeability of my benzimidazole analog?
A: Absolutely. A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[26][27][28] This is an excellent strategy when structural modifications to improve permeability also abolish the drug's activity.
The approach involves masking a polar functional group (like an N-H or a distal carboxyl/hydroxyl group) with a lipophilic promoiety. This new, more lipophilic molecule can cross the cell membrane via passive diffusion. Once inside the cell or in circulation, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active parent drug.[29][30]
Caption: The prodrug strategy to enhance cell permeability.
Q5: What formulation strategies can I use to improve compound delivery for in vitro or preclinical studies?
A: Formulation can overcome permeability barriers without chemically altering your compound. These strategies are particularly useful for early-stage in vivo testing.
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Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluid.[31] This keeps the drug in a solubilized state and can enhance absorption through various mechanisms.
-
Nanoformulations: Encapsulating your analog in nanoparticles can improve its solubility and protect it from degradation.[32] Nanoparticles can be taken up by cells through endocytosis, providing an alternative route of entry.
-
Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between cells, allowing for increased paracellular transport.[33] This approach must be used with caution as it can be non-specific and potentially lead to toxicity.[30]
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential assays discussed in this guide.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates passive membrane permeability in a high-throughput format.[16]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (matching the filter plate)
-
PAMPA lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high/low permeability controls)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the filter plate. Allow it to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Dissolve test and reference compounds in a suitable buffer system (e.g., PBS) to a final concentration of 100-200 µM.
-
Add Donor Solutions: Add 150 µL of each donor solution to the wells of the coated filter plate.
-
Assemble the PAMPA Sandwich: Place the filter plate (donor) on top of the acceptor plate.
-
Incubation: Cover the sandwich plate to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis (e.g., LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes in the donor and acceptor wells, respectively.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[15]
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds and controls (e.g., propranolol for high permeability, atenolol for low)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.
-
Prepare for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer (without compound) to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport (for efflux):
-
Add transport buffer containing the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for analysis by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
References
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Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link]
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Alex, A., Millan, D. S., Perez, M., Wessel, M. D., & Gancia, E. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available at: [Link]
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Souza, M. M. de, Gini, A. L., Moura, J. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
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Laube, M., Kutta, R. J., & Meiler, J. (2017). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Zhu, C., Jiang, L., Chen, T. M., & Hwang, K. K. (2002). A comparative study of artificial membrane permeability assay for high throughput profiling of drug absorption potential. European Journal of Medicinal Chemistry. Available at: [Link]
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Hewitt, W. M., Le, K., Lee, Y., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Current Topics in Medicinal Chemistry. Available at: [Link]
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Ji, H., Ang, A. D., & Lewis, J. A. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
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Brodie, B. B., & Hogben, C. A. (1957). Some physico-chemical factors in drug action. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Ly, A. M., Handford, M. J., Ramos, D. P., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link]
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Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
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Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. The Journal of General Physiology. Available at: [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Washington, N., Washington, C., & Wilson, C. G. (2001). Physiological Pharmaceutics: Barriers to Drug Absorption. Taylor & Francis. Available at: [Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. Available at: [Link]
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Artusson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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Sugano, K., Hamada, H., Machida, M., et al. (2001). Comparison between Caco-2 and PAMPA permeability. Journal of Pharmaceutical Sciences. Available at: [Link]
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Johnson, T. W., & Gallego, R. A. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link]
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Shultz, M. D. (2019). Two Decades of Lipophilic Efficiency: What Have We Learned?. ACS Omega. Available at: [Link]
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Veber, D. F., Johnson, S. R., Cheng, H. Y., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, H. J., Kim, J. H., Park, C. H., et al. (2015). Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry. Available at: [Link]
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BMH learning. (2021). PAMPA Permeability Assay. YouTube. Available at: [Link]
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Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer. Available at: [Link]
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Lennernäs, H. (2007). Intestinal permeability and its relevance for absorption and elimination. Xenobiotica. Available at: [Link]
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Kumar, S., & Sharma, S. (2013). Benzimidazole: a versatile pharmacophore in medicinal chemistry. RSC Advances. Available at: [Link]
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Pion Inc. (2024). Drug solubility and permeability. Available at: [Link]
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Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: the Biopharmaceutics Classification System. Drug Information Journal. Available at: [Link]
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O'Shea, J. P., & Augustijns, P. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]
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Bio-protocol. Benzimidazole Derivatives. Available at: [Link]
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PubChem. 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Frontiers in Chemistry. Available at: [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances. Available at: [Link]
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Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Available at: [Link]
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Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules. Available at: [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances. Available at: [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances. Available at: [Link]
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resolving inconsistencies in the spectroscopic data of 5-Methyl-2-phenyl-1H-benzoimidazole
Welcome to the technical support center for 5-Methyl-2-phenyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies observed in the spectroscopic data of this compound. Our approach is rooted in mechanistic explanations to empower you to not only solve immediate issues but also to anticipate and mitigate potential data interpretation challenges in your future experiments.
Introduction: The Challenge of a Dynamic Structure
This compound is a fascinating molecule with a rich spectroscopic profile. However, its analysis is often complicated by a key structural feature: prototropic tautomerism. This phenomenon, where a proton rapidly shifts between the two nitrogen atoms of the imidazole ring, is the primary source of apparent inconsistencies in its spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectra.[1][2][3] The rate of this exchange is highly sensitive to the experimental conditions, especially the choice of solvent, leading to spectra that can vary significantly from one experiment to another.[1][4] This guide will provide a comprehensive framework for understanding and troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: Why does the N-H proton signal in my ¹H NMR spectrum of this compound appear as a very broad singlet, and sometimes it's not even visible?
A1: The broadness or even disappearance of the N-H proton signal is a classic hallmark of chemical exchange.[5] In the context of this compound, this is due to the rapid tautomeric exchange of the proton between the N1 and N3 positions. This exchange is often on a timescale that is intermediate for the NMR experiment, leading to significant line broadening. Furthermore, the acidic nature of the N-H proton can lead to exchange with trace amounts of water in the deuterated solvent, further contributing to the broadening and potential disappearance of the signal. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, the N-H proton is typically observed as a broad singlet in the downfield region (around 12.0-13.0 ppm) due to the formation of hydrogen bonds which slow down the exchange rate.[5]
Q2: I have recorded the ¹H NMR of my sample in both CDCl₃ and DMSO-d₆, and the aromatic regions look different. Why is that?
A2: This is a direct consequence of the solvent's effect on the rate of tautomeric exchange.
-
In a non-polar solvent like CDCl₃: The tautomeric exchange is typically fast on the NMR timescale.[4] This rapid exchange averages the chemical environments of the protons on the benzimidazole core. As a result, you will observe a single, time-averaged set of signals.
-
In a polar, hydrogen-bond-accepting solvent like DMSO-d₆: The solvent molecules interact with the N-H proton, slowing down the rate of tautomeric exchange.[1][4] If the exchange is slowed down sufficiently, the NMR spectrometer can detect the two distinct tautomers in solution, leading to two sets of signals for the benzimidazole portion of the molecule.
Q3: My ¹³C NMR spectrum of this compound shows fewer signals than expected. Is my sample impure?
A3: Not necessarily. Similar to what is observed in ¹H NMR, a "deficiency" in the number of ¹³C NMR signals is often due to rapid tautomeric exchange.[6] When the exchange is fast, pairs of carbon atoms in the benzimidazole ring (C4/C7 and C5/C6) become chemically equivalent on the NMR timescale and their signals coalesce into a single, averaged peak.[6][7] Therefore, instead of the expected number of signals for a single static structure, you observe a reduced number of peaks representing the time-averaged structure.
Troubleshooting Guide
Issue 1: Inconsistent ¹H and ¹³C NMR Spectra - Tautomerism
Symptoms:
-
Broad aromatic and N-H proton signals.
-
The number of observed signals changes with the solvent.
-
Difficulty in assigning specific protons and carbons in the benzimidazole ring.
Root Cause Analysis: The core of this issue is the prototropic tautomerism between this compound and 6-Methyl-2-phenyl-1H-benzoimidazole. In solution, these two forms are in a dynamic equilibrium.
Caption: Tautomeric equilibrium of this compound.
Resolution Workflow:
Caption: Workflow for resolving NMR inconsistencies.
Step-by-Step Protocols:
Protocol 1: Solvent Study
-
Sample Preparation: Prepare two NMR samples of your compound at the same concentration, one in CDCl₃ and another in DMSO-d₆.[5]
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra for both samples.
-
Analysis: Compare the spectra. The appearance of more resolved signals or two sets of signals in DMSO-d₆ is indicative of slowed tautomeric exchange.[1]
Protocol 2: Low-Temperature NMR
-
Sample Preparation: Prepare a sample in a solvent with a low freezing point that is known to slow proton exchange, such as deuterated methanol (CD₃OD) or a mixture of CD₂Cl₂/CDCl₃.
-
Acquisition: Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., room temperature, 0°C, -20°C, -40°C).
-
Analysis: Observe the sharpening of broad signals and the potential splitting of single peaks into two as the temperature decreases and the tautomeric exchange slows further.
Protocol 3: 2D NMR for Unambiguous Assignment For a definitive structural confirmation, especially when dealing with complex spectra, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule and assigning quaternary carbons.[1]
Issue 2: Inconsistencies in IR Spectra
Symptom:
-
The N-H stretching band (typically around 3400-3300 cm⁻¹) is broad.
-
Slight shifts in the C=N stretching frequency (around 1630 cm⁻¹) between samples.
Root Cause Analysis: The broadness of the N-H stretch is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions. Tautomerism can also influence the electronic character of the C=N bond, leading to minor shifts in its stretching frequency.[8]
Troubleshooting:
-
Concentration Study: Acquire IR spectra at different concentrations in a non-polar solvent. A decrease in the broadness of the N-H band upon dilution suggests that intermolecular hydrogen bonding is a significant contributor.
-
Solid-State vs. Solution: Compare the solid-state (KBr pellet or ATR) IR spectrum with a solution-phase spectrum. Differences can highlight the role of crystal packing and intermolecular interactions.
Issue 3: Variable UV-Vis Spectra
Symptom:
-
The wavelength of maximum absorbance (λ_max) shifts depending on the solvent used.
Root Cause Analysis: This phenomenon is known as solvatochromism and is common for benzimidazole derivatives.[9] The polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule, leading to shifts in the energy of electronic transitions.[9] Generally, a shift to a longer wavelength (red shift) is observed in more polar solvents.
Troubleshooting:
-
Systematic Solvent Study: Record the UV-Vis spectrum of the compound in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). This will help to characterize the solvatochromic behavior of your compound.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on published literature.
| Technique | Solvent | Observed Signals/Bands and Interpretation | Reference |
| ¹H NMR | DMSO-d₆ | δ ~12.78 (s, 1H, N-H), ~8.17 (d, 2H, ortho-protons of phenyl), ~7.56-7.38 (m, 5H, meta/para-protons of phenyl and benzimidazole protons), ~7.04 (d, 1H, benzimidazole proton), ~2.43 (s, 3H, -CH₃) | [10][11] |
| ¹³C NMR | DMSO-d₆ | δ ~152.0, ~137.8, ~132.8, ~130.3, ~130.0, ~129.1, ~129.0, ~127.8, ~127.1, ~124.3, ~112.1, ~23.5 | [11] |
| IR (KBr) | Solid | ~3435 cm⁻¹ (N-H stretch), ~2919 cm⁻¹ (C-H stretch of CH₃), ~1631 cm⁻¹ (C=N stretch) | [10] |
| HRMS (ESI) | N/A | Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: ~209.1070 | [10] |
References
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a The atom numbering, structure and tautomerism of benzimidazole. b The... (n.d.). ResearchGate. [Link]
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The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. (2025). ACS Publications. [Link]
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Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. (2019). Australian Journal of Chemistry. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). PubMed Central. [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. [Link]
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scaling up the production of 5-Methyl-2-phenyl-1H-benzoimidazole from lab to pilot plant
Introduction
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methyl-2-phenyl-1H-benzoimidazole. This molecule is a key structural motif in medicinal chemistry and materials science, making its efficient production a critical goal for many research and development teams.[1] Scaling a chemical synthesis from the laboratory bench to a pilot plant introduces significant challenges that can impact yield, purity, and safety. Common methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][3] This guide is designed for researchers, chemists, and process engineers to navigate the complexities of this scale-up process. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.
Reaction Overview: The Phillips-Ladenburg Condensation
The most common and direct route to synthesizing this compound is the condensation of 4-methyl-o-phenylenediamine with either benzoic acid or benzaldehyde. The reaction with benzoic acid typically requires high temperatures and often an acid catalyst, like polyphosphoric acid (PPA), to drive the dehydration.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific problems that arise during the scale-up process in a direct question-and-answer format.
Question: My reaction yield dropped from 90% in a 1L flask to 60% in a 50L reactor. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a common and multifaceted problem. It typically points to issues with mass and heat transfer, which are less forgiving in larger vessels.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it harder to both heat the reaction mixture uniformly and, more critically, to dissipate the heat from any exothermic events. Localized overheating can lead to the degradation of starting materials or the final product, promoting side reactions.[4]
-
Solution: Use a jacketed reactor with a suitable thermal fluid. Ensure the reactor's heating and cooling system is properly sized for the reaction mass. Profile the temperature at different points in the reactor if possible to check for hot spots.
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to a heterogeneous mixture, where reactants are not in contact, and temperature gradients form.
-
Solution: The impeller type, size, and speed are critical. A flat-blade turbine might be effective in the lab, but a pitched-blade turbine or anchor stirrer may be necessary for better top-to-bottom mixing in a pilot reactor. Perform a mixing study or consult with a chemical engineer to select the appropriate agitation setup.
-
-
Reagent Addition Rate: Adding reagents too quickly in a large batch can cause a rapid exotherm that is difficult to control, leading to side-product formation.
-
Solution: Add the limiting reagent or catalyst subsurface via a dip tube at a controlled rate. Monitor the internal temperature closely during addition and be prepared to slow the addition or apply cooling if the temperature rises too quickly.
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced negative effect on a larger scale.[4][5]
-
Solution: Ensure the quality and consistency of the 4-methyl-o-phenylenediamine and benzoic acid from your supplier. Running a small-scale test with the pilot-plant batch of raw materials is a prudent validation step.
-
Question: I'm observing a persistent dark coloration in my pilot-scale batch that wasn't present in the lab. What causes this and how can I fix it?
Answer: Dark coloration is almost always a sign of impurity formation, often from oxidation or degradation.
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are highly susceptible to air oxidation, which produces intensely colored polymeric impurities. This is exacerbated by prolonged reaction times or high temperatures.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon blanket) over the reaction mixture at all times. This is crucial during heating. Use high-purity, colorless o-phenylenediamine as the starting material.
-
-
Product Degradation: High reaction temperatures, especially if held for too long, can cause the benzimidazole product itself to degrade. Classical methods for this synthesis often require temperatures that can lead to degradation.[4]
-
Solution: Optimize the reaction temperature and time. Determine the minimum temperature and duration required for complete conversion via TLC or HPLC monitoring. Avoid unnecessary heating.
-
-
Post-Reaction Work-up: The product may be stable at high temperatures under acidic conditions but can degrade upon basification during work-up if the temperature is not controlled.
-
Solution: Cool the reaction mixture significantly before beginning neutralization. Perform the basification slowly with cooling to manage the exotherm from the acid-base reaction.
-
Question: During the work-up, I'm getting an oily or gummy precipitate instead of the crystalline solid I saw in the lab. How do I achieve proper crystallization?
Answer: This is a classic precipitation/crystallization problem often related to the rate of saturation and the presence of impurities.
-
Rate of pH Change: Rapidly neutralizing the acidic reaction mixture can cause the product to "crash out" of solution as an amorphous oil because the molecules don't have time to align into a crystal lattice.
-
Solution: Slow down the addition of the base (e.g., NaOH or NaHCO₃ solution). Maintain vigorous stirring and control the temperature, keeping it cool.[6]
-
-
Solvent Choice: The solvent system used for the reaction and work-up is critical.
-
Solution: If direct precipitation from the reaction mixture is problematic, consider an extraction-based work-up. After cooling, quench the reaction with water, then extract the product with a suitable organic solvent like ethyl acetate. You can then perform a solvent swap and crystallize from a more controlled system, such as an ethanol/water or ethyl acetate/hexane mixture.[7]
-
-
Seeding: The absence of nucleation sites can lead to an supersaturated solution that, when it finally precipitates, does so rapidly and non-crystallinely.
-
Solution: Add a few seed crystals of pure this compound to the neutralized mixture just as it begins to become cloudy. This provides a template for controlled crystal growth.
-
Question: I'm struggling with emulsion formation during the ethyl acetate/water extraction at the pilot scale. How can I resolve this?
Answer: Emulsions are common in larger-scale extractions where agitation is more intense. They form a stable layer between the aqueous and organic phases, making separation impossible.
-
Break the Emulsion: The most common method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[6]
-
Filtration: If brine is ineffective, you can filter the entire mixture through a pad of a filter aid like Celite. This can physically disrupt the emulsion layer.[6]
-
Change Solvent: In some cases, switching to a different extraction solvent with different density and polarity characteristics can prevent emulsion formation.
-
Minimize Agitation: Use gentle, prolonged agitation instead of high-shear mixing during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A1: The key CPPs are:
-
Temperature: Monitor and control the reactor jacket and internal batch temperature throughout the reaction, especially during reagent addition and exotherms.
-
Agitation Rate: Ensure consistent and effective mixing to maintain homogeneity and temperature uniformity.
-
Rate of Addition: Precisely control the addition rate of key reagents.
-
pH: Carefully monitor the pH during the neutralization/work-up phase.
-
Reaction Time: Monitor reaction completion using in-process controls (e.g., HPLC) to avoid prolonged heating.
Q2: Which purification method is more scalable: recrystallization or column chromatography?
A2: For pilot and manufacturing scales, recrystallization is vastly superior and more practical.[7] Column chromatography is resource-intensive, requires large volumes of solvent, and is difficult to scale for large quantities of product.[6][7] The ideal process involves developing a robust work-up and recrystallization procedure that effectively removes major impurities, yielding a product that meets specifications without the need for chromatography. Acid-base extraction is a highly effective initial purification step to remove neutral or acidic impurities before the final recrystallization.[7]
Q3: What are the essential safety precautions for this process at a pilot scale?
A3: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][10]
-
Ventilation: Conduct the reaction in a well-ventilated area or a walk-in fume hood, especially when handling o-phenylenediamine, which can be toxic.[6]
-
Material Handling: Handle raw materials according to their Safety Data Sheets (SDS). o-Phenylenediamine and its derivatives should be handled with care to avoid inhalation and skin contact.[8][11]
-
Exotherm Management: Have a clear plan to manage potential exotherms, including an adequate cooling system and a quench procedure if necessary.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and federal regulations.
Caption: A systematic workflow for troubleshooting common scale-up issues.
Protocols and Data
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (1L) | Pilot Plant Scale (50L) | Key Considerations for Scale-Up |
| 4-Methyl-o-phenylenediamine | 50 g | 2.5 kg | Ensure consistent purity across batches. |
| Benzoic Acid | 55 g | 2.75 kg | Stoichiometry should be re-verified. |
| Solvent/Catalyst (e.g., PPA) | 250 mL | 12.5 L | Heat of mixing can be significant. |
| Reaction Temperature | 150-180 °C | 150-180 °C | Achieving and maintaining uniform temperature is harder. Hot spots are a major risk. |
| Reaction Time | 2-4 hours | 3-6 hours | May need to be longer to ensure complete conversion due to mixing/heating inefficiencies. |
| Agitation | Magnetic Stirrer (600 RPM) | Mechanical Stirrer (100-300 RPM) | Impeller design (e.g., pitched-blade turbine) is critical for homogeneity. |
| Heating Method | Heating Mantle | Jacketed Vessel | Jacket fluid flow rate and temperature control are crucial for managing exotherms. |
Protocol 1: Laboratory Scale Synthesis (10g Scale)
-
Setup: Equip a 250 mL round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with 4-methyl-o-phenylenediamine (5.0 g, 41 mmol) and benzoic acid (5.5 g, 45 mmol).
-
Catalyst: Under a positive flow of nitrogen, carefully add polyphosphoric acid (~30 mL) to the flask.
-
Heating: Heat the stirred mixture to 160°C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).[12]
-
Cooling: Once the reaction is complete, allow the mixture to cool to approximately 80-90°C.
-
Work-up: Slowly and carefully pour the warm reaction mixture into a beaker containing ice water (~250 mL) with vigorous stirring.
-
Neutralization: Cool the aqueous slurry in an ice bath and slowly add 10% aqueous sodium hydroxide solution until the pH is ~7-8.[13]
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C. Typical yield: 7.5-8.2 g (88-96%).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure, off-white crystals.[13]
Protocol 2: Pilot Scale Work-up & Purification (2.5 kg Scale)
-
Cooling: After confirmed reaction completion, cool the 50L reactor contents to 80°C.
-
Quenching: In a separate 200L jacketed and agitated vessel, prepare 100L of cold water. Transfer the hot reaction mixture into the cold water under vigorous agitation at a controlled rate to manage the quench exotherm.
-
Neutralization: Cool the resulting slurry to <15°C using the vessel jacket. Slowly add 20% NaOH solution via a subsurface addition line, monitoring the pH and temperature constantly. Do not allow the internal temperature to exceed 25°C.
-
Aging: Once the pH is stable at 7.5-8.0, stir the slurry for an additional 1-2 hours at 10-15°C to allow for complete precipitation and crystal maturation.
-
Isolation: Transfer the slurry to a centrifuge or a large filter press.
-
Washing: Wash the cake with copious amounts of cold, deionized water until the washings are neutral (pH ~7) and have low conductivity.
-
Drying: Dry the wet cake in a tray or tumble dryer under vacuum at 70°C until the loss on drying (LOD) is <0.5%.
-
Recrystallization: Charge the dried crude product into a clean 100L reactor. Add ethanol (e.g., 10 L/kg of crude) and heat to reflux to dissolve the solid. Add activated charcoal, stir for 30 minutes, and filter through a pre-heated filter to remove the charcoal.[14] Transfer the hot filtrate to a crystallizer, add hot deionized water slowly until turbidity is observed, and then cool slowly to 5-10°C to crystallize. Isolate the pure product by filtration and dry as before.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Apollo Scientific.
- Biosynth. (2022).
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Phenylbenzimidazole. Fisher Scientific.
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. BenchChem.
- Kumar, A., et al. (2023).
- Indian Journal of Chemistry. (Date N/A). Note A green synthesis of benzimidazoles.
- CUTM Courseware.
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- Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
- Rahman, S. M. A., et al. (Date N/A). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methyl-2-phenyl-1H-benzoimidazole and Other Benzimidazole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological versatility of benzimidazoles stems from their ability to interact with various biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation.[1] This guide provides a comparative overview of the biological activity of 5-Methyl-2-phenyl-1H-benzoimidazole, contextualized within the broader family of benzimidazole derivatives, supported by experimental data and methodological insights.
The Significance of Substitution: A Structure-Activity Relationship (SAR) Overview
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core.[3][4] Structure-activity relationship (SAR) studies consistently demonstrate that substitutions at the N-1, C-2, C-5, and C-6 positions are critical in modulating the pharmacological profile of these compounds.[3][5] For instance, the introduction of different functional groups at these positions can enhance potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, possesses a methyl group at the C-5 position and a phenyl group at the C-2 position. The methyl group, being a small lipophilic substituent, can influence the molecule's interaction with target enzymes and receptors. The phenyl group at the C-2 position is a common feature in many biologically active benzimidazoles and its substitution pattern can dramatically alter the compound's activity.
Comparative Biological Activities
This section will compare the biological activities of various benzimidazole derivatives, with a focus on how the activity of this compound and its close analogs compare to other substituted benzimidazoles.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[1][6] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase and protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[7][8]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | [7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 µg/mL | [7] |
| MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | MCF-7 | 0.73 | [9] |
| MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | MDA-MB-231 | 20.4 | [9] |
| 2-phenylbenzimidazole derivative 38 | A549 | 4.47 µg/mL | |
| 2-phenylbenzimidazole derivative 38 | MDA-MB-231 | 4.68 µg/mL | |
| 2-phenylbenzimidazole derivative 38 | PC3 | 5.50 µg/mL | |
| Benzimidazole-triazole hybrid 5a | HCT-116 | 3.87-8.34 | [10] |
| Benzimidazole-triazole hybrid 6g | HepG-2 | 3.34-10.92 | [10] |
The data suggests that substitutions on the 2-phenyl ring and the 5-position of the benzimidazole core are critical for anticancer activity. For example, the presence of a fluoro and a hydroxyl group on the 2-phenyl ring, along with a carboxylate at the 5-position, as seen in Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, results in potent activity against liver cancer cell lines.[7]
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzimidazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for another few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[11][12] Their mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | More active than fluconazole | [13] |
| 2-methyl-1H-benzimidazole | Various bacteria and fungi | Weak activity (7-8 mm inhibition zone) | [14] |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | S. aureus, MRSA, C. albicans | 3.12 | [15] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | Streptococcus faecalis | 8 | [16] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | Staphylococcus aureus | 4 | [16] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole 2g | MRSA | 4 | [16] |
The presence of a methyl group at the 5-position, as in 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole, appears to contribute to potent antifungal activity.[13] In contrast, the parent 2-methyl-1H-benzimidazole showed only weak antimicrobial effects, highlighting the importance of the substituent at the C-2 position for this activity.[14]
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Visual or Spectrophotometric Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity
Several benzimidazole derivatives have shown promising antiviral activity against a range of DNA and RNA viruses.[17][18] A notable example is 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, which has been identified as an inhibitor of HIV-1 replication by targeting the capsid (CA) protein.[19]
| Compound | Virus | EC50 (µM) | Reference |
| 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole | HIV-1 | 3 | [19] |
| Various 2-benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 | [17] |
| Various 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5-15 | [17] |
| Benzimidazole-based inhibitor (Compound A) | Hepatitis C Virus (HCV) | 0.35 | [20] |
The data indicates that the 5-methyl substitution, in combination with specific substitutions at the N-1 and C-2 positions, can lead to potent and specific antiviral activity. The low micromolar EC50 value for the anti-HIV-1 compound highlights the potential of this scaffold in developing new antiviral therapeutics.[19]
Methodology:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization: The plaques are stained (e.g., with crystal violet) and counted.
-
EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.
Caption: Workflow of a plaque reduction assay for antiviral activity.
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][21] The substitution pattern on the benzimidazole ring plays a crucial role in determining the potency and selectivity of these compounds.[3]
While specific anti-inflammatory data for this compound is not detailed in the provided search results, SAR studies on related compounds indicate that substitutions at the C-2 and C-5 positions are important for activity. For instance, a hydrophilic group at the R5 position of a 2-phenyl-substituted benzimidazole was shown to enhance COX-2 inhibition.[3]
Caption: Benzimidazoles inhibit key enzymes in the arachidonic acid pathway.
Conclusion
This comparative guide highlights the significant biological potential of the benzimidazole scaffold. While direct experimental data for this compound is limited in the public domain, analysis of structurally related compounds and established structure-activity relationships provides valuable insights. The presence of the 5-methyl group, in concert with various substituents at the N-1 and C-2 positions, can yield compounds with potent and diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile heterocyclic system. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic promise.
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Bukhari, S. N. A., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. [Link]
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Comparative Validation of 5-Methyl-2-phenyl-1H-benzoimidazole's Mechanism of Action in Cancer Cells: A Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Methyl-2-phenyl-1H-benzoimidazole and structurally related compounds in cancer cells. We will delve into its putative molecular targets, compare its efficacy and mechanistic profile with an established alternative, and provide detailed, field-tested protocols for robust experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental choice is justified and each protocol is designed to be self-validating.
Introduction to this compound and the Landscape of Tubulin Inhibition
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in oncology for their potential as anti-cancer agents. Structurally similar to other tubulin-targeting agents, its core mechanism is hypothesized to involve the disruption of microtubule dynamics, a cornerstone of cell division and integrity. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, intracellular transport, and maintenance of cell shape. Their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.
The therapeutic landscape of microtubule-targeting agents is well-established, dominated by taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine). However, challenges such as acquired resistance and dose-limiting toxicities necessitate the development of novel agents with improved pharmacological profiles. This compound and its analogs represent a promising avenue, potentially binding to the colchicine-binding site on β-tubulin, a distinct mechanism from taxanes and vinca alkaloids. This guide will use Combretastatin A-4 (CA-4), a potent and well-characterized colchicine-site binding agent, as a primary comparator to benchmark the activity of this compound.
Unraveling the Mechanism: A Head-to-Head Comparison
Our investigation is centered on a core hypothesis: This compound inhibits cancer cell proliferation by binding to the colchicine site of β-tubulin, disrupting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. We will validate this through a series of logical, interconnected experiments.
Initial Assessment: Anti-proliferative Activity
The first step is to quantify the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines and compare it to CA-4. This provides a baseline measure of potency.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Combretastatin A-4 (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Expected Outcome & Interpretation:
A potent anti-cancer compound will exhibit a low IC50 value. Comparing the IC50 values of this compound to CA-4 across different cell lines will provide an initial assessment of its relative potency.
Table 1: Comparative IC50 Values (µM) of Test Compounds
| Cell Line | This compound (IC50) | Combretastatin A-4 (IC50) |
| HeLa (Cervical) | Hypothetical Value: 0.52 | Hypothetical Value: 0.08 |
| MCF-7 (Breast) | Hypothetical Value: 0.78 | Hypothetical Value: 0.12 |
| A549 (Lung) | Hypothetical Value: 1.2 | Hypothetical Value: 0.25 |
Note: The data presented is hypothetical and serves for illustrative purposes.
Validating the Target: Tubulin Polymerization Assay
To directly test the hypothesis that our compound affects microtubule dynamics, an in vitro tubulin polymerization assay is essential. This cell-free system isolates the effect of the compound on tubulin itself, removing the complexity of a cellular environment.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin buffer, GTP (a necessary cofactor for polymerization), and highly purified tubulin (>99%).
-
Compound Addition: Add this compound, CA-4 (positive control), Paclitaxel (polymerization promoter control), and a vehicle control to respective wells.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time. An inhibitory compound will show a decrease in the rate and extent of polymerization compared to the vehicle control.
dot
Caption: Workflow for the in vitro tubulin polymerization assay.
Interpretation: If this compound inhibits the increase in absorbance, it directly interferes with tubulin polymerization, similar to CA-4. This provides strong evidence for tubulin as its molecular target.
Cellular Consequences: Cell Cycle and Apoptosis Analysis
Disruption of the mitotic spindle should lead to cell cycle arrest at the G2/M phase. Prolonged arrest typically triggers apoptosis. Flow cytometry is the gold standard for analyzing these cellular fates.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with this compound and CA-4 at their respective IC50 concentrations for 24 hours.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: Hypothesized signaling cascade initiated by the test compound.
Interpretation: A significant increase in the population of cells in the G2/M phase compared to the vehicle-treated control would confirm the compound's effect on mitosis. This should be mirrored by the CA-4 treated cells.
Apoptosis Confirmation (Western Blot):
To confirm that G2/M arrest is followed by apoptosis, we can perform a western blot for key apoptotic markers.
-
Protein Extraction: Treat cells as in the cell cycle analysis, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins like Cleaved Caspase-3 and Cleaved PARP. Use an antibody against β-actin as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Table 2: Expected Protein Expression Changes
| Protein | Expected Change with Treatment | Rationale |
| Cyclin B1 | Increase | Key regulator of G2/M transition; accumulates during arrest. |
| Cleaved Caspase-3 | Increase | Executioner caspase; a hallmark of apoptosis. |
| Cleaved PARP | Increase | Substrate of Caspase-3; cleavage indicates apoptotic activity. |
| Bcl-2 | Decrease | Anti-apoptotic protein; its downregulation promotes cell death. |
Advanced Validation: Confirming the Binding Site
While the above experiments provide strong correlative evidence, they do not definitively prove that this compound binds to the colchicine site. A competitive binding assay can provide this crucial piece of information.
Experimental Protocol: Competitive Colchicine Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled colchicine analog from purified tubulin.
-
Reaction: Incubate purified tubulin with a fluorescent colchicine analog.
-
Competition: Add increasing concentrations of this compound or unlabeled colchicine (positive control).
-
Measurement: Measure the decrease in fluorescence polarization. As the test compound displaces the fluorescent probe, the polarization will decrease.
-
Analysis: Calculate the binding affinity (Ki) of the test compound.
Interpretation: If this compound effectively displaces the fluorescent probe, it confirms that it binds to the same site as colchicine. A low Ki value indicates high binding affinity.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to validate the mechanism of action of this compound as a tubulin-destabilizing agent. By directly comparing its performance against a well-characterized compound like Combretastatin A-4, researchers can rigorously assess its potential as a novel anti-cancer therapeutic. The logical flow from cellular effects (IC50) to direct target engagement (tubulin polymerization) and downstream consequences (cell cycle arrest, apoptosis) provides a robust framework for validation.
Future studies should explore the compound's effects in 3D spheroid models or in vivo xenograft models to assess its efficacy in a more physiologically relevant context. Furthermore, investigating its potential to overcome common resistance mechanisms to other tubulin-targeting agents would be a critical next step in its preclinical development.
References
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Title: The colchicine-binding site on tubulin: a target for the development of new anticancer agents. Source: Med Res Rev. URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2-phenyl-1H-benzoimidazole and its Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-Methyl-2-phenyl-1H-benzoimidazole, a key scaffold in medicinal chemistry. We will dissect how specific structural modifications to this core influence its biological efficacy, with a focus on anticancer and antimicrobial applications. The insights presented herein are synthesized from extensive experimental data to guide researchers and drug development professionals in designing next-generation therapeutic agents.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole core, an isomeric fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers and biological systems.[3] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antimicrobial agents.[1][2][4] The ease of synthesis and the ability to introduce diverse substituents at multiple positions make the benzimidazole nucleus an exceptional template for drug discovery.[4]
The specific focus of this guide, this compound, serves as a foundational structure. The strategic placement of substituents on the benzimidazole ring system and the C2-phenyl ring allows for the fine-tuning of its pharmacological profile.
Caption: Key modification points on the core scaffold and their influence on biological outcomes.
Dissecting the Structure-Activity Relationship (SAR)
SAR studies systematically evaluate how chemical structure variations affect a compound's biological activity, providing a roadmap for optimizing potency and selectivity.[5] For benzimidazole derivatives, the most influential substitutions are typically found at the N1, C2, C5, and C6 positions.[6]
Influence of Substituents at the N1-Position
The 'NH' proton of the imidazole ring is crucial for the anti-inflammatory activity of some benzimidazoles.[6] However, substitution at this N1 position can enhance other properties, such as lipophilicity, which is critical for penetrating cellular membranes.[3][7]
-
N-Alkylation: Introducing alkyl chains (e.g., methyl, ethyl, longer chains) at the N1 position has been shown to improve antiproliferative and antimicrobial activities.[7] This is often attributed to increased lipophilicity, which facilitates passage through the lipid membranes of cancer cells or microbes.[7] For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that these modifications were key to their enhanced biological profiles.[3]
The Critical Role of the C2-Phenyl Ring
The substituent at the C2-position of the benzimidazole ring plays a pivotal role in modulating biological activity. The electronic nature of groups on this phenyl ring can significantly enhance interactions with biological targets like enzymes or DNA.[5]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) can enhance interactions with viral or bacterial enzymes, improving inhibitory activity.[5]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) or trifluoromethyl (-CF₃) groups have also been shown to confer potent activity. In one study, a compound featuring a 3,4,5-trimethoxy phenyl group at the N-1 position and tertiary sulfonyl groups demonstrated significant antiproliferative activity, arresting the cell cycle at the G2/M phase.[8]
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For example, some studies have shown that moving a substituent from the para to the meta or ortho position can drastically alter the compound's efficacy.
Modifications at the C5 and C6-Positions
Substitutions on the benzene portion of the benzimidazole core, particularly at the C5 and C6 positions, can improve pharmacokinetic properties or introduce new binding interactions.[5][6]
-
Methyl Group (C5): The 5-methyl group of the parent compound often contributes positively to activity. For example, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole was found to be four times more biologically active against C. albicans than the commercial drug fluconazole.[9]
-
Other Substituents: Replacing the methyl group with other functionalities leads to varied outcomes. Studies have shown that substituting with –CH₃ or –NO₂ at the C5 position can result in moderate inhibition in certain assays, while a –OCHF₂ group may not be favorable.[6] The introduction of a new substituent at the C5 position on 2-phenylbenzimidazoles has been shown to markedly improve anticancer activity.[10]
Comparative Performance: Anticancer and Antimicrobial Activity
The true measure of SAR lies in quantifiable biological data. The following sections compare the performance of various this compound analogs in anticancer and antimicrobial assays.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including DNA interaction, inhibition of crucial enzymes like topoisomerase, and cell cycle arrest.[4][8][11]
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Benzimidazole Analogs
| Compound ID | C2-Phenyl Substitution | C5-Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 24 | Substituted Phenyl | N-Alkylated | MDA-MB-231 | 16.38 | [8] |
| Hybrid 11 | 1,3,4-oxadiazole hybrid | - | MCF-7 | 1.87 | [8] |
| Hybrid 11 | 1,3,4-oxadiazole hybrid | - | MDA-MB-231 | 5.67 | [8] |
| Compound 38 | 2-OH, 5-CF₃ | Cl | A549 | 4.47 (µg/mL) | [10][12] |
| Compound 38 | 2-OH, 5-CF₃ | Cl | MDA-MB-231 | 4.68 (µg/mL) | [10][12] |
| Compound 40 | 2-OH, 5-I | Cl | MDA-MB-231 | 3.55 (µg/mL) | [10][12] |
| Compound 7 | Dimethylpyrazolyl | - | Not Specified | Potent | [13] |
| Compound 9 | Dimethyloxazolyl | - | Not Specified | Potent | [13] |
| Compound 2g | 4-Cl | N-ethyl | MDA-MB-231 | Not specified, but best in series |[7] |
Data presented as reported in the source literature. Note that some values are in µg/mL.
The data clearly indicates that substitutions on both the C2-phenyl ring and the benzimidazole core are critical for potent anticancer activity. For instance, Compound 40 , with a hydroxyl and iodine on the C2-phenyl ring and a chloro group on the benzimidazole core, showed the highest potency against the MDA-MB-231 breast cancer cell line in its series.[10][12] Similarly, hybrid molecules, such as Hybrid 11 , demonstrate that fusing other heterocyclic rings like oxadiazole can yield highly potent compounds.[8]
Antimicrobial Activity
Benzimidazole's structural similarity to purine allows it to interfere with the synthesis of bacterial proteins and nucleic acids, forming the basis of its antimicrobial action.[1]
Table 2: Comparative Antimicrobial Activity (MIC Values) of Benzimidazole Analogs
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound III | 1,2-disubstituted | E. coli (tolC-mutant) | 2 | [1] |
| Compound 25 | 5-methyl derivative | Candida albicans | More active than fluconazole | [9] |
| Compound 2g | N-ethyl, 2-(4-Cl-phenyl) | S. aureus | 4 | [7] |
| Compound 2g | N-ethyl, 2-(4-Cl-phenyl) | MRSA | 4 | [7] |
| Compound 2g | N-ethyl, 2-(4-Cl-phenyl) | S. faecalis | 8 | [7] |
| Compound 1b/1c | N-methyl derivatives | C. albicans / A. niger | 64 |[7] |
The results highlight that specific substitutions can confer potent activity against a range of pathogens, including drug-resistant strains like MRSA. Compound 2g , an N-alkylated derivative, demonstrated significant antibacterial activity, with MIC values of 4 µg/mL against both S. aureus and MRSA.[7] This underscores the SAR principle that enhancing lipophilicity via N-alkylation can be a successful strategy for improving antimicrobial potency.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.
General Synthesis of 2-Phenylbenzimidazole Derivatives
The choice of synthetic route is critical for yield and purity. A common and efficient method involves the oxidative condensation of an o-phenylenediamine derivative with a substituted benzaldehyde. Using a mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅) is advantageous as it avoids harsh reaction conditions.[11][12]
Protocol: Synthesis via Oxidative Condensation
-
Reactant Preparation: Dissolve an o-phenylenediamine derivative (1 mmol) and a substituted benzaldehyde (1 mmol) in a 9:1 (v/v) mixture of ethanol and water.
-
Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (1.5 mmol) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify using silica gel column chromatography to obtain the final, pure compound.[10]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]
Caption: A streamlined workflow for the synthesis of 2-phenylbenzimidazole analogs.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a rich field for therapeutic innovation. This guide has systematically demonstrated that strategic modifications at the N1, C2-phenyl, and C5/C6 positions are paramount for tuning biological activity.
Key SAR insights include:
-
N1-alkylation generally increases lipophilicity, enhancing antimicrobial and anticancer potency.[3][7]
-
The electronic properties of substituents on the C2-phenyl ring are critical for target interaction and efficacy.[5][10]
-
Substitutions at the C5/C6 positions can significantly boost activity, with methyl, halo, and nitro groups showing promise in various contexts.[6][9]
Future research should focus on creating hybrid molecules that combine the potent benzimidazole core with other pharmacologically active moieties.[8] Additionally, exploring multitarget-directed ligands that can simultaneously act on different pathways could lead to more effective treatments for complex diseases like cancer.[3] The continued rational design, guided by the SAR principles outlined here, will undoubtedly yield novel benzimidazole derivatives with superior therapeutic potential.
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comparative analysis of different synthetic methodologies for 5-Methyl-2-phenyl-1H-benzoimidazole
A Comparative Guide to the Synthetic Methodologies of 5-Methyl-2-phenyl-1H-benzoimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antiulcer agents and anthelmintics. Among its many derivatives, this compound is a significant building block, and its efficient synthesis is a subject of considerable interest. This guide provides a comparative analysis of prevalent synthetic methodologies, offering field-proven insights into the rationale behind experimental choices and presenting objective data to guide researchers in selecting the most suitable method for their specific needs.
Foundational Synthetic Strategies: The Classical Approaches
The synthesis of 2-arylbenzimidazoles has historically been dominated by two primary methods: the Phillips-Ladenburg and the Weidenhagen reactions. These methods, while foundational, often necessitate harsh reaction conditions.
a) Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
This approach involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under strong acidic conditions and high temperatures.[1][2][3][4] The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Reaction Scheme: 4-methyl-1,2-phenylenediamine + Benzoic Acid → this compound + 2 H₂O
The primary drawback of this method is its severity. Temperatures can reach up to 250-300 °C, and the use of polyphosphoric acid (PPA) or strong mineral acids is common, limiting its applicability for substrates with sensitive functional groups.[2][4]
b) Weidenhagen Synthesis: Condensation with Aldehydes
A more versatile classical method is the Weidenhagen synthesis, which utilizes an aldehyde as the carbon source.[2][3][4] The reaction involves the condensation of 4-methyl-1,2-phenylenediamine with benzaldehyde to form a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the final aromatic product.
Reaction Scheme: 4-methyl-1,2-phenylenediamine + Benzaldehyde → [Dihydro-intermediate] --[O]--> this compound
While often requiring milder conditions than the Phillips-Ladenburg reaction, the Weidenhagen synthesis typically necessitates an oxidizing agent, such as copper (II) acetate or even atmospheric oxygen, to facilitate the final aromatization step.[2] A direct condensation without a proper oxidant can result in a complex mixture of products.
Caption: General workflow for the Weidenhagen synthesis.
Modern Catalytic and Greener Methodologies
To overcome the limitations of classical methods, modern organic synthesis has focused on developing catalytic and environmentally benign protocols. These approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.
a) Metal-Catalyzed One-Pot Synthesis
A variety of transition metal catalysts, including those based on cobalt, nickel, and copper, have been developed to streamline the Weidenhagen reaction.[5] These catalysts can activate the reactants and often facilitate the oxidative cyclization in a one-pot procedure, using milder oxidants like molecular oxygen. For instance, cobalt nanocomposites have been shown to effectively catalyze the dehydrogenation of the dihydrobenzimidazole intermediate, liberating hydrogen gas and affording high yields of the desired product.[5]
b) Acid-Catalyzed Condensations
Both Lewis and Brønsted acids are widely employed as efficient catalysts.[6] Catalysts such as ammonium chloride (NH₄Cl), chlorosulfonic acid, and various metal triflates like Yb(OTf)₃ promote the condensation and cyclization under significantly milder conditions than classical methods.[6][7] Solid acid catalysts like Amberlite IR-120 resin are particularly advantageous as they are easily recoverable and reusable, simplifying the workup procedure.[8]
c) Green Chemistry Approaches
The principles of green chemistry have driven significant innovation in benzimidazole synthesis.[9][10] These methods prioritize the reduction of hazardous waste and energy consumption.
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to minutes by promoting rapid and uniform heating.[11][12] Solvent-free "dry grinding" methods or the use of green solvents like water or ethanol/water mixtures further enhance the environmental credentials of this technique.[8][13]
-
Use of Natural Catalysts: Bio-derived catalysts such as lemon juice or water extracts of papaya bark ash have been successfully employed, offering a non-toxic, renewable, and cost-effective alternative to conventional acid catalysts.[9]
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, facilitating the reaction and often allowing for easy product separation and catalyst recycling.[6][14]
Caption: Decision logic for selecting a synthetic method.
Comparative Data Analysis
The following table provides a quantitative comparison of different methodologies for synthesizing 2-aryl benzimidazoles, with specific data relevant to the synthesis of this compound where available.
| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |
| Phillips-Ladenburg | 4-methyl-1,2-phenylenediamine, Benzoic Acid | Polyphosphoric Acid (PPA) or 4N HCl | N/A | >180 °C, several hours | Variable, often moderate | Simple setup, readily available reagents.[1] | Harsh conditions, low atom economy, limited substrate scope.[2] |
| Weidenhagen (Classical) | 4-methyl-1,2-phenylenediamine, Benzaldehyde | Cu(OAc)₂ or atmospheric O₂ | Methanol or Ethanol | Reflux, 6-12 hours | 80-90 | Milder than Phillips, good yields.[2] | Requires stoichiometric oxidant, potential for side products. |
| Acid-Catalyzed (NH₄Cl) | o-phenylenediamine, Aromatic Aldehyde | NH₄Cl (30 mol%) | Ethanol | 80-90 °C, 2 hours | 75-90 | Inexpensive, green, economically viable.[7] | Moderate temperatures still required. |
| Microwave-Assisted (Solvent-Free) | o-phenylenediamine, Aromatic Aldehyde | Er(OTf)₃ (1%) or Zn-BNT | Solvent-free | Microwave, 5-15 min | 91-99 | Extremely fast, high yields, eco-friendly.[11][12] | Requires specialized microwave equipment. |
| Ultrasound-Assisted (Green Solvent) | o-phenylenediamine, Aromatic Aldehyde | Amberlite IR-120 | EtOH/H₂O | Sonication, 42 kHz, 90 min | ~90 | Green solvent, recyclable catalyst, simple workup.[8] | Requires ultrasonic bath. |
| Ionic Liquid-Mediated | o-phenylenediamine, Aromatic Aldehyde | [pmim]Br | N/A (IL is solvent) | Microwave, 3 min | ~93 | Rapid, high yield, reusable reaction medium.[14] | Cost and viscosity of ionic liquids can be a concern. |
Detailed Experimental Protocols
To provide a practical context, two detailed protocols are described below—a conventional method and a modern, greener alternative.
Protocol 1: Weidenhagen Synthesis using Ammonium Chloride Catalyst[6][9]
-
Materials: 4-methyl-1,2-phenylenediamine (1.0 mmol, 122 mg), Benzaldehyde (1.0 mmol, 106 mg, 102 µL), Ammonium Chloride (NH₄Cl) (0.3 mmol, 16 mg), Ethanol (5 mL).
-
Procedure:
-
To a 25 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine, benzaldehyde, and ethanol.
-
Add the ammonium chloride catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude solid from ethanol to afford pure this compound.
-
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
-
Materials: 4-methyl-1,2-phenylenediamine (1.0 mmol, 122 mg), Benzaldehyde (1.0 mmol, 106 mg), Zinc-Boron Nitride (Zn-BNT) catalyst (20 mg).[12]
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix 4-methyl-1,2-phenylenediamine, benzaldehyde, and the Zn-BNT catalyst.
-
Place the vessel in a scientific microwave reactor and irradiate at a suitable power (e.g., 120 W) for approximately 15 minutes.[12][14]
-
Monitor the reaction for completion by TLC after cooling.
-
After the reaction is complete, dissolve the crude mixture in ethyl acetate and filter to recover the heterogeneous catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the pure product.
-
Conclusion and Future Outlook
The synthesis of this compound has evolved from harsh, high-temperature classical methods to highly efficient, rapid, and environmentally benign catalytic protocols.
-
For large-scale industrial applications , catalytic methods using inexpensive and recoverable catalysts like NH₄Cl or solid acids offer a balance of efficiency, cost, and sustainability.
-
For rapid library synthesis and drug discovery , microwave-assisted and ultrasound-promoted reactions provide unparalleled speed and high yields.
-
For academic and research settings focused on green chemistry , protocols employing natural catalysts or solvent-free conditions represent the state of the art.
The future of benzimidazole synthesis will likely focus on the development of novel heterogeneous catalysts with even greater activity and selectivity, further minimizing waste and energy consumption, and expanding the applicability of these vital scaffolds in science and medicine.
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Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. Available at: [Link]
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in vivo animal model studies to validate the efficacy of 5-Methyl-2-phenyl-1H-benzoimidazole
This guide provides a comprehensive comparison of the in vivo efficacy of 2-phenyl-1H-benzoimidazole derivatives, with a focus on 5-Methyl-2-phenyl-1H-benzoimidazole and its closely related analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds in various disease models. We will delve into the experimental data from preclinical animal studies, compare their performance against established therapeutic agents, and provide detailed protocols to ensure scientific rigor and reproducibility.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The 2-phenyl substituted benzimidazoles, in particular, have emerged as a promising class of compounds with potential applications in neurodegenerative diseases, oncology, and metabolic disorders.[3][4][5] This guide will synthesize the available in vivo data to provide a clear and objective overview of their efficacy.
Comparative Efficacy in Preclinical Animal Models
The therapeutic potential of 2-phenyl-1H-benzoimidazole derivatives has been investigated in several in vivo models. Here, we compare the efficacy of representative compounds against standard-of-care treatments in models of Alzheimer's disease, breast cancer, and diabetes.
Neuroprotective Effects in an Alzheimer's Disease Model
A derivative of 2-phenyl-1H-benzoimidazole has been evaluated for its potential in treating Alzheimer's disease by targeting the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in the pathology of the disease.[3]
Table 1: In Vivo Efficacy in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
| Compound/Drug | Dosage | Animal Model | Key Findings | Reference |
| 2-phenyl-1H-benzoimidazole derivative | Not Specified | Scopolamine-induced memory deficit in mice | Showed improvement in learning and memory, suggesting potential as a 17β-HSD10 inhibitor for AD treatment. | [3] |
| Donepezil | 10 mg/kg | Scopolamine-induced memory deficit in mice | Established acetylcholinesterase inhibitor used as a positive control, showed significant memory improvement. | [3] |
Antitumor Activity in a Breast Cancer Xenograft Model
The anticancer properties of a 2-phenyl-1H-benzoimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), have been demonstrated in a preclinical model of breast cancer.[4]
Table 2: In Vivo Efficacy in an MDA-MB-231 Breast Cancer Xenograft Mouse Model
| Compound/Drug | Dosage | Animal Model | Tumor Volume Reduction | Reference |
| MBIC | Not Specified | BALB/c nude mice with MDA-MB-231 xenografts | 79.7% | [4] |
| Doxorubicin | Not Specified | BALB/c nude mice with MDA-MB-231 xenografts | 85.5% | [4] |
| MBIC + Doxorubicin | Not Specified | BALB/c nude mice with MDA-MB-231 xenografts | 91.2% | [4] |
Antihyperglycemic Effects in a Diabetic Rat Model
The potential of 2-phenyl-1H-benzoimidazole derivatives as α-glucosidase inhibitors for the management of diabetes has been explored in vivo.[5]
Table 3: In Vivo Efficacy in a Sucrose-Loaded Diabetic Rat Model
| Compound/Drug | Dosage | Animal Model | Key Findings | Reference |
| 2-phenyl-1H-benzoimidazole derivative (15o) | Not Specified | Streptozotocin-induced diabetic rats | Showed significant hypoglycemic activity and improved oral sucrose tolerance. | [5] |
| Acarbose | Not Specified | Streptozotocin-induced diabetic rats | Acarbose, a known α-glucosidase inhibitor, was used as a positive control and demonstrated significant blood glucose-lowering effects. | [5] |
Mechanism of Action and Signaling Pathways
The diverse therapeutic effects of 2-phenyl-1H-benzoimidazole derivatives stem from their ability to interact with various biological targets. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of 17β-HSD10 in Alzheimer's Disease
In the context of Alzheimer's disease, certain 2-phenyl-1H-benzoimidazole derivatives act as inhibitors of 17β-HSD10.[3] This enzyme is overexpressed in the brains of Alzheimer's patients and is involved in the production of amyloid-beta peptides, a hallmark of the disease.
Caption: Mechanism of action of MBIC as a microtubule-targeting agent.
α-Glucosidase Inhibition in Diabetes
In the management of diabetes, specific 2-phenyl-1H-benzoimidazole derivatives act as non-competitive inhibitors of α-glucosidase. [5]This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting this enzyme, these compounds delay glucose absorption and help manage postprandial hyperglycemia.
Caption: Inhibition of α-glucosidase by 2-phenyl-1H-benzoimidazole derivatives.
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, this section provides an overview of the methodologies for the key in vivo experiments.
Alzheimer's Disease Model: Scopolamine-Induced Memory Impairment
Objective: To evaluate the ability of a test compound to reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist.
Workflow:
Caption: Experimental workflow for a breast cancer xenograft study.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Cell Line: A human breast cancer cell line, such as MDA-MB-231, is cultured in vitro.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, animals are randomized into treatment groups and receive the test compound, vehicle, or a positive control (e.g., Doxorubicin).
-
Efficacy Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Diabetic Rat Model: Oral Sucrose Tolerance Test
Objective: To evaluate the effect of a test compound on postprandial hyperglycemia in a diabetic animal model.
Workflow:
Caption: Experimental workflow for the oral sucrose tolerance test.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Fasting: Animals are fasted overnight before the experiment.
-
Treatment: The test compound, vehicle, or a positive control (e.g., Acarbose) is administered orally.
-
Sucrose Challenge: After a short interval (e.g., 30 minutes), a sucrose solution is administered orally.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the sucrose load, and blood glucose levels are measured.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic control.
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. Available at: [Link]
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A Comparative Benchmarking Guide: 5-Methyl-2-phenyl-1H-benzoimidazole in the Landscape of Modern Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxic performance of 5-Methyl-2-phenyl-1H-benzoimidazole, a member of the promising benzimidazole class of heterocyclic compounds, against current standard-of-care drugs in relevant cancer cell lines. As the quest for more effective and less toxic cancer therapies continues, understanding the potential of novel chemical entities is paramount. This document synthesizes available preclinical data to offer a clear benchmark of this compound's potential, grounded in established experimental protocols and a discussion of its mechanistic underpinnings.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[1][2] Several clinically approved anticancer drugs, such as bendamustine, are built upon this versatile scaffold.[3] The subject of this guide, this compound, and its close analogues have emerged as subjects of interest due to their potential to inhibit cancer cell proliferation. This guide will objectively evaluate its performance against established chemotherapeutic agents used in the treatment of lung, breast, and prostate cancers.
In Vitro Performance Benchmark: A Comparative Cytotoxicity Analysis
To establish a performance benchmark, we have compiled in vitro cytotoxicity data for a close structural analogue of our topic compound, as detailed in a study by Gür et al. (2020), which systematically evaluated a series of 2-phenylbenzimidazole derivatives.[4] The data is presented for three well-established human cancer cell lines: A549 (non-small cell lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and PC3 (prostate cancer).
For a robust comparison, the performance of the benzimidazole analogue is juxtaposed with the 50% inhibitory concentrations (IC₅₀) of several current standard-of-care chemotherapeutic agents for these cancer types.
Data Presentation Note: The IC₅₀ values for the 2-phenylbenzimidazole derivatives were originally reported in μg/mL and have been converted to micromolar (µM) for standardized comparison, using the specific molecular weight of each compound as reported in the source study. It is crucial to note that IC₅₀ values can vary between experiments due to factors such as cell passage number, reagent batches, and incubation times. Therefore, the data presented below should be interpreted as a representative comparison based on the cited literature.
| Compound/Drug | Cancer Type | Cell Line | IC₅₀ (µM) | Source(s) |
| 2-(4-Hydroxyphenyl)-5-methyl-1H-benzoimidazole | Lung | A549 | 19.33 | [4] |
| Camptothecin (Standard from Benzimidazole Study) | Lung | A549 | 0.057 | [4] |
| Cisplatin (Standard of Care) | Lung | A549 | ~9 - 16.48 | [5][6] |
| 2-(4-Hydroxyphenyl)-5-methyl-1H-benzoimidazole | Breast | MDA-MB-231 | 12.08 | [4] |
| Camptothecin (Standard from Benzimidazole Study) | Breast | MDA-MB-231 | 0.135 | [4] |
| Doxorubicin (Standard of Care) | Breast | MDA-MB-231 | ~1 - 6.6 | [7][8] |
| Paclitaxel (Standard of Care) | Breast | MDA-MB-231 | ~0.3 - 15.8 | [9][10] |
| 2-(4-Hydroxyphenyl)-5-methyl-1H-benzoimidazole * | Prostate | PC3 | 12.56 | [4] |
| Camptothecin (Standard from Benzimidazole Study) | Prostate | PC3 | 0.25 | [4] |
| Docetaxel (Standard of Care) | Prostate | PC3 | ~0.0072 - 0.0657 | [11][12] |
*Note: Data for "2-(4-Hydroxyphenyl)-5-methyl-1H-benzoimidazole" (Compound 19 in the cited study) is used as the closest structural analogue to this compound for which comprehensive data across all three cell lines is available in the primary comparative study.[4]
Unraveling the Mechanism of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. Research into 2-phenylbenzimidazole derivatives suggests a multi-faceted approach to inducing cancer cell death.
Proposed Mechanism of 2-Phenylbenzimidazole Derivatives
The anticancer activity of 2-phenylbenzimidazole-4-carboxamides, a structurally related class, has been attributed to their function as "minimal" DNA-intercalating agents.[13] This mechanism involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis. Unlike some other intercalating agents, certain 2-phenylbenzimidazoles may not exert their effects through the inhibition of topoisomerase II, suggesting a potentially different and valuable mechanistic profile.[13]
Another investigated mechanism for a related compound, 2-phenylbenzimidazole-5-sulphonic acid, involves the inhibition of the MKK3/6-p38MAPK signaling pathway.[14] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), resulting in reduced cancer cell invasion and G1 phase cell cycle arrest.[14]
Mechanisms of Standard-of-Care Drugs
For comparison, the established mechanisms of the standard drugs are briefly outlined below:
-
Camptothecin: A topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.
-
Cisplatin: Forms platinum-DNA adducts, causing intra- and inter-strand cross-links. This damage distorts the DNA structure, inhibits DNA replication and transcription, and induces apoptosis.
-
Doxorubicin: An anthracycline antibiotic that has multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals that damage cellular components.
-
Paclitaxel & Docetaxel: These taxanes are microtubule-stabilizing agents. They bind to β-tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocols: Ensuring Scientific Rigor
The foundation of any comparative analysis lies in the robustness of the experimental methods used. The in vitro cytotoxicity data presented in this guide was primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a generalized representation of the MTT assay used for adherent cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cell population by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compound (this compound) and standard drugs, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and standard drugs in culture medium from a stock solution in DMSO.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various drug concentrations to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO used for the drug dilutions) and wells with medium only (blank).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Discussion and Future Perspectives
The compiled data indicates that the tested 2-phenylbenzimidazole analogue demonstrates moderate cytotoxic activity against lung, breast, and prostate cancer cell lines. While its potency, as indicated by the IC₅₀ values, is less pronounced than that of the standard chemotherapeutic agent camptothecin and other established drugs like docetaxel, it is important to consider several factors. The benzimidazole scaffold offers significant opportunities for medicinal chemistry optimization. Structure-activity relationship (SAR) studies, such as the one conducted by Gür et al., have shown that modifications to the substituents on both the benzimidazole core and the 2-phenyl ring can significantly modulate anticancer activity.[4][15]
The distinct potential mechanisms of action for 2-phenylbenzimidazoles, such as DNA intercalation without necessarily relying on topoisomerase II inhibition, could offer advantages in overcoming resistance mechanisms that have developed against existing therapies.[13]
Future research should focus on:
-
Synthesis and Screening of Analogues: A systematic exploration of substitutions on the this compound core is warranted to identify derivatives with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this class of compounds is crucial. Investigating effects on the cell cycle, apoptosis markers, and DNA integrity will provide a clearer picture of their mode of action.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in preclinical animal models to assess their antitumor efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapy Studies: Investigating the potential synergistic effects of this compound derivatives with existing standard-of-care drugs could reveal novel and more effective treatment regimens.
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A Senior Application Scientist's Guide to Confirming the Molecular Target of 5-Methyl-2-phenyl-1H-benzoimidazole
For researchers in the dynamic field of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate the molecular target of 5-Methyl-2-phenyl-1H-benzoimidazole, a scaffold known for its diverse biological activities yet lacking a definitively characterized target.[1][2][3][4]
This document moves beyond a simple recitation of protocols. It offers a strategic, multi-faceted approach, explaining the rationale behind experimental choices and emphasizing the integration of orthogonal assays to build a robust, self-validating case for target engagement.
The Challenge: An Uncharacterized Benzimidazole Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] While various derivatives of this compound have been synthesized and shown to possess activities ranging from antiproliferative to antimicrobial, the precise molecular target of this specific compound remains elusive.[3][4] This guide, therefore, outlines a systematic approach, beginning with broad, unbiased screening to identify candidate targets, followed by rigorous, quantitative biochemical and cellular assays to confirm direct interaction and functional modulation.
A Multi-Pronged Strategy for Target Identification and Validation
To confidently identify and validate the molecular target of this compound, we will employ a phased approach. This strategy begins with broad screening methods to generate initial hypotheses, followed by precise biophysical and functional assays to confirm these hypotheses.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential binding partners of this compound from a complex biological mixture, such as a cell lysate.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical biochemical technique is a powerful tool for isolating binding partners.[5][6] It involves immobilizing the small molecule onto a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[6]
Experimental Rationale: AC-MS provides a direct physical link between the compound and its potential protein targets. By comparing proteins pulled down by the compound-conjugated beads to those that bind to control beads, we can identify specific interactors.
Protocol: On-Bead Affinity Matrix Pulldown
-
Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., polyethylene glycol) suitable for covalent attachment to agarose beads. It is crucial that the attachment site does not interfere with the compound's bioactive conformation.[6]
-
Immobilization: Covalently attach the linker-modified compound to activated agarose beads. Prepare control beads with no compound attached.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if antiproliferative activity is suspected).
-
Incubation: Incubate the cell lysate with both the compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[5]
-
Elution: Elute the specifically bound proteins, often using a denaturing solution or by competing with an excess of the free compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).[6]
Kinobeads Profiling (for Kinase Targets)
Given that a significant portion of the "druggable" proteome consists of kinases, and many benzimidazole derivatives are known kinase inhibitors, a focused approach using Kinobeads is warranted.[7][8] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which can enrich a large number of kinases from a cell lysate.[7][8][9]
Experimental Rationale: This is a competitive binding assay.[7] If this compound binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. This depletion can be quantified by mass spectrometry. This method has the advantage of profiling inhibitors against endogenously expressed kinases in their native state.[8]
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control (DMSO).
-
Kinobeads Pulldown: Add the Kinobeads matrix to each aliquot to capture kinases that are not bound to the test compound.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to determine the abundance of each kinase in the compound-treated samples versus the control.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of this compound.[7][10]
Phase 2: Biophysical Confirmation of Direct Binding
Once a list of candidate targets is generated, the next crucial step is to confirm direct, physical interaction using orthogonal, label-free biophysical methods. These techniques provide quantitative data on binding affinity and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).[11][13]
Experimental Rationale: ITC provides a complete thermodynamic profile of the interaction in solution, without the need for immobilization or labeling, thus avoiding potential artifacts.[13][14] A confirmed heat change upon titration is strong evidence of a direct interaction.
Protocol: ITC Assay
-
Protein Preparation: Express and purify the candidate protein(s) identified in Phase 1.
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer and load it into the ITC sample cell. Prepare a solution of this compound in the same buffer at a concentration 10-20 times higher than the protein and load it into the titration syringe.
-
Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine K D , n, ΔH, and ΔS.[13]
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free optical technique that measures molecular interactions in real-time.[15][16][17][18] It allows for the determination of both binding affinity (K D ) and kinetic parameters (association rate k a and dissociation rate k d ).[16][18]
Experimental Rationale: SPR complements ITC by providing kinetic information about the binding event. A fast on-rate and slow off-rate, for example, can be a desirable characteristic for a drug candidate. It serves as an excellent orthogonal method to validate the binding observed in ITC.[15][19]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol: SPR Assay
-
Ligand Immobilization: Covalently immobilize the purified candidate protein (the ligand) onto the surface of an SPR sensor chip.[18]
-
Analyte Injection: Flow solutions of this compound (the analyte) at various concentrations over the sensor chip surface.
-
Association/Dissociation Monitoring: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the amount of analyte binding to the immobilized ligand.[16][17] This generates a sensorgram showing the association (binding) and dissociation (release) phases.[17][18]
-
Data Analysis: Fit the sensorgram data to a kinetic binding model to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).[18]
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Key Outputs | K D , Stoichiometry (n), ΔH, ΔS | K D , Association Rate (k a ), Dissociation Rate (k d ) |
| Format | In-solution | Ligand immobilized on a surface |
| Labeling | Label-free | Label-free |
| Primary Use | Thermodynamic characterization, affinity | Kinetic analysis, affinity, specificity |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[20][21][22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][22][24]
Experimental Rationale: This assay bridges the gap between in vitro biophysical measurements and the complex milieu of a living cell. Observing a thermal shift provides strong evidence that the compound not only binds its target but does so within the cell, accounting for factors like cell permeability and stability.[21][22]
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble candidate protein remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble protein against temperature to generate a "melting curve". A shift in this curve to a higher temperature in the compound-treated cells compared to the control indicates target stabilization and engagement.[22]
Phase 3: Confirmation of Functional Activity
Confirming a physical interaction is essential, but demonstrating that this binding event leads to a functional consequence is the ultimate validation.
Enzymatic Assays
If the validated target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), the most direct way to confirm functional modulation is through an enzyme activity assay.[25][26][27][28]
Experimental Rationale: These assays measure the rate at which the target enzyme converts a substrate to a product and are fundamental to drug discovery.[25] By adding this compound, one can determine if it inhibits or activates the enzyme's function and can calculate its potency (e.g., IC 50 or EC 50 ).
Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase)
-
Assay Setup: In a microplate, combine the purified enzyme, its specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound. Include positive (known inhibitor) and negative (vehicle) controls.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme to allow the reaction to proceed.
-
Detection: Stop the reaction and use a detection reagent to measure the amount of product formed. For kinases, this often involves a fluorescence- or luminescence-based assay that quantifies the amount of phosphorylated substrate or remaining ATP.[27]
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC 50 value.
| Assay Type | Alternative Compound/Control | Purpose |
| ITC/SPR | A structurally similar but inactive benzimidazole derivative | To demonstrate specificity of the binding interaction. |
| CETSA | A known inhibitor of the candidate target | To serve as a positive control for target engagement and thermal shift. |
| Enzymatic Assay | A known potent inhibitor of the target enzyme | To validate the assay and provide a benchmark for potency comparison. |
Conclusion: Building a Self-Validating Narrative
Confirming the molecular target of a novel compound like this compound requires more than a single experiment. It demands a logically structured, multi-faceted approach where each assay provides a piece of the puzzle. By starting with broad, unbiased methods to identify candidates, confirming direct binding with orthogonal biophysical techniques like ITC and SPR, verifying engagement in the relevant cellular context with CETSA, and finally demonstrating functional modulation through enzymatic assays, researchers can build a compelling and robust case for the compound's mechanism of action. This rigorous, self-validating workflow is fundamental to advancing promising small molecules through the drug discovery pipeline with confidence.
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A Guide to the Inter-Laboratory Validation of 5-Methyl-2-phenyl-1H-benzoimidazole: Assessing Anticancer Potential
Introduction: The Benzimidazole Scaffold and the Quest for Novel Anticancer Agents
The benzimidazole nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including a notable portfolio of anticancer agents such as Bendamustine, a DNA alkylating agent, and Veliparib, a PARP inhibitor.[1][3] The core structure's resemblance to purine nucleotides allows for interactions with various biopolymers, influencing pathways critical to cancer cell proliferation and survival.[1][2]
This guide focuses on a specific benzimidazole derivative, 5-Methyl-2-phenyl-1H-benzoimidazole , a compound of interest for its potential cytotoxic and antiproliferative properties. Given the well-documented anticancer activities of 2-phenylbenzimidazole derivatives, it is hypothesized that this compound may exert its effects through mechanisms such as cell cycle arrest and induction of apoptosis.[4][5][6]
To rigorously evaluate this potential and ensure the reliability of preclinical findings, an inter-laboratory validation study is paramount. Such studies are critical for establishing the reproducibility and robustness of in vitro assays, a cornerstone of modern drug discovery that helps to mitigate the risks of costly failures in later developmental stages. This guide provides a comprehensive framework for conducting such a validation, comparing the biological effects of this compound with established anticancer agents.
Designing the Inter-Laboratory Study: A Framework for Robustness
The primary objective of this inter-laboratory study is to standardize and validate the in vitro anticancer effects of this compound across multiple research sites. The study is designed to assess the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression.
Participating Laboratories: A minimum of three independent laboratories should be recruited to ensure statistical power and to account for inter-laboratory variability.
Test Compound and Comparators:
-
Test Compound: this compound (Purity ≥ 98%)
-
Positive Control/Comparator 1: Bendamustine - An established benzimidazole-based chemotherapeutic that induces DNA damage and mitotic catastrophe.[7][8]
-
Positive Control/Comparator 2: Albendazole - A repurposed anthelmintic drug with known anticancer properties, including microtubule disruption and induction of apoptosis.[9][10][11]
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.1% (v/v).
Cell Line Panel: To assess the compound's activity across different cancer types, a subset of the NCI-60 human tumor cell line panel is recommended.[12][13][14] For this illustrative guide, we will focus on:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
DLD-1: Human colorectal adenocarcinoma
These cell lines are well-characterized and widely used in cancer research, providing a solid basis for comparative analysis.
Experimental Endpoints:
-
Cytotoxicity: To determine the concentration-dependent inhibitory effect on cell proliferation.
-
Apoptosis Induction: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate the compound's effect on cell cycle progression.
The following diagram illustrates the overall workflow for this inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation study.
Comparative Performance Data (Hypothetical)
To illustrate the expected outcomes of this validation study, the following tables present a hypothetical dataset. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) across Laboratories
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Lab 1 (IC50 µM) | Lab 2 (IC50 µM) | Lab 3 (IC50 µM) | Mean IC50 (µM) | Std. Dev. |
| This compound | MCF-7 | 15.2 | 16.5 | 14.8 | 15.5 | 0.86 |
| A549 | 22.7 | 24.1 | 23.5 | 23.4 | 0.70 | |
| DLD-1 | 18.9 | 17.8 | 19.5 | 18.7 | 0.85 | |
| Bendamustine | MCF-7 | 25.8 | 27.1 | 26.5 | 26.5 | 0.65 |
| A549 | 35.2 | 33.9 | 36.0 | 35.0 | 1.06 | |
| DLD-1 | 29.4 | 30.5 | 28.8 | 29.6 | 0.86 | |
| Albendazole | MCF-7 | 0.8 | 0.9 | 0.7 | 0.8 | 0.10 |
| A549 | 1.2 | 1.1 | 1.3 | 1.2 | 0.10 | |
| DLD-1 | 0.9 | 1.0 | 0.8 | 0.9 | 0.10 |
This hypothetical data suggests that this compound exhibits moderate cytotoxic activity, being more potent than Bendamustine but significantly less potent than Albendazole in these cell lines.
Table 2: Apoptosis Induction (% of Apoptotic Cells after 24h Treatment at 2x IC50)
| Compound | Cell Line | Lab 1 (%) | Lab 2 (%) | Lab 3 (%) | Mean (%) | Std. Dev. |
| This compound | MCF-7 | 35.6 | 38.1 | 36.5 | 36.7 | 1.26 |
| Bendamustine | MCF-7 | 42.3 | 40.8 | 43.5 | 42.2 | 1.35 |
| Albendazole | MCF-7 | 55.9 | 58.2 | 56.7 | 56.9 | 1.15 |
| Vehicle Control | MCF-7 | 4.2 | 3.9 | 4.5 | 4.2 | 0.30 |
This hypothetical data indicates that this compound is a moderate inducer of apoptosis, less effective than both Bendamustine and Albendazole at their respective equipotent concentrations.
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h Treatment at IC50)
| Compound | Cell Line | Lab 1 (%) | Lab 2 (%) | Lab 3 (%) | Mean (%) | Std. Dev. |
| This compound | MCF-7 | 45.8 | 48.2 | 46.5 | 46.8 | 1.21 |
| Bendamustine | MCF-7 | 35.1 | 33.8 | 36.0 | 35.0 | 1.10 |
| Albendazole | MCF-7 | 62.5 | 60.9 | 63.8 | 62.4 | 1.45 |
| Vehicle Control | MCF-7 | 15.3 | 14.8 | 15.9 | 15.3 | 0.55 |
This hypothetical data suggests a potential mechanism of action for this compound involving G2/M cell cycle arrest, an effect more pronounced than that of Bendamustine but less so than Albendazole in this model.
Experimental Protocols
To ensure consistency and reproducibility, all participating laboratories must adhere strictly to the following standardized protocols.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and comparators in culture medium. Replace the medium in each well with 100 µL of the appropriate compound concentration. Include vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours. Treat cells with the compounds at their predetermined IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
The following diagram illustrates the principle of the Annexin V/PI apoptosis assay.
Caption: Quadrant analysis in Annexin V/PI flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells/well in 6-well plates and incubate for 24 hours. Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This guide outlines a robust framework for the inter-laboratory validation of the biological effects of this compound. By employing standardized protocols, a relevant panel of cancer cell lines, and appropriate comparator compounds, this study design aims to produce reliable and reproducible data on the compound's anticancer potential. The hypothetical data presented herein suggests that this compound may act as a moderate cytotoxic agent that induces apoptosis and G2/M cell cycle arrest.
Successful validation of these in vitro findings would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models and detailed mechanistic investigations to identify its precise molecular targets. Ultimately, rigorous and transparent validation is a critical step in translating promising chemical entities from the laboratory to the clinic.
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A Head-to-Head Comparison of the Pharmacokinetic Profiles of different 5-Methyl-2-phenyl-1H-benzoimidazole Derivatives: A Technical Guide for Drug Development Professionals
The 5-methyl-2-phenyl-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic activities, including but not limited to anti-inflammatory, anticancer, and neuroprotective effects. The journey of a promising lead compound from bench to bedside, however, is critically dependent on its pharmacokinetic profile—what the body does to the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount for optimizing their efficacy and safety.
This guide provides a comprehensive overview of the pharmacokinetic considerations for this compound derivatives. Due to a scarcity of publicly available head-to-head comparative in vivo studies for this specific class, we will present a detailed analysis of a representative compound for which experimental data is available. This will be followed by a robust, field-proven protocol for conducting comparative pharmacokinetic studies, empowering researchers to generate the critical data needed for their drug development programs.
Case Study: In Vivo Pharmacokinetics of a Substituted 2-Phenyl-1-methyl-benzoimidazole Derivative
A study by Li et al. (2022) provides valuable insights into the pharmacokinetic profile of a compound from this class, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (referred to as compound 33 in their study), a potential agent for Alzheimer's disease.[1] This derivative, while having additional methyl substitutions, shares the core 2-phenyl-benzoimidazole structure and provides a valuable experimental baseline.
The pharmacokinetic evaluation of this compound was conducted in rats, and the key parameters following oral and intravenous administration are summarized below.
| Pharmacokinetic Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 0.98 | - |
| Cmax (μg/L) | 498 | - |
| t1/2 (h) | 1.75 | 1.48 |
| AUC(0-t) (μg·h/L) | 1296 | 1487 |
| AUC(0-∞) (μg·h/L) | 1324 | 1502 |
| Bioavailability (F%) | 44.05% | - |
| Data sourced from Li et al. (2022).[1] |
Causality Behind the Experimental Choices
The decision to assess both oral and intravenous (IV) routes of administration is fundamental in pharmacokinetic studies. The IV administration data serves as a benchmark, representing 100% bioavailability, as the compound is introduced directly into the systemic circulation. By comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration, the absolute oral bioavailability can be calculated.[1] A bioavailability of 44.05% for compound 33 indicates moderate absorption and/or significant first-pass metabolism, a common characteristic of benzimidazole derivatives.[1]
The selection of a rodent model, in this case, rats, is a standard and well-accepted practice in preclinical drug development. Rats are physiologically well-characterized, and their use allows for the collection of serial blood samples to construct a plasma concentration-time profile.
General Pharmacokinetic Challenges of Benzimidazole Derivatives
The benzimidazole class of compounds is often associated with certain pharmacokinetic challenges that researchers should be aware of:
-
Low Aqueous Solubility: The planar, aromatic nature of the benzimidazole core often leads to poor solubility in aqueous media, which can limit dissolution in the gastrointestinal tract and subsequently, absorption.
-
First-Pass Metabolism: Benzimidazoles are often extensively metabolized in the liver upon first pass, which can significantly reduce the amount of active drug reaching systemic circulation.[1]
-
High Plasma Protein Binding: Many benzimidazole derivatives exhibit high affinity for plasma proteins, which can limit the fraction of unbound, pharmacologically active drug.
A Practical Guide to Generating Comparative Pharmacokinetic Data
To facilitate a true head-to-head comparison of different this compound derivatives, a standardized in vivo pharmacokinetic study is essential. The following protocol outlines a robust methodology for such a study in a rat model.
Experimental Workflow for a Comparative Pharmacokinetic Study
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Methyl-2-phenyl-1H-benzoimidazole
As laboratory professionals engaged in advanced research and drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Methyl-2-phenyl-1H-benzoimidazole (CAS No. 2963-65-7). The procedures outlined here are synthesized from regulatory standards and safety data for analogous benzimidazole compounds, ensuring a conservative and safety-first approach.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzimidazole derivatives allow us to extrapolate a reliable hazard profile.[1][2] This class of compounds must be treated as hazardous waste, primarily due to potential acute toxicity, irritant properties, and environmental risks.[1][3][4]
Adherence to the disposal protocols detailed below is not merely procedural; it is a critical control measure to prevent accidental exposure, environmental contamination, and ensure compliance with federal and local regulations.[5][6]
Anticipated Hazard Profile for Benzimidazole Derivatives
The following table summarizes the likely hazard classifications based on the Globally Harmonized System (GHS), derived from data on analogous compounds like 2-phenylbenzimidazole and other methylated benzimidazoles.[1][2][7][8]
| Hazard Classification | GHS Category | Hazard Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][7][8][9] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2][7][8] |
| Serious Eye Damage / Eye Irritation | Category 2 / 1 | H318 / H319 | Causes serious eye irritation or damage.[1][2][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][7][8] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411 | Toxic to aquatic life with long lasting effects.[3] |
Immediate Safety Protocols: Engineering and Personal Controls
Before handling or preparing for disposal, you must implement robust safety controls. These measures are mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and represent best practices in laboratory safety.[10][11][12]
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[13]
-
Eye Protection : Use tightly fitting safety goggles with side-shields or a full-face shield.[13] Standard safety glasses are insufficient.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required to protect against skin contact.[13]
-
-
Emergency Procedures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[7][8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7][13]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Characterization and Segregation
Your first action is to correctly identify the material as hazardous waste.[5] All waste streams containing this compound must be segregated from non-hazardous trash and other chemical waste groups.[14]
-
Solid Waste : This includes unused or expired pure compounds, reaction byproducts, and contaminated consumables like weighing paper or gloves.
-
Liquid Waste : This includes solutions containing the compound and rinsate from cleaning contaminated glassware.
-
Sharps : Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.[14]
Causality : Segregating waste is crucial to prevent unintended chemical reactions that could generate heat, toxic gases, or fire.[5][14]
Step 2: Waste Collection and Containment
Collect all segregated waste in a dedicated, clearly labeled hazardous waste container.[1][15]
-
Container Selection : The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[1][14]
-
Procedure : Keep the container closed at all times except when adding waste.[15] Perform all transfers inside a chemical fume hood to contain any dust or vapors.
Step 3: Proper Labeling
Accurate labeling is a critical regulatory requirement. The container must be marked with:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound". Do not use abbreviations.[1]
-
An accurate list of all container contents, including solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").
Causality : Proper labeling ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers, facilitating safe transport and final disposal.[14]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area.[15] This area should be away from heat sources, ignition sources, and incompatible chemicals.[14]
Step 5: Final Disposal Logistics
Never dispose of this chemical down the drain or in the regular trash.[1][13]
-
Contact EHS : Arrange for the pickup and final disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the EPA.[15][16] The manifest system tracks the waste from your lab to its final disposal site.[16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste or properly decontaminated.[13]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate : The first rinsate must be collected and added to your hazardous liquid waste container for this compound.[1] Depending on local regulations, subsequent rinsates may also need to be collected.
-
Final Container Disposal : After thorough rinsing, deface the original label and puncture the container to prevent reuse.[1][13] It can then be disposed of according to your institution's guidelines for decontaminated labware.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical substances throughout their lifecycle.
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Navigating the Safe Handling of 5-Methyl-2-phenyl-1H-benzoimidazole: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Based on data from closely related compounds such as 2-Phenylbenzimidazole and other methylated benzimidazole derivatives, 5-Methyl-2-phenyl-1H-benzoimidazole should be handled as a hazardous substance.[1][2] The primary anticipated hazards are:
-
Serious Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[4]
The toxicological properties of many benzimidazole derivatives have not been fully investigated, warranting a cautious approach to handling.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | • Nitrile or other chemical-resistant gloves• Safety glasses with side shields or chemical splash goggles• Flame-resistant laboratory coat |
| High-Volume Handling or Operations with Splash Potential | • Double-gloving with chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles and a face shield• Chemical-resistant apron over a flame-resistant laboratory coat• Closed-toe shoes |
| Emergency Spill Response | • Air-purifying respirator with appropriate cartridges for organic vapors and particulates• Chemical-resistant suit or coveralls• Heavy-duty chemical-resistant gloves• Chemical-resistant boots |
Causality Behind PPE Choices:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation.[1][3] Double-gloving provides an extra layer of protection during prolonged handling or in case of a breach in the outer glove.
-
Eye and Face Protection: Safety glasses protect against accidental splashes, while goggles provide a tighter seal for greater protection.[6] A face shield is necessary when there is a significant risk of splashing, protecting the entire face.[6][7]
-
Lab Coat/Apron: A flame-resistant lab coat protects against incidental contact and small splashes. A chemical-resistant apron provides an additional barrier for tasks with a higher splash potential.[6]
-
Respiratory Protection: While routine handling in a fume hood should prevent inhalation, a respirator is critical during a spill or when engineering controls are not available to control dust or aerosols.[8][9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Experimental Use
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][10] Do not eat, drink, or smoke in the laboratory.[2]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[3][10]
Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all contaminated materials, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[1]
-
Container Labeling: The container must be appropriately labeled with the full chemical name and relevant hazard symbols.
-
Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]
-
Prohibited Disposal: NEVER dispose of this compound or its waste down the drain or in the regular trash.[1]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
By adhering to these rigorous safety protocols, researchers and drug development professionals can confidently and safely work with this compound. The principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous adherence to operational and disposal plans are the cornerstones of a safe and productive laboratory environment.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Phenylbenzimidazole. Retrieved from [Link]
-
Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.es [fishersci.es]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hsa.ie [hsa.ie]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
